2'-Deoxyadenosine-13C10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C10H13N5O3 |
|---|---|
Molecular Weight |
261.17 g/mol |
IUPAC Name |
(2R,3R,5R)-5-(6-aminopurin-9-yl)-2-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-3-ol |
InChI |
InChI=1S/C10H13N5O3/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(17)6(2-16)18-7/h3-7,16-17H,1-2H2,(H2,11,12,13)/t5-,6-,7-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI Key |
OLXZPDWKRNYJJZ-SBKASPJOSA-N |
Isomeric SMILES |
[13CH2]1[13C@H]([13C@H](O[13C@H]1N2[13CH]=N[13C]3=[13C](N=[13CH]N=[13C]32)N)[13CH2]O)O |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to 2'-Deoxyadenosine-13C10: Applications and Methodologies for Researchers
For Immediate Release
This whitepaper provides a comprehensive technical overview of 2'-Deoxyadenosine-13C10, a stable isotope-labeled nucleoside critical for advanced research in molecular biology, drug development, and metabolic analysis. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors, offering detailed insights into its applications, experimental protocols, and data analysis.
Core Concepts: Understanding this compound
This compound is a non-radioactive, isotopically labeled form of 2'-deoxyadenosine, a fundamental building block of DNA. In this molecule, all ten carbon atoms are replaced with the heavier carbon-13 (¹³C) isotope. This labeling provides a distinct mass signature that allows researchers to trace the metabolism and incorporation of deoxyadenosine into DNA and other biomolecules with high precision using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Its primary application lies in metabolic flux analysis (MFA), where it is used to investigate the de novo synthesis of purine nucleotides. By introducing this compound into cellular systems, scientists can track its journey through various metabolic pathways, providing a quantitative understanding of cellular metabolism under different physiological and pathological conditions.
Physicochemical and Isotopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in experimental settings. The following tables summarize key quantitative data for the labeled nucleoside and its commonly used derivatives.
| Property | Value |
| Chemical Formula | ¹³C₁₀H₁₃N₅O₃ |
| Molecular Weight | 261.17 g/mol (unlabeled: 251.24 g/mol ) |
| Isotopic Purity | Typically ≥98 atom % ¹³C |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Storage | -20°C, protected from light |
Table 1: Physicochemical Properties of this compound
For incorporation into synthetic DNA strands, this compound is often supplied as a phosphoramidite derivative.
| Derivative | Molecular Formula | Molecular Weight |
| 2'-Deoxyadenosine-¹³C₁₀ 5'-Monophosphate | ¹³C₁₀H₁₄N₅O₆P | 341.15 g/mol |
| 2'-Deoxyadenosine-¹³C₁₀ 5'-Triphosphate | ¹³C₁₀H₁₆N₅O₁₂P₃ | 501.11 g/mol |
| 2'-Deoxyadenosine-¹³C₁₀ Phosphoramidite | C₄₇H₅₂N₇O₇P¹³C₁₀ | 872.83 g/mol |
Table 2: Common Derivatives of this compound
Key Applications and Experimental Workflows
This compound is a versatile tool in various research areas. This section details its primary applications and provides generalized experimental workflows.
Metabolic Flux Analysis of De Novo Nucleotide Synthesis
A primary application of this compound is to trace the de novo synthesis of purine nucleotides. This is particularly relevant in cancer research, where altered nucleotide metabolism is a hallmark of rapidly proliferating cells.[1][2] By feeding cells with ¹³C-labeled glucose, the precursor for the ribose and glycine components of the purine ring, researchers can track the incorporation of ¹³C into deoxyadenosine.
Quantification of DNA Synthesis and Repair
This compound can be used to quantify the rate of new DNA synthesis. By introducing the labeled nucleoside into cell culture, it will be incorporated into the DNA of proliferating cells. Subsequent analysis by mass spectrometry can determine the ratio of labeled to unlabeled deoxyadenosine, providing a direct measure of DNA replication.
Structural Studies of DNA by NMR Spectroscopy
The incorporation of ¹³C and ¹⁵N isotopes into DNA oligonucleotides is a powerful technique for structural studies by NMR.[3][4] By synthesizing DNA strands with this compound, researchers can utilize heteronuclear NMR experiments to resolve spectral overlap and obtain detailed structural and dynamic information.[5]
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol for LC-MS/MS Quantification of this compound Incorporation into Cellular DNA
This protocol outlines the steps for quantifying the incorporation of this compound into the DNA of cultured cells.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Replace the standard medium with a medium containing a known concentration of this compound.
-
Incubate for a period that allows for significant DNA replication (e.g., 24-48 hours).
2. Genomic DNA Isolation:
-
Harvest the cells and wash with phosphate-buffered saline (PBS).
-
Isolate genomic DNA using a commercial DNA extraction kit, following the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer.
3. Enzymatic Hydrolysis of DNA:
-
To 10 µg of DNA, add a cocktail of DNase I, nuclease P1, and alkaline phosphatase.
-
Incubate at 37°C for 12-24 hours to ensure complete digestion of the DNA into individual nucleosides.
4. Sample Preparation for LC-MS/MS:
-
Precipitate the proteins from the digest by adding cold acetonitrile.
-
Centrifuge to pellet the protein and transfer the supernatant containing the nucleosides to a new tube.
-
Dry the supernatant under a vacuum.
-
Reconstitute the dried nucleosides in a suitable volume of the initial mobile phase.
5. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Unlabeled Deoxyadenosine: Precursor ion (m/z) 252.1 → Product ion (m/z) 136.1.
-
Labeled Deoxyadenosine-¹³C₁₀: Precursor ion (m/z) 262.1 → Product ion (m/z) 146.1.
-
-
Instrument Settings: Optimize collision energy and other parameters for maximum signal intensity.
-
6. Data Analysis:
-
Integrate the peak areas for both the labeled and unlabeled deoxyadenosine.
-
Calculate the percentage of incorporation using the formula: (% Incorporation) = [Area(¹³C₁₀-dA) / (Area(¹³C₁₀-dA) + Area(¹²C₁₀-dA))] * 100.
Protocol for 13C NMR Analysis of this compound Labeled Oligonucleotides
This protocol describes the general steps for acquiring ¹³C NMR data on a DNA oligonucleotide containing this compound.
1. Sample Preparation:
-
Synthesize the desired oligonucleotide using a this compound phosphoramidite.
-
Purify the oligonucleotide using HPLC.
-
Dissolve the purified oligonucleotide in an appropriate NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, in 90% H₂O/10% D₂O, pH 7.0) to a final concentration of 0.5-1.0 mM.
-
Transfer the sample to a high-quality NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended.
-
Experiment: A 2D ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment is typically used to correlate the protons with their directly attached carbons.
-
Key Parameters:
-
Temperature: 298 K.
-
¹³C Spectral Width: ~200 ppm.
-
¹H Spectral Width: ~12 ppm.
-
Number of Scans: 16-64 per increment, depending on the sample concentration.
-
Relaxation Delay: 1.5-2.0 seconds.
-
3. Data Processing and Analysis:
-
Process the acquired data using NMR software (e.g., TopSpin, NMRPipe).
-
Apply appropriate window functions and Fourier transform the data.
-
The resulting 2D spectrum will show cross-peaks corresponding to the ¹H-¹³C correlations, allowing for the assignment of the carbon resonances of the labeled deoxyadenosine.
Conclusion
This compound is an invaluable tool for researchers seeking to unravel the complexities of cellular metabolism, DNA synthesis, and structure. Its use in metabolic flux analysis provides a dynamic view of nucleotide synthesis pathways, offering critical insights into disease states such as cancer. Furthermore, its application in mass spectrometry and NMR spectroscopy enables precise quantification and detailed structural analysis. The protocols outlined in this whitepaper provide a foundation for the successful implementation of experiments utilizing this powerful isotopic tracer. As analytical technologies continue to advance, the applications of this compound are expected to expand, further contributing to our understanding of fundamental biological processes.
References
- 1. researchgate.net [researchgate.net]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple, efficient protocol for enzymatic synthesis of uniformly 13C, 15N-labeled DNA for heteronuclear NMR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
2'-Deoxyadenosine-13C10 physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 2'-Deoxyadenosine-13C10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a stable isotope-labeled nucleoside essential for a variety of research applications. This document details the compound's key characteristics, outlines experimental methodologies for their determination, and presents a visual representation of its role in DNA synthesis. The information herein is intended to support researchers, scientists, and drug development professionals in the effective use of this compound in their studies.
Core Physicochemical Properties
This compound is a non-radioactive, stable isotope-labeled version of the naturally occurring deoxyribonucleoside, 2'-deoxyadenosine. The incorporation of ten carbon-13 atoms provides a distinct mass shift, making it an invaluable tool for tracer studies in metabolic research, biomolecular NMR, and as a standard in mass spectrometry-based applications. While specific experimental data for the 13C-labeled variant is not always available, the physicochemical properties are expected to be very similar to its unlabeled counterpart.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of 2'-Deoxyadenosine and its 13C10-labeled form. Data for the unlabeled compound is provided as a close approximation where specific data for the labeled compound is not available.
| Property | Value (this compound) | Value (2'-Deoxyadenosine, Unlabeled) | Reference/Note |
| Molecular Formula | ¹³C₁₀H₁₃N₅O₃ | C₁₀H₁₃N₅O₃ | The molecular formula reflects the isotopic labeling. |
| Molecular Weight | Approx. 261.17 g/mol (calculated based on ¹³C) 284.15 g/mol (for ¹³C₁₀, ¹⁵N₅ monohydrate)[1] | 251.24 g/mol [2][3] 269.26 g/mol (monohydrate)[4] | The molecular weight is higher due to the presence of the heavier ¹³C isotopes. The monohydrate form includes a molecule of water. |
| Melting Point | Not explicitly reported; expected to be similar to the unlabeled form. | 187-189 °C[3], 189 °C[2][5] | Isotopic labeling has a negligible effect on the melting point. |
| Solubility | Not explicitly reported; expected to be similar to the unlabeled form. | Soluble in water and caustic soda.[3] Slightly soluble in DMSO and Methanol.[3] | Solubility is a key parameter for experimental design, particularly for in vitro assays and formulation development. For the monohydrate form, solubility in DMSO is reported as 54 mg/mL.[4][6] A study on unlabeled 2'-deoxyadenosine investigated its fluorescence in water-n-butanol and water-acetonitrile mixtures.[7] |
| Appearance | Solid, powder | White odorless crystals[2][5], powder[3] | The physical appearance is consistent between the labeled and unlabeled forms. |
| Isotopic Purity | ≥98 atom % ¹³C[5] | Not Applicable | This value is critical for applications relying on the mass difference for detection and quantification. |
| Chemical Purity | ≥95% (CP)[5], 95%[1] | ≥99% | High chemical purity is essential to avoid interference from impurities in sensitive analytical techniques. |
| Storage Temperature | Refrigerated (+2°C to +8°C)[1], -20°C[5] | 2-8°C[3] | Proper storage is crucial to maintain the stability and integrity of the compound. |
Experimental Protocols
The determination of the physicochemical properties of nucleoside analogs like this compound follows established laboratory procedures. Below are detailed methodologies for key experiments.
Melting Point Determination
The melting point of a solid compound is a critical indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Apparatus:
-
Melting point apparatus (e.g., DigiMelt or similar)
-
Capillary tubes (sealed at one end)
Procedure:
-
Sample Preparation: A small amount of the dry, powdered this compound is placed into a capillary tube. The tube is tapped gently to pack the solid to a height of 2-3 mm at the sealed end.[1]
-
Instrument Setup: The capillary tube is inserted into the heating block of the melting point apparatus.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. The range between these two temperatures is the melting range. For an unknown compound, a preliminary rapid heating can be performed to determine an approximate melting range, followed by a more precise measurement with a slower heating rate.[1]
Solubility Determination
Solubility is determined to understand the behavior of the compound in various solvents, which is crucial for preparing solutions for biological assays, chromatography, and other applications.
Apparatus:
-
Vials or test tubes
-
Vortex mixer
-
Analytical balance
-
Solvents of interest (e.g., water, DMSO, ethanol)
-
Optional: HPLC system with a UV detector
Procedure (Visual Method):
-
Preparation: A known mass of this compound is weighed into a vial.
-
Solvent Addition: A measured volume of the desired solvent is added to the vial.
-
Dissolution: The mixture is agitated using a vortex mixer for a set period to facilitate dissolution. Gentle heating may be applied if the compound is stable at elevated temperatures.
-
Observation: The solution is visually inspected for any undissolved solid particles. If the solution is clear, the compound is considered soluble at that concentration. If solid remains, the compound is considered insoluble or partially soluble, and the process can be repeated with a larger volume of solvent to determine the saturation point.
Procedure (HPLC Method):
-
Saturated Solution Preparation: An excess amount of this compound is added to a known volume of solvent and agitated until equilibrium is reached (typically several hours).
-
Filtration/Centrifugation: The saturated solution is filtered through a syringe filter (e.g., 0.22 µm) or centrifuged to remove any undissolved solid.
-
Quantification: A known volume of the clear supernatant is diluted and injected into an HPLC system. The concentration of the dissolved compound is determined by comparing its peak area to a standard curve of known concentrations. This provides a quantitative measure of solubility (e.g., in mg/mL or mM).
Signaling Pathways and Experimental Workflows
2'-Deoxyadenosine is a fundamental building block of DNA. Its labeled form, this compound, is used to trace the process of DNA synthesis and replication. The following diagram illustrates the workflow of how this compound is incorporated into a growing DNA strand during replication.
This workflow begins with the cellular uptake of this compound, followed by a series of phosphorylation steps to convert it into the active triphosphate form (dATP-13C10). DNA polymerase then utilizes this labeled nucleotide to extend a growing DNA strand, using an existing DNA strand as a template. This process is fundamental to DNA replication and repair and is a common subject of study using stable isotope-labeled nucleosides.
References
- 1. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 2. Deoxyadenosine - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-5 [isotope.com]
- 5. Deoxyadenosine | C10H13N5O3 | CID 13730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Solvation of Nucleosides in Aqueous Mixtures of Organic Solvents: Relevance to DNA Open Basepairs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2'-Deoxyadenosine-¹³C₁₀ in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2'-Deoxyadenosine-¹³C₁₀, a stable isotope-labeled nucleoside crucial for various research applications. This document covers its chemical identity, suppliers, and detailed experimental protocols for its use in metabolic tracing and analysis.
Core Data: CAS Number and Supplier Information
Several reputable suppliers offer 2'-Deoxyadenosine-¹³C₁₀ and its derivatives. The following table summarizes the available information.
| Supplier | Product Name | Catalog Number | Notes |
| Cambridge Isotope Laboratories, Inc. | 2'-Deoxyadenosine monohydrate (¹³C₁₀, 98%; ¹⁵N₅, 96-98%) | CNLM-3896-CA | Also available as a phosphoramidite. |
| Sigma-Aldrich (Merck) | 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5'-triphosphate disodium salt solution | 646237 | Supplied as a 100 mM solution[2]. |
| MedChemExpress | 2'-Deoxyadenosine-¹³C₁₀ | HY-136648-S-13C10 | Labeled 2'-Deoxyadenosine. |
Experimental Protocols
Stable isotope-labeled nucleosides like 2'-Deoxyadenosine-¹³C₁₀ are powerful tools for tracing the metabolic fate of deoxyadenosine in various biological systems. Below are detailed methodologies for key experiments.
Experimental Protocol 1: Metabolic Tracing of 2'-Deoxyadenosine-¹³C₁₀ in Cell Culture
This protocol outlines the steps for tracing the incorporation of 2'-Deoxyadenosine-¹³C₁₀ into cellular metabolites and DNA.
1. Cell Culture and Labeling:
-
Culture cells of interest to mid-log phase in standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of 2'-Deoxyadenosine-¹³C₁₀. The optimal concentration should be determined empirically for each cell line and experimental goal.
-
For accurate tracing, it is recommended to use a medium prepared with dialyzed fetal bovine serum to minimize the concentration of unlabeled nucleosides.
-
Incubate the cells for a predetermined time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the dynamics of incorporation.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the polar metabolites.
3. DNA Extraction and Hydrolysis:
-
The cell pellet from the previous step can be used for DNA extraction using a commercial DNA isolation kit.
-
After quantification, the purified DNA is enzymatically hydrolyzed to individual deoxynucleosides using a mixture of DNase I, nuclease P1, and alkaline phosphatase.
4. Sample Analysis by LC-MS/MS:
-
The extracted metabolites and hydrolyzed DNA are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a suitable chromatography column (e.g., a reversed-phase C18 column) to separate the metabolites and deoxynucleosides.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the ¹³C-labeled and unlabeled forms of deoxyadenosine and its downstream metabolites.
Experimental Protocol 2: Analysis of 2'-Deoxyadenosine-¹³C₁₀ Incorporation into DNA by NMR Spectroscopy
This protocol is designed for the structural and dynamic analysis of DNA containing ¹³C-labeled deoxyadenosine.
1. Synthesis of ¹³C-Labeled Oligonucleotides:
-
Chemically synthesize the desired DNA oligonucleotide using solid-phase synthesis.
-
Incorporate 2'-Deoxyadenosine-¹³C₁₀ phosphoramidite at specific positions within the oligonucleotide sequence.
2. Purification and Sample Preparation:
-
Purify the synthesized oligonucleotide by high-performance liquid chromatography (HPLC).
-
Desalt the purified oligonucleotide and dissolve it in a suitable NMR buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0 in 90% H₂O/10% D₂O).
3. NMR Data Acquisition:
-
Acquire one-dimensional (1D) and two-dimensional (2D) NMR spectra on a high-field NMR spectrometer equipped with a cryoprobe.
-
Useful 2D NMR experiments include ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to observe the directly bonded proton-carbon correlations.
4. Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
The presence of the ¹³C label will result in specific cross-peaks in the 2D spectra, allowing for the unambiguous assignment of the labeled deoxyadenosine residue.
-
Analyze the chemical shifts and coupling constants to obtain structural information. Relaxation dispersion NMR experiments can be used to study the dynamics of the DNA.
Visualizations
Metabolic Fate of 2'-Deoxyadenosine
The following diagram illustrates the intracellular metabolic pathway of 2'-deoxyadenosine. Upon entering the cell, it is phosphorylated to 2'-deoxyadenosine monophosphate (dAMP), which can be further phosphorylated to the di- and triphosphate forms (dADP and dATP). dATP is a direct precursor for DNA synthesis.
Caption: Intracellular metabolism of 2'-Deoxyadenosine-¹³C₁₀.
Experimental Workflow for Metabolic Tracing
This diagram outlines the general workflow for a stable isotope tracing experiment using 2'-Deoxyadenosine-¹³C₁₀.
Caption: Workflow for ¹³C tracing experiments.
References
The In Vivo Metabolic Fate of 2'-Deoxyadenosine-¹³C₁₀: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the precise tracing of molecules through complex biological systems. This technical guide focuses on the in vivo metabolic fate of 2'-Deoxyadenosine-¹³C₁₀, a heavy-isotope-labeled purine nucleoside. Understanding its absorption, distribution, metabolism, and excretion (ADME) is crucial for its application in drug development, particularly in studies involving nucleoside analogs and the purine salvage pathway. This document provides a comprehensive overview of the metabolic pathways, quantitative data from related compounds, and detailed experimental protocols for tracing this molecule in vivo.
Absorption and Distribution
Following intravenous administration in mice, nucleoside analogs like 2-chloro-2'-deoxyadenosine (CdA) demonstrate rapid and widespread distribution. High concentrations are typically observed in well-perfused organs. Over time, a redistribution occurs with notable retention in specific tissues.
Table 1: Qualitative and Semi-Quantitative Tissue Distribution of 2'-Deoxyadenosine Analogs in Mice (based on whole-body autoradiography) [1]
| Tissue | Distribution at 20 minutes post-injection | Distribution at 4 hours post-injection |
| Highly Perfused Organs (Liver, Kidney, Spleen) | High | Moderate |
| Bone Marrow | Moderate | High (retention) |
| Skin | Moderate | High (retention) |
| Brain | Low to Moderate | Low to Moderate |
| Thymus | Moderate | Moderate |
| Muscle | Low | Low |
| Blood | High | Low |
Note: This table is an approximation based on studies of analogs like 2-chloro-2'-deoxyadenosine and should be considered as indicative for 2'-Deoxyadenosine-¹³C₁₀.
The data suggests that 2'-Deoxyadenosine-¹³C₁₀ likely enters cells via nucleoside transporters and is distributed throughout the body, with potential for accumulation in tissues with high rates of cell division or active purine metabolism. The observation of brain penetration by some analogs suggests that 2'-Deoxyadenosine may also cross the blood-brain barrier, albeit to a lesser extent than in peripheral tissues.[1]
Metabolism
The metabolism of 2'-Deoxyadenosine, and by extension its ¹³C₁₀-labeled counterpart, is primarily governed by the purine salvage pathway. This pathway allows cells to recycle nucleobases and nucleosides, conserving energy compared to de novo synthesis.
Key Metabolic Pathways
The primary metabolic transformations of 2'-Deoxyadenosine-¹³C₁₀ involve phosphorylation and deamination.
dot
Caption: Metabolic pathways of 2'-Deoxyadenosine-¹³C₁₀.
Phosphorylation: The initial and rate-limiting step in the salvage of 2'-deoxyadenosine is its phosphorylation to 2'-deoxyadenosine monophosphate (dAMP). This reaction is catalyzed by deoxycytidine kinase (dCK) and to a lesser extent by deoxyadenosine kinase (dAK). Subsequently, dAMP is further phosphorylated to the di- and triphosphate forms (dADP and dATP) by adenylate kinase and nucleoside diphosphate kinase, respectively. The resulting dATP-¹³C₁₀ can then be incorporated into DNA during replication.
Deamination: Alternatively, 2'-deoxyadenosine can be deaminated by adenosine deaminase (ADA) to form 2'-deoxyinosine. This is a critical step in the catabolism of deoxyadenosine. 2'-deoxyinosine is then cleaved by purine nucleoside phosphorylase (PNP) to hypoxanthine and deoxyribose-1-phosphate. Hypoxanthine can be further oxidized to xanthine and finally to uric acid by xanthine oxidase for excretion.
Tissue-Specific Metabolism
The activity of the enzymes involved in these pathways varies between tissues, leading to differences in the metabolic fate of 2'-deoxyadenosine. For instance, the brain has a high capacity for purine salvage, while the liver is a major site of purine catabolism. The relative activities of kinases and deaminases will therefore dictate the local metabolic profile of 2'-Deoxyadenosine-¹³C₁₀.
Excretion
The primary route of excretion for purine catabolites is through the kidneys into the urine. Studies on the renal handling of 2'-deoxyadenosine in humans have revealed an active secretion process.
Table 2: Renal Clearance of 2'-Deoxyadenosine in Humans [2]
| Compound | Renal Clearance (relative to Creatinine) | Implication |
| 2'-Deoxyadenosine | ~5-fold higher | Active tubular secretion |
| Adenosine | ~5-fold lower | Net tubular reabsorption |
This active secretion mechanism suggests an efficient elimination of 2'-deoxyadenosine and its metabolites from the systemic circulation. The final major excretory product of the ¹³C-labeled purine ring is expected to be ¹³C-labeled uric acid.
Experimental Protocols
Tracing the in vivo fate of 2'-Deoxyadenosine-¹³C₁₀ requires sensitive and specific analytical methods to detect and quantify the parent compound and its labeled metabolites in various biological matrices.
Sample Collection and Preparation
dot
Caption: General experimental workflow for in vivo studies.
-
Animal Dosing: Administer a defined dose of 2'-Deoxyadenosine-¹³C₁₀ to the animal model (e.g., mouse, rat) via the desired route (e.g., intravenous, intraperitoneal).
-
Sample Collection: At predetermined time points, collect blood (into tubes containing an anticoagulant and an ADA inhibitor like deoxycoformycin), urine, and various tissues of interest (e.g., liver, kidney, spleen, brain, muscle). Tissues should be snap-frozen in liquid nitrogen immediately upon collection to quench metabolic activity.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Tissue Homogenization: Homogenize the frozen tissues in a suitable buffer on ice.
-
Metabolite Extraction:
-
For plasma and tissue homogenates, perform protein precipitation and metabolite extraction using a cold organic solvent such as acetonitrile or methanol (typically in a 3:1 or 4:1 solvent-to-sample ratio).
-
Vortex the samples and incubate at a low temperature (e.g., -20°C) to facilitate protein precipitation.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the metabolites.
-
Dry the supernatant under a stream of nitrogen or by vacuum centrifugation.
-
Reconstitute the dried extract in a suitable solvent for analysis.
-
Analytical Methods
LC-MS/MS is the method of choice for the sensitive and specific quantification of 2'-Deoxyadenosine-¹³C₁₀ and its metabolites.
-
Chromatography:
-
Column: A reversed-phase C18 column is commonly used for the separation of nucleosides.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol with 0.1% formic acid) is typically employed.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the precursor ion (the molecular ion of the analyte) and a specific product ion generated by its fragmentation. The ¹³C₁₀-labeling results in a 10 Dalton mass shift compared to the unlabeled compound, allowing for clear differentiation.
-
Table 3: Exemplary MRM Transitions for 2'-Deoxyadenosine-¹³C₁₀ and its Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2'-Deoxyadenosine-¹³C₁₀ | 262.1 | 146.1 |
| dAMP-¹³C₁₀ | 342.1 | 146.1 |
| 2'-Deoxyinosine-¹³C₁₀ | 263.1 | 147.1 |
| Hypoxanthine-¹³C₅ | 142.1 | 115.1 |
| Uric Acid-¹³Cₓ | Varies with labeling | Specific fragments |
Note: The exact m/z values may vary slightly depending on the specific isotopologue and the instrument calibration. The product ions typically correspond to the ¹³C-labeled purine base.
¹³C NMR spectroscopy can be used for in vivo studies to non-invasively monitor the metabolism of 2'-Deoxyadenosine-¹³C₁₀ in real-time, particularly in tissues like the brain. This technique provides valuable information on the metabolic pathways and fluxes. However, it is less sensitive than LC-MS/MS and may not be suitable for detecting low-concentration metabolites.
Conclusion
The in vivo metabolic fate of 2'-Deoxyadenosine-¹³C₁₀ is a complex process primarily driven by the purine salvage and catabolic pathways. Following administration, it is expected to be widely distributed, with potential for retention in tissues with high metabolic activity. Its metabolism leads to either incorporation into the nucleotide pool and subsequently DNA, or degradation to uric acid for excretion. The use of advanced analytical techniques such as LC-MS/MS and NMR spectroscopy is essential for accurately tracing the journey of this labeled compound through the body. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute robust in vivo studies utilizing 2'-Deoxyadenosine-¹³C₁₀.
References
- 1. Distribution of 2-chloro-2'-deoxyadenosine, 2-chloro-2'-arabino-fluoro-2'-deoxyadenosine, fludarabine and cytarabine in mice: a whole-body autoradiography study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Renal handling of 2'-deoxyadenosine and adenosine in humans and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Isotopic Purity of 2'-Deoxyadenosine-13C10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity of 2'-Deoxyadenosine-13C10, a crucial stable isotope-labeled nucleoside for advanced research applications. This document details the specifications of commercially available this compound, outlines the methodologies for determining its isotopic enrichment, and presents a logical workflow for its analysis.
Quantitative Data Summary
The isotopic and chemical purity of commercially available this compound and its derivatives are consistently high, ensuring reliability and accuracy in experimental setups. The following tables summarize the key quantitative data for various forms of this labeled compound.
Table 1: Isotopic and Chemical Purity of this compound and its Derivatives
| Compound | Isotopic Purity (¹³C atom %) | Chemical Purity (%) | Supplier Examples |
| 2'-Deoxyadenosine-¹³C₁₀ monohydrate | ≥98 | ≥95 | Cambridge Isotope Laboratories, Inc.[1] |
| 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5'-monophosphate disodium salt | ≥98 | ≥95 | Sigma-Aldrich[2] |
| 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅ 5'-triphosphate disodium salt solution | ≥98 | ≥95 | Sigma-Aldrich |
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for ¹³C-labeled compounds like 2'-Deoxyadenosine-¹³C₁₀ relies primarily on two analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods allow for the precise quantification of the degree of ¹³C enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for determining the isotopic enrichment of carbon-13. By analyzing the ¹³C NMR spectrum, the relative abundance of ¹³C at each carbon position can be determined.
Protocol for ¹³C NMR Analysis:
-
Sample Preparation:
-
Dissolve a precisely weighed amount of 2'-Deoxyadenosine-¹³C₁₀ in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The concentration should be optimized for the specific NMR instrument, typically in the range of 5-20 mg/mL.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
Tune and match the probe for the ¹³C frequency.
-
Set the sample temperature, typically to 25°C.
-
-
Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum by removing ¹H-¹³C couplings, resulting in a single peak for each unique carbon atom.
-
Key acquisition parameters to optimize include:
-
Pulse sequence: A standard single-pulse experiment (e.g., zgpg30) is typically used.
-
Relaxation delay (d1): A sufficiently long delay (e.g., 5-10 seconds) is crucial to ensure full relaxation of all carbon nuclei for accurate quantification.
-
Number of scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
-
-
Acquire a corresponding ¹H NMR spectrum to confirm the chemical identity and purity of the compound.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Integrate the peaks corresponding to the ten carbon atoms of the 2'-deoxyadenosine molecule.
-
The isotopic purity is calculated by comparing the integral of the ¹³C signals to the integral of a known internal standard or by assuming that the sum of all carbon signals represents 100% of the labeled species. The presence of any small peaks corresponding to the unlabeled compound would indicate incomplete labeling.
-
Mass Spectrometry (MS)
High-resolution mass spectrometry is another highly sensitive method for determining isotopic purity. It allows for the separation and quantification of molecules based on their mass-to-charge ratio (m/z), easily distinguishing between the ¹³C-labeled and unlabeled isotopologues.
Protocol for High-Resolution Mass Spectrometry Analysis:
-
Sample Preparation:
-
Prepare a dilute solution of 2'-Deoxyadenosine-¹³C₁₀ in a solvent compatible with the ionization source (e.g., methanol or acetonitrile/water). A typical concentration is in the low µg/mL to ng/mL range.
-
-
Instrument Setup:
-
Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.
-
Choose a soft ionization technique to minimize fragmentation, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). ESI is commonly used for nucleosides.
-
Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
-
Data Acquisition:
-
Acquire the mass spectrum in full scan mode to observe the molecular ion peaks.
-
The expected molecular ion for fully labeled 2'-Deoxyadenosine-¹³C₁₀ ([M+H]⁺) will have an m/z that is 10 Da higher than the unlabeled compound.
-
-
Data Analysis:
-
Identify the peak corresponding to the fully labeled 2'-Deoxyadenosine-¹³C₁₀ and any peaks corresponding to the unlabeled (M+0) or partially labeled (M+1 to M+9) species.
-
The isotopic purity is calculated by determining the ratio of the peak intensity of the fully labeled species to the sum of the intensities of all isotopologue peaks.
-
Corrections for the natural abundance of ¹³C in the unlabeled compound may be necessary for very precise measurements.
-
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the analysis of 2'-Deoxyadenosine-¹³C₁₀ to determine its isotopic and chemical purity.
Caption: Workflow for Purity Analysis.
This technical guide provides a foundational understanding of the isotopic purity of this compound. For specific applications, researchers are encouraged to consult the certificates of analysis provided by their suppliers and to optimize the analytical methods for their particular instrumentation and experimental needs.
References
A Technical Guide to the Stability and Degradation of 2'-Deoxyadenosine-¹³C₁₀
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the stability and degradation pathways of 2'-Deoxyadenosine-¹³C₁₀, a crucial isotopically labeled nucleoside used in various research and drug development applications. Understanding its stability profile is paramount for ensuring the integrity of experimental results and the quality of therapeutic agents. This document provides a comprehensive overview of its degradation under different conditions, detailed experimental protocols for stability assessment, and a visualization of its primary degradation pathway.
Core Concepts: Stability of 2'-Deoxyadenosine-¹³C₁₀
The stability of 2'-Deoxyadenosine-¹³C₁₀ is influenced by several factors, primarily pH, temperature, and the presence of enzymes. As an isotopically labeled analog of the naturally occurring 2'-deoxyadenosine, its chemical properties and susceptibility to degradation are considered to be nearly identical. The ¹³C₁₀ labeling does not significantly alter the molecule's fundamental chemical reactivity.
General Storage Recommendations:
For optimal stability, 2'-Deoxyadenosine-¹³C₁₀ should be stored under the following conditions:
-
Temperature: Refrigerate at +2°C to +8°C for short-term storage. For long-term storage, -20°C is recommended.
-
Light: Protect from light to prevent potential photodegradation.
-
Moisture: Store in a dry environment, as the compound can be hygroscopic.
Non-Enzymatic Degradation: Hydrolysis
The primary non-enzymatic degradation pathway for 2'-deoxyadenosine is acid-catalyzed hydrolysis of the N-glycosidic bond, which cleaves the molecule into the purine base (adenine) and the deoxyribose sugar.
Influence of pH and Temperature
Based on the data for 2-CdA, 2'-Deoxyadenosine-¹³C₁₀ is expected to be:
-
Stable at neutral and basic pH.
-
Unstable under acidic conditions, with the rate of degradation increasing as the pH decreases.
Table 1: Inferred Stability of 2'-Deoxyadenosine-¹³C₁₀ Based on 2-chloro-2'-deoxyadenosine Data [1]
| pH | Temperature (°C) | Inferred Stability of 2'-Deoxyadenosine-¹³C₁₀ |
| 1 | 37 | Highly Unstable (estimated T₁/₂ ~ 0.37 hours) |
| 2 | 37 | Unstable (estimated T₁/₂ ~ 1.6 hours) |
| 7 (Neutral) | 37 - 80 | Stable |
| >7 (Basic) | 37 - 80 | Stable |
Experimental Protocol: Acid-Catalyzed Hydrolysis Stability Study
This protocol outlines a method to determine the stability of 2'-Deoxyadenosine-¹³C₁₀ under acidic conditions.
Objective: To quantify the rate of hydrolysis of 2'-Deoxyadenosine-¹³C₁₀ at a specific acidic pH and temperature.
Materials:
-
2'-Deoxyadenosine-¹³C₁₀
-
Hydrochloric acid (HCl) solutions of desired pH (e.g., pH 1, pH 2)
-
High-purity water
-
Temperature-controlled incubator or water bath
-
HPLC system with a UV detector and a C18 reversed-phase column
-
pH meter
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of 2'-Deoxyadenosine-¹³C₁₀ of known concentration in high-purity water.
-
Prepare acidic buffers at the desired pH values (e.g., 0.1 M HCl for pH 1, 0.01 M HCl for pH 2).
-
-
Incubation:
-
Add a known volume of the 2'-Deoxyadenosine-¹³C₁₀ stock solution to the acidic buffers in separate reaction vessels to achieve the desired final concentration.
-
Incubate the solutions at a constant temperature (e.g., 37°C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction vessel.
-
Immediately neutralize the aliquot with a suitable base (e.g., NaOH) to quench the hydrolysis reaction.
-
Store the samples at a low temperature (e.g., -20°C) until analysis.
-
-
HPLC Analysis:
-
Analyze the samples using a validated HPLC method to separate and quantify the remaining 2'-Deoxyadenosine-¹³C₁₀ and the adenine degradation product.[2]
-
Mobile Phase: A gradient of acetonitrile in a phosphate buffer is typically used.
-
Detection: Monitor the absorbance at a wavelength where both the parent compound and the degradation product can be detected (e.g., 260 nm).
-
-
Data Analysis:
-
Calculate the concentration of 2'-Deoxyadenosine-¹³C₁₀ at each time point.
-
Plot the natural logarithm of the concentration of 2'-Deoxyadenosine-¹³C₁₀ versus time.
-
The degradation is expected to follow pseudo-first-order kinetics. The slope of the line will be the negative of the degradation rate constant (k).
-
Calculate the half-life (T₁/₂) using the formula: T₁/₂ = 0.693 / k.
-
Enzymatic Degradation
The primary enzymatic degradation pathway for 2'-deoxyadenosine is its conversion to 2'-deoxyinosine, a reaction catalyzed by the enzyme Adenosine Deaminase (ADA) .[3][4] This enzyme is widely distributed in mammalian tissues.
Signaling Pathway Diagram
Caption: Enzymatic conversion of 2'-Deoxyadenosine to 2'-Deoxyinosine.
Experimental Protocol: Adenosine Deaminase Activity Assay
This protocol provides a method to measure the enzymatic degradation of 2'-Deoxyadenosine-¹³C₁₀ by adenosine deaminase.
Objective: To determine the kinetic parameters of ADA-mediated degradation of 2'-Deoxyadenosine-¹³C₁₀.
Materials:
-
2'-Deoxyadenosine-¹³C₁₀
-
Recombinant Adenosine Deaminase (ADA)
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Spectrophotometer or HPLC system
-
Temperature-controlled cuvette holder or incubator
-
96-well UV-transparent microplates (for high-throughput assays)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 2'-Deoxyadenosine-¹³C₁₀ in phosphate buffer.
-
Prepare a series of dilutions of the substrate to determine Michaelis-Menten kinetics.
-
Prepare a solution of ADA in phosphate buffer. The concentration will depend on the specific activity of the enzyme lot.
-
-
Assay Setup:
-
In a temperature-controlled cuvette or microplate well, add the phosphate buffer and the 2'-Deoxyadenosine-¹³C₁₀ solution.
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for a few minutes to allow it to reach thermal equilibrium.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a small volume of the ADA enzyme solution.
-
Mix thoroughly but gently.
-
-
Measurement of Activity:
-
Spectrophotometric Method: Monitor the decrease in absorbance at 265 nm, which corresponds to the conversion of deoxyadenosine to deoxyinosine. Deoxyinosine has a lower molar absorptivity at this wavelength.
-
HPLC Method: At specific time intervals, take aliquots of the reaction mixture and quench the reaction (e.g., by adding a strong acid like perchloric acid, followed by neutralization). Analyze the samples by HPLC to quantify the amounts of substrate remaining and product formed.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time curve or from the HPLC data.
-
Plot the initial velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).
-
Experimental Workflow Diagram
References
- 1. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability study of selected adenosine nucleosides using LC and LC/MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Low-temperature synthesis of 2'-deoxyadenosine using immobilized psychrotrophic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2'-Deoxyadenosine-13C10 Monohydrate
This guide provides a comprehensive overview of the properties, experimental applications, and metabolic significance of 2'-Deoxyadenosine-13C10 monohydrate for researchers, scientists, and drug development professionals. This isotopically labeled nucleoside is a powerful tool for a range of biochemical and biomedical research applications, from metabolic flux analysis to structural biology.
Core Properties
| Property | Value |
| Chemical Formula | ¹³C₁₀H₁₅N₅O₄ |
| Molecular Weight | 284.15 g/mol [1] |
| Isotopic Enrichment | ≥98 atom % ¹³C |
| Chemical Purity | ≥95%[1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
| Storage Conditions | Store at 2-8°C, protected from light[1] |
| Unlabeled CAS Number | 16373-93-6[1] |
Experimental Protocols
The primary application of this compound monohydrate is in studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry. The ¹³C labeling allows for the tracking of the adenosine moiety in complex biological systems and for detailed structural studies of nucleic acids and their interactions with proteins.
Experimental Protocol: NMR-Based Protein-Ligand Interaction Analysis
This protocol outlines a generalized workflow for studying the interaction of a protein with this compound using NMR spectroscopy. This method is particularly useful for determining the binding mode and conformational changes of the nucleoside upon binding to its target.
1. Sample Preparation:
- Protein Expression and Purification: The target protein is expressed and purified to homogeneity. For NMR studies, it is often beneficial to also isotopically label the protein (e.g., with ¹⁵N).
- Ligand Preparation: A stock solution of this compound monohydrate is prepared in a suitable buffer (e.g., phosphate buffer at a physiological pH) that is compatible with the protein and NMR spectroscopy. The concentration should be accurately determined.
- NMR Sample Preparation: The NMR sample is prepared by mixing the protein and the ¹³C-labeled ligand in the desired molar ratio in an NMR tube. A typical starting point is a 1:5 to 1:10 protein-to-ligand ratio. The final volume is typically 500-600 µL, with 5-10% D₂O added for the lock signal.
2. NMR Data Acquisition:
- Initial Spectra: A series of 1D ¹H and ¹³C NMR spectra are acquired for the ligand alone and the protein alone to serve as controls.
- Titration Experiments: A 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum is acquired for the protein-ligand sample. This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C atoms, providing a unique fingerprint of the labeled ligand.
- Binding Analysis: The titration is performed by acquiring a series of ¹H-¹³C HSQC spectra with increasing concentrations of the unlabeled protein added to the ¹³C-labeled ligand. Chemical shift perturbations (CSPs) in the ligand's signals upon protein binding indicate the sites of interaction.
- Structural Analysis (NOE): For more detailed structural information, Nuclear Overhauser Effect (NOE) experiments, such as 2D ¹H-¹H NOESY, can be performed on a sample containing both the ¹³C-labeled ligand and the protein. Intermolecular NOEs between the ligand and the protein provide distance restraints that can be used to model the 3D structure of the complex.
3. Data Processing and Analysis:
- NMR data is processed using appropriate software (e.g., TopSpin, NMRPipe).
- Chemical shift perturbations are calculated and mapped onto the structure of the ligand to identify the binding interface.
- NOE-derived distance restraints are used in molecular modeling software (e.g., CNS, XPLOR-NIH) to generate a structural model of the protein-ligand complex.
Signaling and Metabolic Pathways
While specific signaling pathway studies utilizing this compound monohydrate are not extensively documented, the metabolic fate of its unlabeled counterpart is well-characterized. The ¹³C-labeled version serves as an excellent tracer to investigate the kinetics and flux through these pathways. 2'-deoxyadenosine is a key metabolite in the purine salvage pathway.
The metabolic pathway of 2'-deoxyadenosine primarily involves two key enzymatic steps: phosphorylation by deoxycytidine kinase (dCK) or adenosine kinase (AK) to form 2'-deoxyadenosine monophosphate (dAMP), or deamination by adenosine deaminase (ADA) to form 2'-deoxyinosine. dAMP can be further phosphorylated to the di- and tri-phosphate forms (dADP and dATP) and incorporated into DNA. 2'-deoxyinosine can be further metabolized in the purine degradation pathway.
Metabolic Fate of 2'-Deoxyadenosine
References
understanding 13C labeling of nucleosides
An In-depth Technical Guide to 13C Labeling of Nucleosides for Researchers, Scientists, and Drug Development Professionals.
Introduction
Stable isotope labeling has become an indispensable tool in the life sciences for tracing metabolic pathways, quantifying metabolic fluxes, and understanding the dynamics of biological systems. Among stable isotopes, Carbon-13 (¹³C) is paramount for tracking the carbon backbone of biomolecules. This guide focuses on the application of ¹³C labeling to nucleosides, the fundamental building blocks of DNA and RNA.
¹³C-labeled nucleosides serve as powerful probes in a multitude of research areas, from elucidating basic cellular metabolism to advancing drug development.[1] By introducing a ¹³C-labeled precursor, such as glucose or an amino acid, into a biological system, researchers can track the incorporation of the heavy isotope into the ribose sugar and nucleobase components of newly synthesized nucleosides.[1][2] This allows for the precise measurement of synthesis rates and the identification of active metabolic pathways.
The primary analytical techniques for detecting and quantifying ¹³C incorporation are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] MS is highly sensitive and ideal for measuring isotopic enrichment, while NMR provides detailed information about the specific positions of ¹³C atoms within a molecule, offering insights into molecular structure and conformation.[4][5][6][7]
In drug development, this technique is crucial for evaluating nucleoside analogue drugs, which are a cornerstone of many cancer and antiviral therapies.[8][9] ¹³C labeling helps to understand their mechanism of action, metabolic fate, and potential resistance mechanisms.[1][] Furthermore, ¹³C-Metabolic Flux Analysis (¹³C-MFA) provides a quantitative map of cellular metabolism, revealing how cancer cells reprogram their pathways to support proliferation, a critical aspect of oncology research.[11][12]
This guide provides an in-depth overview of the core principles, experimental methodologies, data analysis, and key applications of ¹³C labeling of nucleosides for professionals in the scientific and pharmaceutical fields.
Core Principles of ¹³C Labeling
The fundamental principle of ¹³C labeling is the replacement of the naturally abundant, lighter ¹²C isotope with the heavier, stable ¹³C isotope in a molecule of interest. When cells are supplied with a ¹³C-enriched substrate (a "tracer"), cellular enzymes process this tracer through various metabolic pathways, incorporating the ¹³C atoms into downstream metabolites, including nucleosides.[12]
The choice of tracer is critical and depends on the specific pathway being investigated.
-
[U-¹³C]-Glucose: A universally common tracer where all six carbon atoms are ¹³C. It is used to trace carbon flow through central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP), which directly provides the ribose backbone for nucleoside synthesis.[2][13]
-
Positionally Labeled Glucose: Tracers like [1,2-¹³C₂]-glucose are used to resolve fluxes through alternative pathways, as the specific positions of the labeled carbons in the resulting products provide distinct signatures of the routes taken.[12][14]
-
¹³C-Labeled Amino Acids: Amino acids like glutamine can also be used. For example, [¹³C₅]-glutamine can trace carbon and nitrogen atoms into the TCA cycle and the synthesis of nucleotide bases.[13]
By analyzing the mass shifts (via MS) or the unique NMR signals from the ¹³C-labeled nucleosides, one can deduce the metabolic pathways that were active in their synthesis.[15][16]
Key Applications
Metabolic Flux Analysis (MFA)
¹³C-MFA is a powerful technique used to quantify the rates (fluxes) of reactions within a metabolic network.[11][17] In cancer research, it has been instrumental in understanding the Warburg effect and other metabolic reprogramming phenomena. By measuring the isotopic labeling patterns in nucleosides and other metabolites, researchers can build a quantitative model of cellular metabolism, identifying key nodes and potential therapeutic targets.[12][18] The distribution of different mass isotopologues (M+1, M+2, etc.) of a nucleoside's ribose component, for instance, can precisely determine the relative activity of the oxidative and non-oxidative branches of the pentose phosphate pathway.
Drug Development and Pharmacology
¹³C labeling is a valuable tool in the development of pharmaceuticals, especially for nucleoside analogues used in chemotherapy.[8][9]
-
Mechanism of Action: It helps confirm that a drug is metabolized and incorporated into DNA or RNA as intended.
-
Metabolism Studies: Researchers can track the breakdown and excretion of a drug, providing critical insights into its pharmacokinetics and potential toxicity.[1][]
-
Resistance Mechanisms: It can be used to investigate why certain cancer cells are resistant to a particular nucleoside drug, for example, by revealing reduced uptake or altered metabolic activation of the drug.[9]
Structural Biology
Site-specific ¹³C labeling is a crucial technique in NMR spectroscopy for determining the three-dimensional structure and dynamics of DNA and RNA.[19][20] Introducing a ¹³C label at a specific atom in a nucleoside simplifies complex NMR spectra and allows for the unambiguous assignment of signals.[20] This is particularly useful for studying the interaction between nucleic acids and proteins or other drugs.[21][22]
Methodologies and Experimental Protocols
A typical ¹³C labeling experiment involves several key stages: cell culture with the isotopic tracer, extraction of metabolites, and analysis by MS or NMR.
Experimental Workflow Diagram
Caption: General workflow for a ¹³C nucleoside labeling experiment.
Protocol 1: In Vitro Labeling of Nucleosides using [U-¹³C]-Glucose
This protocol outlines the steps for labeling adherent mammalian cells to study carbon incorporation into nucleosides.
Materials:
-
Mammalian cell line of interest
-
Culture medium without glucose (e.g., glucose-free RPMI-1640)[2]
-
Dialyzed Fetal Bovine Serum (dFBS) to remove small metabolites[23]
-
[U-¹³C]-Glucose (Cambridge Isotope Laboratories, Inc. or equivalent)[2]
-
Phosphate-Buffered Saline (PBS), sterile
-
6-well culture plates
-
Extraction solvent: 80% methanol (LC-MS grade), chilled to -80°C[13]
Procedure:
-
Cell Seeding: Plate approximately 200,000 cells per well in a 6-well plate and incubate overnight to allow for attachment.[23] Prepare a minimum of 3 replicate wells per condition.
-
Media Preparation: Prepare the labeling medium by supplementing glucose-free base medium with 10 mM [U-¹³C]-Glucose and 5-10% dFBS.[2][23]
-
Labeling Initiation: After overnight incubation, aspirate the standard medium, wash the cells once with sterile PBS, and add 2 mL of the prepared ¹³C labeling medium to each well.[23]
-
Incubation: Culture the cells in the labeling medium for a sufficient duration to approach isotopic steady state. This is typically 18-24 hours, but should be optimized for the specific cell line and pathway of interest.[12]
-
Metabolism Quenching and Extraction:
-
Harvesting: Scrape the cell lysate from the bottom of the wells and transfer the entire methanol-cell mixture to a microcentrifuge tube.
-
Clarification: Centrifuge the tubes at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Sample Collection: Transfer the supernatant, which contains the extracted metabolites including nucleosides, to a new tube. This extract is now ready for analysis by LC-MS/MS or for further processing.
Protocol 2: Analysis of ¹³C Enrichment by LC-MS/MS
This protocol describes the general steps for quantifying ¹³C incorporation into nucleosides from a cell extract using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Metabolite extract from Protocol 1
-
UHPLC-MS/MS system (e.g., Waters Acquity UPLC coupled to a triple quadrupole mass spectrometer)[6]
-
Appropriate chromatography column (e.g., HILIC or C18)[13]
-
Mobile phases (e.g., acetonitrile and ammonium acetate buffer)
Procedure:
-
Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried sample in a suitable injection volume (e.g., 50 µL) of a solvent compatible with the initial chromatographic conditions.
-
Chromatographic Separation: Inject the sample onto the LC system. Use a gradient elution method to separate the nucleosides from other metabolites in the complex mixture.
-
Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.[6] For each nucleoside of interest (e.g., adenosine), set up transitions for both the unlabeled (M+0) and all possible ¹³C-labeled isotopologues (M+1, M+2, ..., M+n, where n is the number of carbons in the molecule).[6]
-
Data Acquisition: Acquire the data across the entire chromatographic run, monitoring the intensity of each MRM transition over time.
-
Data Analysis:
-
Integrate the peak area for each isotopologue of a given nucleoside.
-
Correct for the natural abundance of ¹³C in the unlabeled standard to determine the excess ¹³C enrichment.[6]
-
Calculate the Mass Isotopologue Distribution (MDV), which represents the fractional abundance of each isotopologue (M+0, M+1, etc.).[15]
-
Data Presentation and Interpretation
Quantitative data from ¹³C labeling experiments should be presented clearly to allow for straightforward interpretation and comparison.
Table 1: Example Mass Isotopologue Distribution (MDV) for Ribose in Guanosine
This table shows hypothetical data for the ribose moiety (5 carbons) of guanosine extracted from cancer cells grown with [U-¹³C]-glucose. The MDV indicates the percentage of the guanosine pool containing a ribose moiety with 0, 1, 2, 3, 4, or 5 ¹³C atoms.
| Isotopologue | Mass Shift | Control Cells (%) | Treated Cells (%) |
| M+0 | 0 | 45.2 | 75.8 |
| M+1 | +1 | 5.8 | 8.1 |
| M+2 | +2 | 2.1 | 3.5 |
| M+3 | +3 | 1.9 | 2.9 |
| M+4 | +4 | 3.5 | 2.2 |
| M+5 | +5 | 41.5 | 7.5 |
| Total ¹³C Enrichment | 54.8% | 24.2% |
Interpretation: In this example, the "Treated Cells" show a significant decrease in the M+5 isotopologue and a corresponding increase in M+0. This suggests the drug treatment inhibited the de novo synthesis of ribose from glucose, forcing the cells to rely more on unlabeled precursor pools.
Table 2: Representative ¹³C NMR Chemical Shifts for Nucleosides
NMR spectroscopy provides positional information. The chemical shift of a ¹³C nucleus is sensitive to its local chemical environment and the conformation of the molecule.[4][5]
| Nucleoside | Carbon Atom | Chemical Shift (ppm) |
| Adenosine | C2 | 152.4 |
| C4 | 149.0 | |
| C5 | 119.3 | |
| C6 | 156.1 | |
| C8 | 139.9 | |
| C1' | 87.9 | |
| Guanosine | C2 | 153.7 |
| C4 | 151.3 | |
| C5 | 116.7 | |
| C6 | 156.8 | |
| C8 | 135.6 | |
| C1' | 86.8 |
Note: Chemical shifts are approximate and can vary with pH, solvent, and temperature.[24]
Visualization of Metabolic Pathways
Graphviz diagrams are excellent for visualizing the flow of atoms through metabolic pathways.
Carbon Flow from Glucose to Nucleosides
This diagram illustrates how ¹³C atoms from uniformly labeled glucose are incorporated into the ribose and base moieties of a pyrimidine nucleoside (Uridine Monophosphate - UMP) through the Pentose Phosphate Pathway (PPP) and other central metabolic routes.
Caption: Incorporation of ¹³C from glucose into UMP via the PPP.
Conclusion
¹³C labeling of nucleosides is a robust and versatile technique that provides unparalleled insights into cellular metabolism, drug action, and structural biology. For researchers, scientists, and drug development professionals, mastering these methods is key to advancing our understanding of complex biological systems and developing next-generation therapeutics. The combination of stable isotope tracers with advanced analytical platforms like high-resolution mass spectrometry and NMR spectroscopy continues to push the boundaries of biomedical research, particularly in the ongoing effort to combat diseases like cancer.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dependence of 13C NMR chemical shifts on conformations of rna nucleosides and nucleotides. | Semantic Scholar [semanticscholar.org]
- 6. Sensitive, Efficient Quantitation of 13C-Enriched Nucleic Acids via Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry for Applications in Stable Isotope Probing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NMR method for measuring carbon-13 isotopic enrichment of metabolites in complex solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. pnas.org [pnas.org]
- 11. Metabolic Flux Analysis with 13C-Labeling Experiments | www.13cflux.net [13cflux.net]
- 12. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ckisotopes.com [ckisotopes.com]
- 14. m.youtube.com [m.youtube.com]
- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. 13C metabolic flux analysis of microbial and mammalian systems is enhanced with GC-MS measurements of glycogen and RNA labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. 13C-labeled biochemical probes for the study of cancer metabolism with dynamic nuclear polarization-enhanced magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 19. academic.oup.com [academic.oup.com]
- 20. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bohrium.com [bohrium.com]
- 23. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 24. Nuclear Magnetic Resonance Spectroscopy: 13C Spectra of Some Common Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 2'-Deoxyadenosine-13C10 in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative bioanalysis by mass spectrometry, the use of stable isotope-labeled internal standards is crucial for achieving high accuracy and precision.[1][2][3][4] These standards co-elute with the analyte of interest and experience similar ionization effects, thereby correcting for variations in sample preparation and matrix effects.[3][4][5] 2'-Deoxyadenosine-¹³C₁₀ is a stable isotope-labeled version of 2'-deoxyadenosine, a fundamental component of DNA. Its application as an internal standard is critical in various research areas, including DNA adduct analysis, pharmacology, and clinical diagnostics, where accurate quantification of 2'-deoxyadenosine is essential.[1][2] This document provides detailed application notes and protocols for the effective use of 2'-Deoxyadenosine-¹³C₁₀ in LC-MS/MS-based quantification.
Application: Quantification of 2'-Deoxyadenosine in Biological Matrices
The primary application of 2'-Deoxyadenosine-¹³C₁₀ is as an internal standard for the accurate quantification of endogenous or exogenous 2'-deoxyadenosine in various biological samples such as plasma, urine, and DNA hydrolysates. This is particularly relevant in studies of DNA damage and repair, where 2'-deoxyadenosine can be a marker of oxidative stress or the result of enzymatic DNA degradation.[1][2]
Experimental Workflow
The general workflow for the quantification of 2'-deoxyadenosine using 2'-Deoxyadenosine-¹³C₁₀ as an internal standard involves sample preparation, LC-MS/MS analysis, and data processing.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific matrices and instrumentation.
1. Materials and Reagents
-
2'-Deoxyadenosine (Analyte)
-
2'-Deoxyadenosine-¹³C₁₀ (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid
-
Ammonium Acetate
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18)
-
DNase I, Alkaline Phosphatase, Phosphodiesterase I (for DNA samples)
-
Tris-HCl Buffer
2. Sample Preparation
For Plasma Samples:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of 2'-Deoxyadenosine-¹³C₁₀ internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
For DNA Samples:
-
Isolate DNA from cells or tissues using a standard DNA extraction kit.
-
To 50 µg of DNA, add 10 µL of 2'-Deoxyadenosine-¹³C₁₀ internal standard solution.
-
Add DNase I, alkaline phosphatase, and phosphodiesterase I in a Tris-HCl buffer (pH 7.4).
-
Incubate at 37°C for 2 hours to ensure complete digestion of DNA into nucleosides.
-
Filter the digest using a 3 kDa molecular weight cutoff filter to remove enzymes.
-
The filtrate containing the nucleosides is ready for LC-MS/MS analysis.
3. LC-MS/MS Conditions
| Parameter | Recommended Setting |
| LC System | Agilent 1260 Infinity or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6460 or equivalent) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | 2'-Deoxyadenosine: m/z 252.1 → 136.12'-Deoxyadenosine-¹³C₁₀: m/z 262.1 → 146.1 |
| Gas Temperature | 325°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
4. Data Analysis
-
Integrate the peak areas for both 2'-deoxyadenosine and 2'-Deoxyadenosine-¹³C₁₀.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 2'-deoxyadenosine in the samples from the calibration curve.
Quantitative Data Summary
The following table summarizes typical validation parameters for a bioanalytical method for 2'-deoxyadenosine using 2'-Deoxyadenosine-¹³C₁₀ as an internal standard. The values are representative and should be established for each specific assay.
| Validation Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise ≥ 10 | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% | < 10% |
| Inter-day Precision (%CV) | ≤ 15% | < 12% |
| Accuracy (% Bias) | ± 15% | -8% to +10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV ≤ 15% | < 10% |
Signaling Pathway
2'-Deoxyadenosine is a key intermediate in the purine metabolism pathway. Its cellular concentration is tightly regulated by a series of enzymes.
Conclusion
2'-Deoxyadenosine-¹³C₁₀ is an indispensable tool for the accurate and precise quantification of 2'-deoxyadenosine in complex biological matrices using LC-MS/MS. The protocols and data presented here provide a robust framework for researchers to develop and validate their own bioanalytical methods. The use of a stable isotope-labeled internal standard like 2'-Deoxyadenosine-¹³C₁₀ is highly recommended to ensure data quality and reliability in regulated and non-regulated environments.
References
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 5. crimsonpublishers.com [crimsonpublishers.com]
Protocol for Accurate Quantification of DNA Adducts Using 2'-Deoxyadenosine-¹³C₁₀ by Isotope Dilution LC-MS/MS
Application Note
Introduction
DNA adducts are covalent modifications to DNA that can result from exposure to endogenous and exogenous genotoxic agents. These adducts can disrupt normal cellular processes, leading to mutations and potentially initiating carcinogenesis.[1][2][3] Accurate quantification of DNA adducts is crucial for assessing cancer risk, understanding mechanisms of toxicity, and in the development of new therapeutics.[1][2] Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the precise and sensitive quantification of DNA adducts due to its high specificity and accuracy.[1][2][4] This protocol details a robust method for the quantification of DNA adducts using 2'-Deoxyadenosine-¹³C₁₀ as an internal standard.
Principle
This method employs the principle of isotope dilution, where a known amount of a stable isotope-labeled internal standard (2'-Deoxyadenosine-¹³C₁₀) is added to a biological sample prior to processing. This standard is chemically identical to the analyte of interest (the DNA adduct of 2'-Deoxyadenosine) but has a different mass due to the incorporation of ¹³C atoms. By comparing the mass spectrometric signal of the native adduct to the labeled internal standard, accurate quantification can be achieved, as the internal standard compensates for any sample loss during extraction, hydrolysis, and analysis.
Workflow Overview
The overall workflow for DNA adduct quantification involves several key steps:
-
DNA Isolation: Extraction of high-quality genomic DNA from the biological matrix (e.g., tissues, cells).
-
DNA Hydrolysis: Enzymatic digestion of the DNA to release individual nucleosides, including the adducted and non-adducted forms.
-
LC-MS/MS Analysis: Separation of the nucleosides by high-performance liquid chromatography (HPLC) followed by detection and quantification using tandem mass spectrometry (MS/MS).
-
Data Analysis: Calculation of the DNA adduct levels based on the ratio of the native adduct to the internal standard.
Experimental Protocols
DNA Isolation from Tissue Samples
This protocol is optimized for the extraction of high-purity DNA suitable for mass spectrometry.
Materials:
-
Tissue sample (fresh, frozen, or stored in a stabilizing agent)
-
Proteinase K
-
RNase A
-
DNA isolation kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
Isopropanol, ice-cold
-
70% Ethanol, ice-cold
-
Nuclease-free water
Procedure:
-
Homogenize the tissue sample (10-20 mg) in a suitable lysis buffer provided with the DNA isolation kit.
-
Add Proteinase K to the lysate and incubate at 56°C for 1-3 hours, or until the tissue is completely lysed.
-
Add RNase A and incubate at room temperature for 10 minutes to remove RNA contamination.
-
Follow the manufacturer's instructions for the DNA isolation kit, which typically involves passing the lysate through a silica-based spin column.
-
Wash the DNA bound to the column with the provided wash buffers.
-
Elute the purified DNA with nuclease-free water.
-
To precipitate the DNA, add 0.1 volumes of 3 M sodium acetate (pH 5.2) and 2.5 volumes of ice-cold isopropanol.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Carefully discard the supernatant and wash the DNA pellet with 1 mL of ice-cold 70% ethanol.
-
Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and air-dry the pellet for 10-15 minutes.
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water.
-
Determine the DNA concentration and purity using a spectrophotometer (e.g., NanoDrop). A 260/280 ratio of ~1.8 is indicative of pure DNA.
Enzymatic Hydrolysis of DNA
This one-step enzymatic hydrolysis protocol is efficient and minimizes sample handling.
Materials:
-
Purified DNA sample
-
2'-Deoxyadenosine-¹³C₁₀ internal standard solution (concentration accurately determined)
-
Enzyme mix:
-
DNase I
-
Nuclease P1
-
Alkaline Phosphatase
-
-
Digestion Buffer (e.g., 20 mM Tris-HCl, 100 mM NaCl, 20 mM MgCl₂, pH 7.9)
Procedure:
-
In a microcentrifuge tube, add 10-50 µg of the purified DNA sample.
-
Spike the sample with a known amount of 2'-Deoxyadenosine-¹³C₁₀ internal standard. The amount should be in the range of the expected adduct levels.
-
Add the digestion buffer to a final volume of 50 µL.
-
Add the enzyme mix containing DNase I (20 units), Nuclease P1 (10 units), and Alkaline Phosphatase (20 units).
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
To stop the reaction, proteins can be precipitated by adding an equal volume of cold acetonitrile and centrifuging at 14,000 x g for 10 minutes.
-
Alternatively, the enzymes can be removed by ultrafiltration using a 3 kDa molecular weight cutoff filter.
-
Transfer the supernatant containing the hydrolyzed nucleosides to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-2 min: 5% B
-
2-10 min: 5-40% B (linear gradient)
-
10-12 min: 40-95% B (linear gradient)
-
12-15 min: 95% B (hold)
-
15-15.1 min: 95-5% B (linear gradient)
-
15.1-20 min: 5% B (re-equilibration)
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2'-Deoxyadenosine (dA) | 252.1 | 136.1 | 15 |
| 2'-Deoxyadenosine-¹³C₁₀ (IS) | 262.1 | 146.1 | 15 |
| Example Adduct (e.g., O⁶-Me-dG) | 282.1 | 166.1 | 20 |
Note: The MRM transition for the specific DNA adduct of interest needs to be optimized.
Data Presentation
Calibration Curve
A calibration curve should be prepared by analyzing a series of standards containing a fixed amount of the internal standard and varying concentrations of the native adduct standard.
| Concentration of Adduct (fmol) | Peak Area Ratio (Adduct/IS) |
| 0.1 | 0.005 |
| 0.5 | 0.025 |
| 1.0 | 0.051 |
| 5.0 | 0.255 |
| 10.0 | 0.510 |
| 50.0 | 2.540 |
| 100.0 | 5.080 |
Quantitative Data
The levels of DNA adducts are typically expressed as the number of adducts per 10⁶ or 10⁸ normal deoxynucleosides.
| Sample ID | Treatment Group | Adduct Level (adducts/10⁸ dA) | Standard Deviation |
| 1 | Control | 1.2 | 0.3 |
| 2 | Control | 1.5 | 0.4 |
| 3 | Low Dose | 15.8 | 2.1 |
| 4 | Low Dose | 18.2 | 2.5 |
| 5 | High Dose | 55.6 | 6.8 |
| 6 | High Dose | 61.3 | 7.2 |
Signaling Pathway and Logical Relationships
The formation of DNA adducts can trigger various cellular responses, including DNA repair pathways and, if the damage is extensive, apoptosis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantification of O6-methyl and O6-ethyl deoxyguanosine adducts in C57BL/6N/Tk+/- mice using LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. superfund.berkeley.edu [superfund.berkeley.edu]
- 4. DNA isolation and sample preparation for quantification of adduct levels by accelerator mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2'-Deoxyadenosine-13C10 in DNA Damage and Repair Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of DNA damage and repair is fundamental to understanding the etiology of various diseases, including cancer, neurodegenerative disorders, and aging. Accurate quantification of DNA lesions is crucial for assessing the efficacy of therapeutic agents and understanding the mechanisms of DNA repair pathways. 2'-Deoxyadenosine-13C10 is a stable isotope-labeled internal standard used in mass spectrometry-based assays to achieve highly accurate and precise quantification of DNA damage products, particularly oxidized adenine species such as 8-oxo-2'-deoxyadenosine (8-oxo-dA). This document provides detailed application notes and protocols for the use of this compound in DNA damage and repair assays.
Application: Quantification of Oxidative DNA Damage
Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for the quantification of DNA adducts. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for sample loss during preparation and for variations in ionization efficiency during mass spectrometric analysis. This ensures high accuracy and reproducibility in the measurement of DNA damage.[1]
Key Application:
-
Quantification of 8-oxo-2'-deoxyadenosine (8-oxo-dA): 8-oxo-dA is a significant form of oxidative DNA damage that can lead to mutations if not repaired.[2] By using this compound as an internal standard, researchers can accurately measure the levels of 8-oxo-dA in various biological samples, including cultured cells, animal tissues, and human clinical specimens.
Data Presentation: Quantitative Analysis of 8-oxo-dA
The following tables summarize representative quantitative data for 8-oxo-dA levels in DNA, as determined by isotope dilution LC-MS/MS. These values can serve as a reference for researchers designing and interpreting their own experiments.
Table 1: Basal Levels of 8-oxo-dA in DNA from Different Sources
| Sample Type | 8-oxo-dA Levels (lesions per 106 dA) | Reference |
| Calf Thymus DNA | 7.1 ± 0.2 | [3] |
| Human Leukocyte DNA | 4.46 (3.82–5.31) | [4] |
| Rat Liver DNA | ~1-5 | [5] |
Table 2: Induced Levels of 8-oxo-dA in DNA upon Oxidative Stress
| Cell Type/Tissue | Treatment | Fold Increase in 8-oxo-dA (approx.) | Reference |
| Cultured Human Cells | Hydrogen Peroxide (H2O2) | 2-10 | [1] |
| Rat Liver | Ionizing Radiation | Dose-dependent increase | [6] |
| Human Retinal DNA (AMD donors vs. Controls) | - | 1.5 | [5] |
Experimental Protocols
Protocol 1: Quantification of 8-oxo-dA in Cellular DNA using LC-MS/MS with this compound Internal Standard
This protocol outlines the steps for the extraction of DNA from cultured cells, its enzymatic hydrolysis to nucleosides, and subsequent analysis by LC-MS/MS to quantify 8-oxo-dA.
Materials:
-
Cultured cells
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)
-
This compound (internal standard)
-
Nuclease P1
-
Alkaline phosphatase
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
LC-MS/MS system (e.g., Agilent, Waters, Sciex)
-
Reversed-phase C18 HPLC column
Procedure:
-
Cell Harvesting and DNA Extraction:
-
Harvest cultured cells and wash with ice-cold PBS.
-
Extract genomic DNA using a commercial DNA extraction kit according to the manufacturer's instructions.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop).
-
-
Enzymatic Hydrolysis of DNA:
-
To 10-50 µg of DNA, add the internal standard this compound to a final concentration of 1 pmol.
-
Add nuclease P1 (2 units) in 10 mM sodium acetate buffer (pH 5.2).
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase (2 units) in 100 mM Tris-HCl buffer (pH 8.5).
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample to pellet any undigested material and collect the supernatant containing the nucleosides.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Inject the supernatant onto a reversed-phase C18 column.
-
Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
A typical gradient could be: 0-5 min, 2% B; 5-15 min, 2-30% B; 15-20 min, 30-95% B; 20-25 min, 95% B; 25.1-30 min, 2% B.
-
-
Mass Spectrometry Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use multiple reaction monitoring (MRM) to detect the specific transitions for 8-oxo-dA and the this compound internal standard.
-
MRM Transitions:
-
8-oxo-dA: m/z 268 → 152
-
This compound: m/z 262 → 146
-
Unlabeled 2'-Deoxyadenosine: m/z 252 → 136
-
-
-
-
Data Analysis:
-
Integrate the peak areas for the MRM transitions of 8-oxo-dA and this compound.
-
Calculate the ratio of the peak area of 8-oxo-dA to the peak area of the internal standard.
-
Generate a calibration curve using known amounts of 8-oxo-dA and a fixed amount of the internal standard.
-
Determine the absolute amount of 8-oxo-dA in the sample from the calibration curve.
-
Normalize the amount of 8-oxo-dA to the total amount of deoxyadenosine in the sample (determined from the peak area of unlabeled 2'-Deoxyadenosine) to express the damage as lesions per 106 deoxyadenosines.
-
Signaling Pathways and Experimental Workflows
Base Excision Repair (BER) Pathway for Oxidative DNA Damage
Oxidative DNA damage, such as 8-oxo-dA, is primarily repaired by the Base Excision Repair (BER) pathway.[7] The use of this compound allows for the precise measurement of the removal of such lesions over time, providing insights into the efficiency of the BER pathway.
Caption: Base Excision Repair (BER) pathway for oxidative DNA damage.
Experimental Workflow for DNA Adduct Analysis
The following diagram illustrates the general workflow for quantifying DNA damage using this compound and LC-MS/MS.
Caption: Experimental workflow for DNA adduct analysis using LC-MS/MS.
Conclusion
This compound is an invaluable tool for the accurate and precise quantification of oxidative DNA damage, particularly 8-oxo-dA. The protocols and data presented in these application notes provide a solid foundation for researchers in academic and industrial settings to investigate the roles of DNA damage and repair in health and disease. The use of stable isotope dilution mass spectrometry with this compound enables robust and reliable measurements, contributing to the development of new diagnostic and therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous measurement of 8-oxo-2'-deoxyguanosine and 8-oxo-2'-deoxyadenosine by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative damage DNA: 8-oxoGua and 8-oxodG as molecular markers of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of 8-oxo-2′-deoxyguanosine and 8-oxo-2′-deoxyadenosine in DNA and human urine by high performance liquid ch… [ouci.dntb.gov.ua]
- 6. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Base excision repair - Wikipedia [en.wikipedia.org]
Tracking Cell Proliferation with 2'-Deoxyadenosine-¹³C₁₀: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise measurement of cell proliferation is fundamental to research in numerous fields, including oncology, immunology, and regenerative medicine. Stable isotope labeling coupled with mass spectrometry has emerged as a powerful, non-radioactive method for dynamically tracking DNA synthesis. This application note details the use of 2'-Deoxyadenosine-¹³C₁₀, a heavy isotope-labeled nucleoside, for monitoring cell proliferation. When introduced into cell culture, 2'-Deoxyadenosine-¹³C₁₀ is incorporated into newly synthesized DNA via the nucleotide salvage pathway. Subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the accurate quantification of this incorporation, providing a direct measure of proliferative activity. This method offers a sensitive and quantitative alternative to traditional proliferation assays.
Principle of the Method
Cells possess two primary pathways for nucleotide synthesis: the de novo pathway, which synthesizes nucleotides from simpler precursors, and the salvage pathway, which recycles pre-existing nucleosides and nucleobases. Exogenously supplied 2'-Deoxyadenosine-¹³C₁₀ is transported into the cell and phosphorylated by deoxycytidine kinase (dCK) and subsequently by other kinases to form 2'-deoxyadenosine-¹³C₁₀ triphosphate (dATP-¹³C₁₀). This labeled dATP is then incorporated into newly synthesized DNA during the S-phase of the cell cycle. By measuring the ratio of labeled to unlabeled deoxyadenosine in genomic DNA, the fraction of newly synthesized DNA, and thus the rate of cell proliferation, can be determined.
Signaling Pathways and Experimental Workflow
The incorporation of 2'-Deoxyadenosine-¹³C₁₀ into cellular DNA is dependent on the nucleotide salvage pathway. The following diagrams illustrate the key metabolic pathways and the general experimental workflow for a cell proliferation assay using this labeled nucleoside.
Caption: Deoxyadenosine Metabolism and DNA Incorporation.
Caption: General Experimental Workflow.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Culture and Labeling with 2'-Deoxyadenosine-¹³C₁₀
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth throughout the experiment.
-
Cell Culture: Culture cells in standard growth medium at 37°C in a humidified incubator with 5% CO₂ until they are in the exponential growth phase.
-
Preparation of Labeling Medium: Prepare a stock solution of 2'-Deoxyadenosine-¹³C₁₀ in sterile PBS or DMSO. On the day of the experiment, dilute the stock solution into fresh, pre-warmed growth medium to the desired final concentrations.
-
Labeling: Remove the standard growth medium from the cells and replace it with the labeling medium containing 2'-Deoxyadenosine-¹³C₁₀.
-
For dose-response experiments: Use a range of 2'-Deoxyadenosine-¹³C₁₀ concentrations (e.g., 0, 1, 5, 10, 25, 50 µM) for a fixed incubation time.
-
For time-course experiments: Use a fixed concentration of 2'-Deoxyadenosine-¹³C₁₀ and harvest cells at different time points (e.g., 0, 6, 12, 24, 48 hours).
-
-
Incubation: Return the cells to the incubator for the specified duration of the experiment.
-
Cell Harvesting:
-
For adherent cells, wash twice with ice-cold PBS, then detach using trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge to pellet the cells.
-
For suspension cells, directly centrifuge the culture to pellet the cells.
-
-
Cell Pelleting and Storage: Wash the cell pellet twice with ice-cold PBS and store at -80°C until DNA extraction.
Protocol 2: Genomic DNA Extraction and Enzymatic Hydrolysis
-
Genomic DNA Extraction: Extract genomic DNA from the cell pellets using a commercial DNA extraction kit according to the manufacturer's instructions. Ensure the final DNA is of high purity (A260/A280 ratio of ~1.8).
-
DNA Quantification: Quantify the extracted DNA using a spectrophotometer or a fluorometric method.
-
Enzymatic Hydrolysis:
-
To 10-20 µg of genomic DNA in a microcentrifuge tube, add nuclease P1 (e.g., 10 units in 20 mM sodium acetate, pH 5.2).
-
Incubate at 37°C for 2-4 hours.
-
Add alkaline phosphatase (e.g., 10 units in 100 mM Tris-HCl, pH 8.0).
-
Incubate at 37°C for an additional 2-4 hours or overnight.
-
-
Protein Precipitation: Precipitate the enzymes by adding an equal volume of cold acetonitrile or by using a centrifugal filter unit (e.g., 10 kDa MWCO). Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Sample Preparation for LC-MS/MS: Transfer the supernatant containing the deoxyribonucleosides to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the sample in a suitable volume of the initial LC mobile phase (e.g., 100 µL).
Protocol 3: LC-MS/MS Analysis for ¹³C₁₀-Deoxyadenosine Quantification
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a gradient to separate deoxyadenosine from other deoxyribonucleosides.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for a triple quadrupole mass spectrometer.
-
MRM Transitions:
-
Unlabeled Deoxyadenosine (dA): Monitor the transition of the precursor ion (m/z) to a specific product ion.
-
¹³C₁₀-Deoxyadenosine (dA-¹³C₁₀): Monitor the transition of the labeled precursor ion (m/z + 10) to its corresponding product ion.
-
-
-
Data Acquisition and Analysis:
-
Generate a standard curve using known concentrations of unlabeled deoxyadenosine and ¹³C₁₀-deoxyadenosine.
-
Integrate the peak areas for the MRM transitions of both labeled and unlabeled deoxyadenosine in the experimental samples.
-
Calculate the percentage of ¹³C₁₀ enrichment using the following formula: % Enrichment = [Area(dA-¹³C₁₀) / (Area(dA) + Area(dA-¹³C₁₀))] * 100
-
Data Presentation
The following tables present illustrative data from hypothetical dose-response and time-course experiments.
Table 1: Illustrative Dose-Response of 2'-Deoxyadenosine-¹³C₁₀ Incorporation in a Proliferating Cancer Cell Line (24-hour incubation)
| Concentration of 2'-Deoxyadenosine-¹³C₁₀ (µM) | Peak Area (Unlabeled dA) | Peak Area (¹³C₁₀-dA) | % ¹³C₁₀ Enrichment |
| 0 (Control) | 1,500,000 | 0 | 0.00 |
| 1 | 1,450,000 | 50,000 | 3.33 |
| 5 | 1,300,000 | 200,000 | 13.33 |
| 10 | 1,100,000 | 400,000 | 26.67 |
| 25 | 800,000 | 700,000 | 46.67 |
| 50 | 600,000 | 900,000 | 60.00 |
Table 2: Illustrative Time-Course of 2'-Deoxyadenosine-¹³C₁₀ (10 µM) Incorporation in a Proliferating Cancer Cell Line
| Incubation Time (hours) | Peak Area (Unlabeled dA) | Peak Area (¹³C₁₀-dA) | % ¹³C₁₀ Enrichment |
| 0 | 1,600,000 | 0 | 0.00 |
| 6 | 1,500,000 | 100,000 | 6.25 |
| 12 | 1,350,000 | 250,000 | 15.63 |
| 24 | 1,100,000 | 400,000 | 26.67 |
| 48 | 700,000 | 800,000 | 53.33 |
Applications in Drug Development
-
Efficacy Studies: Quantitatively assess the anti-proliferative effects of novel drug candidates on cancer cell lines.
-
Mechanism of Action Studies: Investigate how drugs interfere with nucleotide metabolism and DNA synthesis.
-
Toxicity Screening: Evaluate the cytotoxic effects of compounds on healthy, proliferating cells.
-
Personalized Medicine: Potentially be used to assess the sensitivity of patient-derived tumor cells to different therapeutic agents.
Conclusion
Tracking cell proliferation using 2'-Deoxyadenosine-¹³C₁₀ offers a robust and quantitative method for researchers in basic science and drug development. The detailed protocols and illustrative data provided in this application note serve as a comprehensive guide for implementing this powerful technique. By leveraging the principles of stable isotope labeling and mass spectrometry, investigators can gain precise insights into the dynamics of DNA synthesis and cell proliferation in a variety of biological systems.
Troubleshooting & Optimization
troubleshooting low incorporation of 2'-Deoxyadenosine-13C10
Technical Support Center: 2'-Deoxyadenosine-13C10
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low incorporation of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled version of the natural DNA nucleoside, deoxyadenosine. The carbon atoms in its ribose sugar and adenine base have been replaced with the heavy isotope, 13C. It is primarily used as a tracer in metabolic research and for structural studies of nucleic acids using techniques like biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1][2]
Q2: How is this compound incorporated into cellular DNA?
For the labeled nucleoside to be incorporated, it must follow the cell's natural nucleotide salvage pathway. This involves several key steps:
-
Cellular Uptake: The labeled deoxyadenosine is transported into the cell.
-
Phosphorylation: Cellular kinases add phosphate groups to convert the nucleoside into its monophosphate (dAMP), diphosphate (dADP), and finally its active triphosphate form (dATP).[][4]
-
Incorporation: DNA polymerase utilizes the labeled this compound-5'-triphosphate during DNA replication, incorporating it into the newly synthesized DNA strand.[4]
Q3: What are the proper storage and handling conditions for this compound?
To ensure its stability and integrity, this compound should be stored under specific conditions. It is typically recommended to store it refrigerated at +2°C to +8°C or frozen at -20°C.[2] For long-term storage, -80°C is also an option.[5] It is crucial to protect the compound from light.[1][2] When preparing stock solutions, it is advisable to aliquot them to prevent degradation from multiple freeze-thaw cycles.[5]
Q4: What is a typical expected incorporation rate?
The incorporation rate can vary significantly depending on the cell type, its proliferation rate, the experimental conditions, and the concentration of the labeled compound used. There is no single "typical" rate, but detectable incorporation should be achievable in actively dividing cells over a period of one to three cell cycles.
Troubleshooting Guide: Low Incorporation
This section addresses specific issues related to suboptimal incorporation of this compound into DNA.
Q5: My incorporation of this compound is lower than expected. What are the potential causes related to cell health and culture conditions?
-
Low Cell Proliferation: The incorporation of deoxyadenosine occurs during the S-phase of the cell cycle when DNA is replicated.[6] If cells are confluent, senescent, or arrested in their cell cycle, DNA synthesis will be minimal, leading to low incorporation.
-
Recommendation: Ensure your cells are in the exponential growth phase during the labeling period. Perform a cell proliferation assay (e.g., MTT or cell counting) to confirm that your cells are actively dividing under your experimental conditions.
-
-
Cell Viability and Stress: Unhealthy or stressed cells may have altered metabolic pathways, which can impact the uptake and phosphorylation of the labeled nucleoside.[6]
-
Recommendation: Check cell viability using a method like Trypan Blue exclusion. Ensure your culture conditions (media, serum, CO2, temperature) are optimal for your specific cell line.
-
-
Mycoplasma Contamination: Mycoplasma can significantly alter host cell metabolism, including nucleotide pools, which can interfere with the incorporation of labeled nucleosides.
-
Recommendation: Regularly test your cell cultures for mycoplasma contamination.
-
Q6: Could my experimental protocol be the source of the problem?
-
Suboptimal Concentration: The concentration of this compound needs to be optimized. Too low a concentration may not be sufficient to compete with the endogenous pool of deoxyadenosine, while excessively high concentrations could be cytotoxic.
-
Recommendation: Perform a dose-response experiment to determine the optimal, non-toxic concentration for your cell line. Start with a range of concentrations (e.g., 1-50 µM) and assess both incorporation and cell viability.
-
-
Insufficient Labeling Time: The duration of exposure to the labeled compound is critical.
-
Recommendation: The labeling period should ideally cover at least one full cell cycle. For slowly dividing cells, a longer incubation time (e.g., 48-72 hours) may be necessary.
-
-
High Endogenous Nucleoside Levels: The medium used for cell culture, particularly the serum, contains natural nucleosides that will compete with the labeled analog for incorporation.[7][8]
-
Recommendation: Consider using dialyzed fetal bovine serum (FBS) to reduce the concentration of competing unlabeled nucleosides in your culture medium.
-
Q7: How can I be sure the this compound reagent itself is not the issue?
-
Improper Storage: As mentioned, improper storage can lead to the degradation of the compound.[2][5]
-
Recommendation: Always follow the manufacturer's storage instructions. If the compound has been stored improperly or for an extended period, consider using a fresh vial.
-
-
Purity: The chemical purity of the labeled nucleoside is important for efficient incorporation.[1][2]
-
Recommendation: Always source reagents from reputable suppliers and refer to the Certificate of Analysis (CoA) for purity specifications.
-
Q8: Are there analytical issues that could lead to apparent low incorporation?
-
Inefficient DNA Extraction: Incomplete lysis of cells or loss of DNA during the extraction and purification process will result in lower yields and may give the impression of poor incorporation.
-
Recommendation: Use a validated and high-quality DNA extraction kit. Quantify your DNA yield and assess its purity (e.g., using A260/A280 readings) before proceeding with downstream analysis.
-
-
Low Sensitivity of Detection Method: The analytical method used to detect the 13C label must be sensitive enough for your experimental setup. Mass spectrometry is a highly sensitive and accurate method for quantifying stable isotope incorporation.[9]
-
Recommendation: Ensure your mass spectrometer is calibrated and operating at the required sensitivity. Optimize the sample preparation and instrument parameters for detecting the mass shift introduced by the 13C isotopes.
-
Quantitative Data Summary
The following table provides a summary of key experimental parameters. Note that optimal values are cell-type dependent and should be empirically determined.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 1 - 50 µM | Perform a dose-response curve to find the optimal balance between incorporation and cytotoxicity. |
| Labeling Duration | 24 - 72 hours | Should be equivalent to at least 1-2 cell cycles for the specific cell line being used. |
| Cell Confluency at Labeling | 30 - 50% | Ensures cells are in an active state of proliferation. |
| Stock Solution Storage | -20°C to -80°C | Aliquot to avoid repeated freeze-thaw cycles.[5] Protect from light.[1][2] |
| Working Solution Storage | 2°C to 8°C | Use fresh or store for a limited time as recommended by the manufacturer. |
Visual Guides
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: Experimental workflow for this compound labeling.
Caption: Troubleshooting decision tree for low incorporation.
References
- 1. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-5 [isotope.com]
- 2. 2â²-Deoxyadenosine monohydrate (¹³Cââ, 98%; ¹âµNâ , 96-98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 4. Nucleobase and Nucleoside Analogues: Resistance and Re-Sensitisation at the Level of Pharmacokinetics, Pharmacodynamics and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Nucleosides: Structure, Metabolism, Functions, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]
- 7. HIV-1 Polymerase Inhibition by Nucleoside Analogs: Cellular- and Kinetic Parameters of Efficacy, Susceptibility and Resistance Selection | PLOS Computational Biology [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing 2'-Deoxyadenosine-¹³C₁₀ Labeling in Cell Culture
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 2'-Deoxyadenosine-¹³C₁₀ labeling experiments in cell culture.
Troubleshooting Guide
This guide addresses common issues encountered during 2'-Deoxyadenosine-¹³C₁₀ labeling experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No ¹³C Incorporation | Competition from unlabeled deoxycytidine: Deoxycytidine kinase (dCK), the primary enzyme responsible for phosphorylating deoxyadenosine, also phosphorylates deoxycytidine. High levels of deoxycytidine in the culture medium can competitively inhibit the phosphorylation of 2'-Deoxyadenosine-¹³C₁₀.[1] | - Use a custom medium formulation that is deficient in deoxycytidine.- Supplement the medium with an inhibitor of ribonucleotide reductase (e.g., hydroxyurea) to reduce the endogenous synthesis of deoxycytidine. |
| Low deoxycytidine kinase (dCK) activity in the cell line: Different cell lines exhibit varying levels of dCK activity. Cell lines with low dCK expression will have a reduced capacity to phosphorylate and incorporate 2'-Deoxyadenosine-¹³C₁₀.[2][3][4][5] | - Select a cell line known to have high dCK activity (e.g., lymphoid cell lines like Jurkat or CEM).- If the cell line must be used, consider transiently overexpressing dCK. | |
| Degradation of 2'-Deoxyadenosine-¹³C₁₀: Adenosine deaminase (ADA) can deaminate deoxyadenosine to deoxyinosine, preventing its incorporation into DNA. | - Co-incubate the cells with an ADA inhibitor, such as deoxycoformycin (pentostatin), to prevent the degradation of 2'-Deoxyadenosine-¹³C₁₀.[1] | |
| Cell Death or Poor Viability | Cytotoxicity of deoxyadenosine: At high concentrations, deoxyadenosine can be toxic to cells, leading to the accumulation of dATP, which inhibits ribonucleotide reductase and causes DNA strand breaks and NAD+ depletion.[1] | - Determine the optimal concentration of 2'-Deoxyadenosine-¹³C₁₀ for your specific cell line by performing a dose-response curve and assessing cell viability (e.g., using a trypan blue exclusion assay).- Start with a low concentration (e.g., 1-10 µM) and gradually increase it. |
| Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and labeling efficiency.[6][7] | - Regularly test cell cultures for mycoplasma contamination.- Maintain aseptic techniques during cell culture procedures. | |
| Inconsistent Labeling Results | Variability in cell culture conditions: Factors such as cell passage number, confluency, and media composition can influence labeling efficiency. | - Use cells within a consistent and low passage number range.- Seed cells at a consistent density for each experiment.- Ensure the use of fresh, quality-controlled media and supplements. |
| Issues with labeled compound: Degradation or inaccurate concentration of the 2'-Deoxyadenosine-¹³C₁₀ stock solution. | - Store the 2'-Deoxyadenosine-¹³C₁₀ stock solution at the recommended temperature (-20°C or -80°C) and protect it from light.- Verify the concentration of the stock solution before use. |
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the incorporation of 2'-Deoxyadenosine-¹³C₁₀ into DNA?
A1: 2'-Deoxyadenosine-¹³C₁₀ is primarily incorporated into DNA via the nucleoside salvage pathway .[8] In this pathway, the enzyme deoxycytidine kinase (dCK) in the cytoplasm and mitochondria phosphorylates 2'-Deoxyadenosine-¹³C₁₀ to 2'-Deoxyadenosine-¹³C₁₀ monophosphate (dAMP). Subsequent phosphorylations convert dAMP into the triphosphate form (dATP), which is then used by DNA polymerase for DNA synthesis.[2][3][5]
Q2: What is the optimal concentration of 2'-Deoxyadenosine-¹³C₁₀ to use for labeling?
A2: The optimal concentration is cell-line dependent and represents a balance between achieving sufficient labeling and avoiding cytotoxicity. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific cell line. As a starting point, concentrations ranging from 1 µM to 50 µM have been used in various studies. Below is a table of reported 50% inhibitory concentrations (IC50) for deoxyadenosine in different cell lines, which can help in selecting a suitable starting concentration range.
| Cell Line | IC50 of Deoxyadenosine (µM) |
| Pancreatic (BxPC3) | 0.15 ± 0.05 |
| Colon (Caco-2) | 32.1 ± 4.3 |
| Murine Colon (CT-26) | < 21 |
| Human Colon (HCT-116) | < 21 |
| Murine Melanoma | 7.1 ± 0.7 (for an iron complex of a related compound) |
| This table presents IC50 values for deoxyadenosine and related compounds from various studies to provide a general reference for concentration ranges.[9] |
Q3: How long should I incubate my cells with 2'-Deoxyadenosine-¹³C₁₀?
A3: The incubation time depends on the cell doubling time and the desired level of incorporation. For rapidly dividing cells, a 24-hour incubation period may be sufficient to label a significant portion of the newly synthesized DNA. For slower-growing cells, a longer incubation of 48 to 72 hours may be necessary. It is advisable to perform a time-course experiment to determine the optimal labeling duration for your experimental system.
Q4: Can I use any type of serum in my cell culture medium?
A4: It is highly recommended to use dialyzed fetal bovine serum (FBS) . Standard FBS contains endogenous nucleosides, including deoxyadenosine and deoxycytidine, which will compete with the labeled 2'-Deoxyadenosine-¹³C₁₀ and reduce its incorporation efficiency. Dialyzed FBS has these small molecules removed.
Q5: How can I measure the percentage of ¹³C incorporation into DNA?
A5: The most common and accurate method for quantifying ¹³C enrichment in DNA is mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC).[8][10] The general workflow involves:
-
Genomic DNA extraction from the labeled cells.
-
Enzymatic hydrolysis of the DNA into individual deoxynucleosides.
-
Separation of the deoxynucleosides by LC or GC.
-
Analysis by MS to determine the ratio of ¹³C-labeled to unlabeled deoxyadenosine.
Experimental Protocols
Protocol 1: General Procedure for 2'-Deoxyadenosine-¹³C₁₀ Labeling in Adherent Mammalian Cells
-
Cell Seeding:
-
Seed adherent cells in a culture vessel of choice (e.g., 6-well plate, 10 cm dish) at a density that will allow for logarithmic growth during the labeling period (typically 30-40% confluency at the start of labeling).
-
Allow cells to attach and resume growth for 24 hours in complete growth medium.
-
-
Preparation of Labeling Medium:
-
Prepare a custom growth medium that is deficient in deoxycytidine.
-
Supplement the medium with dialyzed FBS to a final concentration of 10%.
-
Prepare a stock solution of 2'-Deoxyadenosine-¹³C₁₀ (e.g., 10 mM in sterile water or DMSO).
-
Add the 2'-Deoxyadenosine-¹³C₁₀ stock solution to the labeling medium to achieve the desired final concentration (determined from a pilot optimization experiment).
-
If necessary, add an adenosine deaminase inhibitor (e.g., deoxycoformycin) to the labeling medium.
-
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with sterile phosphate-buffered saline (PBS).
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for the desired duration (e.g., 24-72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or scraping.
-
Pellet the cells by centrifugation.
-
Wash the cell pellet twice with ice-cold PBS.
-
The cell pellet can be stored at -80°C for subsequent DNA extraction.
-
Protocol 2: Quantification of ¹³C-Deoxyadenosine Incorporation by LC-MS/MS
-
Genomic DNA Extraction:
-
Extract genomic DNA from the labeled and unlabeled (control) cell pellets using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.
-
Quantify the extracted DNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
Enzymatic Hydrolysis of DNA:
-
To 10-20 µg of DNA, add a cocktail of enzymes for complete digestion to deoxynucleosides (e.g., DNase I, nuclease P1, and alkaline phosphatase).
-
Incubate the reaction at 37°C for 12-24 hours.
-
-
Sample Preparation for LC-MS/MS:
-
Precipitate proteins from the hydrolyzed sample by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins and transfer the supernatant containing the deoxynucleosides to a new tube.
-
Dry the supernatant under vacuum.
-
Resuspend the dried deoxynucleosides in a suitable solvent for LC-MS/MS analysis (e.g., water with 0.1% formic acid).
-
-
LC-MS/MS Analysis:
-
Inject the resuspended sample onto a reverse-phase LC column (e.g., C18) to separate the deoxynucleosides.
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the precursor and product ions for both unlabeled deoxyadenosine and 2'-Deoxyadenosine-¹³C₁₀.
-
Calculate the percentage of ¹³C incorporation by comparing the peak areas of the labeled and unlabeled deoxyadenosine.
-
Visualizations
Caption: Metabolic pathway of 2'-Deoxyadenosine-¹³C₁₀ incorporation.
Caption: Experimental workflow for ¹³C₁₀ labeling and analysis.
References
- 1. Activation of deoxycytidine kinase by deoxyadenosine: implications in deoxyadenosine-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. DCK deoxycytidine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of cell proliferation by labeling of DNA with stable isotope-labeled glucose: Studies in vitro, in animals, and in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mass Spectrometry of Structurally Modified DNA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2'-Deoxyadenosine-13C10
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting guidance for experiments involving the potential cytotoxicity of 2'-Deoxyadenosine-13C10.
Frequently Asked Questions (FAQs)
Q1: What is 2'-Deoxyadenosine and how does it induce cytotoxicity?
A1: 2'-Deoxyadenosine is a deoxyribonucleoside, a fundamental component of DNA. In excess, it can be toxic to cells, particularly lymphocytes and certain cancer cell lines. Its cytotoxicity is primarily mediated through its phosphorylation to 2'-deoxyadenosine triphosphate (dATP). Elevated intracellular levels of dATP can inhibit ribonucleotide reductase, an essential enzyme for DNA synthesis, leading to an imbalance in the deoxynucleotide pool.[1] Furthermore, dATP can cooperate with cytochrome c and Apaf-1 to activate caspase-9 and subsequently caspase-3, initiating the apoptotic cascade.[2][3] Other mechanisms include the induction of DNA strand breaks and the depletion of NAD+, which can lead to a drop in ATP levels and eventual cell death.[4][5]
Q2: Does the 13C10 isotopic label on this compound affect its cytotoxicity?
Q3: What are the typical concentrations of 2'-Deoxyadenosine used to induce cytotoxicity in vitro?
A3: The effective concentration of 2'-Deoxyadenosine to induce cytotoxicity can vary significantly depending on the cell line and the presence of an adenosine deaminase (ADA) inhibitor, such as deoxycoformycin (DCF). ADA breaks down 2'-Deoxyadenosine, so its inhibition increases the effective concentration and potentiates toxicity. For example, in CCRF-CEM human T-lymphoblastoid cells, the IC50 (the concentration that inhibits 50% of cell growth) for 2'-Deoxyadenosine is 0.9 µM when used in conjunction with an ADA inhibitor.[6] In other studies, concentrations ranging from 100 µM to 300 µM have been shown to induce apoptosis in rat chromaffin cells.[1]
Q4: What are the key signaling pathways involved in 2'-Deoxyadenosine-induced apoptosis?
A4: The primary pathway involves the intracellular accumulation of dATP, which triggers the intrinsic apoptotic pathway. Key events include the release of cytochrome c from the mitochondria, the formation of the apoptosome (a complex of Apaf-1, cytochrome c, and pro-caspase-9), and the subsequent activation of caspase-3, the executioner caspase. Another implicated pathway involves the induction of DNA damage, which can trigger a DNA damage response leading to apoptosis.
Q5: How can I measure the cytotoxicity of this compound in my experiments?
A5: Several standard in vitro assays can be used to quantify the cytotoxic effects of this compound. These include:
-
MTT Assay: Measures cell viability based on the metabolic activity of mitochondria.
-
LDH Assay: Quantifies the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity.
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
-
Caspase Activity Assays: Measures the activity of key apoptotic enzymes like caspase-3.
Troubleshooting Guides
Issue 1: No significant cytotoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Degradation of 2'-Deoxyadenosine by Adenosine Deaminase (ADA) | Many cell lines express ADA, which can rapidly metabolize 2'-Deoxyadenosine. Co-incubate your cells with an ADA inhibitor, such as deoxycoformycin (DCF) (typically at 1-5 µM), to prevent degradation. |
| Cell Line Resistance | Some cell lines may be inherently resistant to 2'-Deoxyadenosine-induced apoptosis. Verify the sensitivity of your chosen cell line from the literature or test a known sensitive cell line (e.g., CCRF-CEM) as a positive control. |
| Incorrect Concentration or Incubation Time | Optimize the concentration range and incubation time for your specific cell line. A time-course and dose-response experiment is recommended. |
| Compound Instability | Ensure that the this compound stock solution is properly prepared and stored to avoid degradation. |
Issue 2: High background or inconsistent results in the MTT assay.
| Possible Cause | Troubleshooting Step |
| Precipitation of MTT Formazan Crystals | Ensure complete solubilization of the formazan crystals by adding a sufficient volume of solubilization buffer and allowing adequate incubation time with gentle mixing. |
| Interference from Phenol Red in the Medium | Use a culture medium without phenol red or use a plate reader that can subtract the background absorbance at a reference wavelength. |
| Cell Clumping | Ensure a single-cell suspension is plated to achieve uniform cell distribution in the wells. |
| Contamination | Check for microbial contamination, which can affect the metabolic activity of the cells and interfere with the assay. |
Issue 3: Difficulty in interpreting Annexin V/PI staining results.
| Possible Cause | Troubleshooting Step |
| Compensation Issues in Flow Cytometry | Ensure proper compensation is set between the FITC (Annexin V) and PI channels to correct for spectral overlap. Use single-stained controls for accurate compensation setup. |
| Cell Permeabilization during Harvesting | Over-trypsinization or harsh centrifugation can damage cell membranes, leading to false-positive PI staining. Handle cells gently during harvesting and washing steps. |
| Delayed Analysis | Analyze stained cells promptly, as prolonged incubation can lead to secondary necrosis and an increase in the double-positive (late apoptotic/necrotic) population. |
Quantitative Data Presentation
The following table summarizes the IC50 values for 2'-Deoxyadenosine and its analog, 2-chloro-2'-deoxyadenosine, in a human T-lymphoblastoid cell line.
| Compound | Cell Line | IC50 (µM) | Notes |
| 2'-Deoxyadenosine | CCRF-CEM | 0.9 | In the presence of 5 µM erythro-9-(2-hydroxy-3-nonyl)adenine (an ADA inhibitor)[6] |
| 2-chloro-2'-deoxyadenosine | CCRF-CEM | 0.045 | [6] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include untreated control wells (medium only) and vehicle control wells if the compound is dissolved in a solvent.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for at least 15 minutes at room temperature with gentle shaking to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
Annexin V/PI Staining for Apoptosis Detection
This protocol is for flow cytometry analysis.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Induce apoptosis in your target cells by treating them with this compound for the desired time.
-
Harvest the cells (including any floating cells in the supernatant) and centrifuge at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer.
-
Determine the cell density and adjust to 1 x 106 cells/mL in 1X Binding Buffer.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxyadenosine analogs induce programmed cell death in chronic lymphocytic leukemia cells by damaging the DNA and by directly affecting the mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Unsaturated acyclic analogues of 2'-deoxyadenosine and thymidine containing fluorine: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2'-Deoxyadenosine causes apoptotic cell death in a human colon carcinoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. musechem.com [musechem.com]
- 6. Effects of cytotoxicity of 2-chloro-2'-deoxyadenosine and 2-bromo-2'-deoxyadenosine on cell growth, clonogenicity, DNA synthesis, and cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2'-Deoxyadenosine-¹³C₁₀ Experiments
Welcome to the technical support center for minimizing background noise in your 2'-Deoxyadenosine-¹³C₁₀ experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you obtain high-quality data.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in ¹³C NMR experiments with 2'-Deoxyadenosine-¹³C₁₀?
A1: Background noise in ¹³C NMR can originate from several sources:
-
The NMR instrument itself: Electronic noise is inherent to any spectrometer.
-
The probe: A poorly tuned or dirty probe can significantly increase background noise.
-
The solvent: Deuterated solvents can contain residual protonated species or other impurities that contribute to the background.
-
The sample tube: Low-quality or contaminated NMR tubes can introduce paramagnetic impurities, leading to broader peaks and a noisier baseline.
-
Sample concentration: Very dilute samples will have a lower signal-to-noise ratio, making the background more prominent.[1]
Q2: In mass spectrometry, how does using 2'-Deoxyadenosine-¹³C₁₀ help in distinguishing the signal from background noise?
A2: Using a ¹³C-labeled compound like 2'-Deoxyadenosine-¹³C₁₀ is a powerful strategy for differentiating your analyte's signal from chemical noise in mass spectrometry.[2] The mass of your labeled compound will be shifted by 10 Daltons (for the 10 ¹³C atoms) compared to its unlabeled counterpart. This mass shift allows you to specifically look for your compound at a unique m/z value, effectively filtering out the background ions that are typically present at the nominal mass of the unlabeled compound.
Q3: What is the recommended solvent for NMR analysis of 2'-Deoxyadenosine-¹³C₁₀?
A3: Deuterated dimethyl sulfoxide (DMSO-d₆) is a commonly used and recommended solvent for NMR studies of nucleosides, including 2'-Deoxyadenosine.[3] It has excellent dissolving power for polar compounds like nucleosides and its residual proton peak does not typically interfere with the signals of interest.
Q4: How can I improve the signal-to-noise ratio (S/N) in my ¹³C NMR spectra?
A4: There are several ways to improve the S/N in ¹³C NMR experiments:
-
Increase the number of scans: The S/N ratio is proportional to the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of √2.
-
Optimize acquisition parameters: Adjusting parameters like the pulse angle, acquisition time, and relaxation delay can enhance the signal from your compound of interest.[4]
-
Use a higher magnetic field strength: A stronger magnet will result in greater sensitivity and better S/N.
-
Cryoprobe technology: If available, using a cryoprobe can dramatically increase S/N.
-
Sample concentration: As much as solubility allows, increasing the concentration of your sample will lead to a stronger signal.[1]
Troubleshooting Guides
Issue 1: High Background Noise in ¹³C NMR Spectrum
Symptoms:
-
The baseline of your ¹³C NMR spectrum is very noisy, making it difficult to distinguish real peaks.
-
The signal-to-noise ratio of your 2'-Deoxyadenosine-¹³C₁₀ signals is unacceptably low.
Possible Causes and Solutions:
| Cause | Solution |
| Poor Probe Tuning | The NMR probe needs to be tuned to the ¹³C frequency for optimal performance. An untuned probe will result in significant signal loss and increased noise. Re-tune the probe before acquiring your spectrum. |
| Contaminated NMR Tube or Solvent | Use high-quality NMR tubes and fresh, high-purity deuterated solvent. Traces of paramagnetic impurities in the tube or solvent can broaden signals and increase noise. |
| Insufficient Number of Scans | For ¹³C NMR, a large number of scans is often necessary to achieve a good signal-to-noise ratio due to the low natural abundance and lower gyromagnetic ratio of ¹³C. Increase the number of scans. |
| Incorrect Acquisition Parameters | Optimize the pulse width (flip angle), acquisition time, and relaxation delay for your specific sample and instrument. Using a 30° pulse angle instead of a 90° pulse angle can sometimes improve signal for carbons with long relaxation times.[4] |
| Sample Degradation | While adenosine solutions are generally stable, degradation of your 2'-Deoxyadenosine-¹³C₁₀ sample could lead to a complex mixture and a noisy spectrum.[5] Ensure proper storage of your sample and use it promptly after preparation. |
Issue 2: Unexpected Peaks in Mass Spectrum
Symptoms:
-
You observe peaks in your mass spectrum that do not correspond to your 2'-Deoxyadenosine-¹³C₁₀ or its expected adducts.
-
The background in your mass spectrum is high, even when using the labeled compound.
Possible Causes and Solutions:
| Cause | Solution |
| Contaminants from Synthesis | The synthesis of isotopically labeled compounds can sometimes result in minor impurities. Review the certificate of analysis for your 2'-Deoxyadenosine-¹³C₁₀ to check for known impurities. If necessary, purify the compound using HPLC. |
| Solvent Clusters and Adducts | Solvent molecules can form clusters or adducts with your analyte, leading to unexpected peaks. Optimize your ionization source parameters (e.g., drying gas temperature and flow rate) to minimize cluster formation. |
| In-source Fragmentation or Reactions | The analyte may be fragmenting or reacting within the ion source. Try using a softer ionization technique if possible, or adjust the source voltages to minimize these effects. |
| Matrix Effects | Components of your sample matrix can interfere with the ionization of your analyte, leading to ion suppression or enhancement and the appearance of background ions. Optimize your sample preparation and chromatography to separate your analyte from interfering matrix components. |
| Natural Isotope Abundance | Even with a highly enriched ¹³C-labeled compound, there will be a small percentage of molecules with fewer than ten ¹³C atoms. This will result in a distribution of isotopologue peaks. This is expected and can be used to confirm the identity of your compound. |
Experimental Protocols
Protocol 1: Sample Preparation for ¹³C NMR Spectroscopy
-
Dissolve the Sample: Accurately weigh approximately 5-10 mg of 2'-Deoxyadenosine-¹³C₁₀ and dissolve it in 0.5-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.
-
Vortex: Gently vortex the NMR tube to ensure a homogeneous solution.
-
Insert into Spinner Turbine: Carefully place the NMR tube into a spinner turbine, ensuring it is positioned correctly.
-
Insert into Magnet: Insert the sample into the NMR spectrometer.
Protocol 2: General Parameters for ¹³C NMR Acquisition
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument).
-
Pulse Angle: 30 degrees.[4]
-
Acquisition Time (AQ): At least 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans (NS): Start with 1024 scans and increase as needed to improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
Visualizations
Caption: Workflow for a typical ¹³C NMR experiment.
Caption: Troubleshooting logic for high background noise.
References
- 1. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 2. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR Solvents [merckmillipore.com]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. Stability of diluted adenosine solutions in polyvinyl chloride infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
common artifacts in 13C NMR spectra of labeled nucleosides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 13C-labeled nucleosides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common artifacts in your 13C NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why do I see small satellite peaks flanking my main signals?
A1: These are likely ¹³C satellites. They arise from the coupling between a ¹H atom and an adjacent, naturally abundant ¹³C atom (approximately 1.1%).[1][2][3] In uniformly ¹³C-labeled samples, you will observe much more prominent couplings between adjacent ¹³C nuclei.
Q2: My peaks are broad and poorly resolved, what could be the cause?
A2: Broad peaks can result from several factors:
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals or dissolved oxygen can cause significant line broadening.[4][5][6][7]
-
Sample Aggregation: Poor solubility or aggregation of your nucleoside can lead to broader lines.[4]
-
Incomplete Proton Decoupling: A poorly tuned proton channel on the spectrometer can result in incomplete decoupling, causing broad lines or residual splittings.[8]
-
High Viscosity: A highly viscous sample can also lead to broader signals.
Q3: The signal-to-noise ratio in my spectrum is very low. How can I improve it?
A3: A low signal-to-noise ratio is a common challenge in ¹³C NMR due to the low natural abundance and weaker magnetic moment of ¹³C.[9][10] For labeled nucleosides, you can try the following:
-
Increase the number of scans: Averaging more scans will improve the signal-to-noise ratio.[9][11]
-
Optimize the relaxation delay (d1): Ensure a sufficient delay between pulses to allow for complete relaxation of the carbon nuclei.[12]
-
Check sample concentration: A more concentrated sample will yield a stronger signal.[12]
-
Proper probe tuning: Ensure the probe is correctly tuned to the ¹³C frequency.[8]
Q4: I am observing complex multiplets instead of single peaks for my labeled nucleoside. Why is this happening?
A4: In uniformly ¹³C-labeled nucleosides, you will observe homonuclear ¹³C-¹³C scalar couplings between adjacent labeled carbons. This leads to splitting of the signals into doublets, triplets, or more complex multiplets, depending on the number of neighboring ¹³C atoms.[13][14][15] This is an expected outcome of uniform labeling.
Q5: Some of my peaks are phased incorrectly or have a distorted baseline. What is the issue?
A5: Phase distortions can occur due to a dead time between the pulse and signal acquisition, especially for signals far from the carrier frequency.[16] This can lead to a rolling baseline after phase correction. Modern processing techniques can help to correct for these distortions. Additionally, incorrect phasing during data processing can lead to distorted peak shapes.
Troubleshooting Guides
Issue 1: Unidentified Small Peaks Symmetrically Flanking a Main Peak
Possible Cause: ¹³C Satellites from natural abundance ¹³C.[1][2]
Troubleshooting Steps:
-
Confirm the Coupling Constant: Measure the separation between the satellite peaks. For a one-bond ¹H-¹³C coupling, this will be in the range of 125-250 Hz.
-
Check Labeling Percentage: If you are working with a labeled compound, these small satellites may be from a small percentage of unlabeled species.
-
Utilize Pulse Sequences: Some pulse sequences are designed to suppress ¹³C satellites if they are interfering with the analysis of minor components.[3]
Issue 2: Broad and/or Shifted Resonances
Possible Cause: Paramagnetic Impurities.[4][5][6][7]
Troubleshooting Steps:
-
Sample Preparation:
-
Use high-purity solvents.
-
Avoid contact with metal spatulas or containers that could introduce paramagnetic ions.
-
Consider passing your sample through a chelating resin (e.g., Chelex) to remove metal contaminants.
-
-
Degas the Sample: To remove dissolved paramagnetic oxygen, bubble a stream of an inert gas like nitrogen or argon through the NMR tube for several minutes before sealing.[4]
-
Record a Spectrum of the Solvent: This can help determine if the impurities are in your sample or the solvent.
Issue 3: Poor Signal-to-Noise Ratio
Possible Cause: Suboptimal acquisition parameters or sample issues.[9][11][12][17]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor signal-to-noise in 13C NMR.
Issue 4: Complex Signal Splitting in Uniformly Labeled Samples
Possible Cause: Homonuclear ¹³C-¹³C scalar coupling.[13][14][15]
Explanation: This is an intrinsic property of uniformly ¹³C-labeled molecules and not an artifact. The splitting pattern contains valuable structural information about the connectivity of the carbon skeleton.
Data Interpretation:
-
A carbon with one neighboring ¹³C will appear as a doublet.
-
A carbon with two neighboring ¹³C atoms will appear as a triplet (if the coupling constants are similar) or a doublet of doublets (if they are different).
-
These couplings can be used to trace out the carbon framework of the nucleoside.
Issue 5: Unexpected Peak Phasing (e.g., inverted peaks)
Possible Cause: Incorrect phasing during processing or specific NMR experiments.
Troubleshooting Steps:
-
Manual Phasing: Re-process the raw data (FID) and perform a manual phase correction. Pay attention to both the zero-order and first-order phase corrections.
-
Check the Pulse Program: If you are using a pulse sequence other than a standard 1D ¹³C experiment (e.g., DEPT, INEPT), negative peaks are expected for certain types of carbons (e.g., CH₂ groups in a DEPT-135 experiment).[18]
-
Folded Peaks: An unusually phased peak could potentially be a "folded" peak, where the signal is outside the spectral width and appears on the opposite side with an incorrect phase.[18] Re-acquire the spectrum with a wider spectral width to check for this.
Data Summary Tables
Table 1: Typical ¹³C-¹H and ¹³C-¹³C Coupling Constants in Nucleosides
| Coupling Type | Number of Bonds | Typical Coupling Constant (Hz) |
| ¹J(C,H) | 1 | 125 - 250 |
| ²J(C,H) | 2 | 0 - 60 |
| ³J(C,H) | 3 | 0 - 60 |
| ¹J(C,C) | 1 | 30 - 70 |
Note: These values are approximate and can vary depending on the specific structure and conformation of the nucleoside.
Table 2: Common Sources of Line Broadening and their Characteristics
| Source of Broadening | Spectral Appearance |
| Paramagnetic Impurities | All peaks broadened, potentially with chemical shift changes. |
| Sample Aggregation | Broad, often distorted, lineshapes. |
| Incomplete ¹H Decoupling | Broadened peaks, may show residual ¹H coupling. |
| High Sample Viscosity | All peaks are generally broader than in a low-viscosity solvent. |
Experimental Protocols
Protocol 1: Sample Preparation to Minimize Paramagnetic Broadening
-
Solvent Purity: Use high-purity deuterated solvents from a reputable supplier.
-
Glassware: Ensure all glassware (NMR tube, pipettes) is scrupulously clean. Avoid washing with chromic acid, which can leave paramagnetic chromium residues.
-
Sample Handling: Use non-metallic spatulas (e.g., Teflon) for transferring solid samples.
-
Chelation (Optional): If metal contamination is suspected, dissolve the sample in a suitable solvent, add a small amount of a chelating agent like EDTA or Chelex resin, stir, and then filter the solution into the NMR tube.
-
Degassing:
-
Prepare the sample in the NMR tube.
-
Insert a long, thin needle connected to a source of inert gas (N₂ or Ar) into the solvent, ensuring the tip is below the liquid surface.
-
Gently bubble the gas through the solution for 5-10 minutes.
-
Quickly and carefully cap the NMR tube to prevent re-dissolution of oxygen.
-
Protocol 2: Basic 1D ¹³C NMR Acquisition
-
Insert Sample and Lock: Place the NMR tube in the spinner, insert it into the magnet, and lock onto the deuterium signal of the solvent.
-
Shim: Shim the magnetic field to achieve good homogeneity. This can be done automatically or manually.
-
Tune Probe: Tune the probe to the ¹³C frequency and the ¹H frequency for decoupling.[8]
-
Set Acquisition Parameters:
-
Spectral Width (sw): Set a wide enough spectral width to encompass all expected carbon signals (e.g., 0-200 ppm).
-
Number of Scans (ns): Start with a reasonable number of scans (e.g., 128 or 256) and increase as needed for adequate signal-to-noise.[19]
-
Relaxation Delay (d1): Use a delay of at least 1-2 seconds to allow for T₁ relaxation. For quaternary carbons, a longer delay (5-10 s) may be necessary.[19]
-
Pulse Width (p1): Use a calibrated 90° or a smaller flip angle (e.g., 30-45°) to allow for faster pulsing with a shorter relaxation delay.
-
Decoupling: Use a standard proton decoupling sequence like WALTZ-16.
-
-
Acquire Data: Start the acquisition by typing 'zg' (or the equivalent command for your spectrometer).
-
Process Data:
-
Apply an exponential window function (line broadening) to improve the signal-to-noise ratio if needed.
-
Fourier transform the FID.
-
Phase the spectrum manually.
-
Reference the spectrum to a known solvent peak or an internal standard (e.g., TMS).
-
References
- 1. Carbon-13 NMR satellite - Wikipedia [en.wikipedia.org]
- 2. University of Ottawa NMR Facility Blog: Information-Rich 13C Satellites [u-of-o-nmr-facility.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. About paragnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra - NMR Wiki Q&A Forum [qa.nmrwiki.org]
- 5. youtube.com [youtube.com]
- 6. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. University of Ottawa NMR Facility Blog: Effect of 1H Tuning on the Signal-to-Noise Ratio in 13C NMR Spectra [u-of-o-nmr-facility.blogspot.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 13. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Partial 13C isotopic enrichment of nucleoside monophosphates: useful reporters for NMR structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. arxiv.org [arxiv.org]
- 17. University of Ottawa NMR Facility Blog: Poor Signal-to-Noise Ratio in Your Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.uiowa.edu [chem.uiowa.edu]
Technical Support Center: Enhancing Mass Spectrometry Sensitivity for 2'-Deoxyadenosine-13C10 Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity of 2'-Deoxyadenosine-13C10 detection by mass spectrometry (MS).
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: In positive ion electrospray ionization (ESI), this compound will readily form a protonated molecule, [M+H]+. Due to the 10 carbon atoms being replaced with 13C, the monoisotopic mass will be approximately 10 daltons higher than the unlabeled analog. The primary fragmentation observed in tandem mass spectrometry (MS/MS) is the cleavage of the glycosidic bond between the deoxyribose sugar and the adenine base.
-
Precursor Ion ([M+H]+): The expected m/z for the precursor ion of this compound is approximately 262.1.
-
Product Ion: The most abundant product ion corresponds to the protonated 13C10-labeled adenine base, with an expected m/z of approximately 146.1.
Q2: Which ionization mode, positive or negative, is generally better for this compound detection?
A2: For deoxyadenosine and its analogs, positive ion mode ESI is typically preferred and more commonly used.[1] It generally provides better sensitivity and results in the characteristic fragmentation pattern described above, which is ideal for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments. While negative ion mode can also be used, positive mode often yields a more robust and sensitive signal for this class of compounds.
Q3: What are common sources of low sensitivity or signal loss when analyzing this compound?
A3: Low sensitivity or a complete loss of signal can arise from several factors throughout the experimental workflow. These can be broadly categorized into issues with sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS) itself. Common culprits include:
-
Sample Preparation: Inefficient extraction, sample degradation, presence of ion-suppressing contaminants (e.g., salts, detergents), or adsorption of the analyte to sample tubes or filter membranes.[2][3]
-
LC System: Leaks in the HPLC system, a poorly performing column, incorrect mobile phase composition, or issues with the autosampler.
-
MS System: A dirty ion source, incorrect MS parameters (e.g., temperatures, gas flows, voltages), or a loss of calibration.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the analysis of this compound.
Issue 1: No or Very Low Signal Intensity
Initial Checks:
-
Verify Sample Integrity: Ensure that the this compound standard or sample has not degraded. Prepare a fresh standard to confirm.
-
Inspect the LC-MS System: Check for obvious issues such as leaks, disconnected tubing, and ensure all components have power.
-
Review Method Parameters: Double-check the LC gradient, MS acquisition method, and especially the MRM transitions to ensure they are correct for the 13C-labeled compound.
Systematic Troubleshooting Workflow:
References
- 1. Measurement of 8-hydroxy-2′-deoxyguanosine in DNA by high-performance liquid chromatography-mass spectrometry: comparison with measurement by gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of Low Levels of 2'-Deoxyadenosine-¹³C₁₀
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low levels of 2'-Deoxyadenosine-¹³C₁₀.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying low levels of 2'-Deoxyadenosine-¹³C₁₀?
Quantifying low levels of 2'-Deoxyadenosine-¹³C₁₀, particularly in complex biological matrices, presents several challenges. The primary obstacles include matrix effects, which can lead to ion suppression or enhancement, low sensitivity of detection, and potential interferences from endogenous molecules.[1][2] Proper sample preparation and optimized LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) conditions are crucial to overcome these hurdles.[3][4]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) recommended for this analysis?
A stable isotope-labeled internal standard is considered the gold standard for quantitative LC-MS/MS analysis.[5] An ideal SIL-IS for quantifying 2'-Deoxyadenosine-¹³C₁₀ would be a heavier isotopic version of the analyte itself (e.g., 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅). The SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization efficiencies, allowing for accurate correction of signal variations during sample preparation and analysis.[2][6]
Q3: What are common sources of background noise and interference?
Background noise and interference can originate from various sources, including the biological matrix itself (e.g., lipids, proteins), contaminants from sample collection and preparation (e.g., keratins, plasticizers), and the LC-MS system (e.g., solvent impurities, mobile phase additives).[7][8] Polyethylene glycol (PEG) and polypropylene glycol (PPG) are common polymeric interferences.[7]
Troubleshooting Guides
Issue 1: Low or No Signal/Poor Sensitivity
Symptoms:
-
The peak for 2'-Deoxyadenosine-¹³C₁₀ is not detectable or has a very low signal-to-noise ratio.
-
Inconsistent signal response between injections.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Ionization | Optimize ion source parameters such as spray voltage, gas flows (nebulizer and drying gas), and source temperature.[9] Ensure the mobile phase pH is suitable for efficient ionization of 2'-Deoxyadenosine in the desired mode (positive or negative).[2] |
| Matrix Effects (Ion Suppression) | Dilute the sample extract to minimize the concentration of interfering matrix components.[1] Improve sample cleanup using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[10][11] Modify the chromatographic method to separate the analyte from co-eluting matrix components.[11] |
| Inefficient Sample Extraction | Evaluate and optimize the extraction procedure to ensure high recovery of the analyte.[12] Consider different extraction techniques such as protein precipitation followed by SPE. |
| Instrument Contamination | Flush the LC system and mass spectrometer to remove potential contaminants.[8] Run solvent blanks to identify sources of contamination.[7] |
| Incorrect MS/MS Transition | Verify the precursor and product ion masses for 2'-Deoxyadenosine-¹³C₁₀. Optimize the collision energy to achieve the most intense and stable fragment ion. |
Issue 2: High Variability and Poor Reproducibility
Symptoms:
-
Significant variation in peak area or height for replicate injections of the same sample.
-
Inconsistent retention times.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, extraction, and reconstitution volumes.[12] |
| LC System Instability | Check for leaks in the LC system.[13] Ensure the pumps are delivering a stable and accurate flow rate.[8] Degas mobile phases to prevent air bubbles. |
| Column Degradation | Use a guard column to protect the analytical column from contaminants.[13] If peak shape degrades or pressure increases, replace the column. |
| Autosampler Issues | Verify the injection volume accuracy and precision. Ensure the autosampler needle is not clogged. |
| Matrix Effects | As with low sensitivity, inconsistent matrix effects can lead to high variability. The use of a suitable SIL-IS is critical to compensate for this.[6] |
Quantitative Data Summary
The following table summarizes typical lower limits of quantification (LLOQ) achieved for related nucleoside analysis in biological matrices. These values can serve as a benchmark when developing a method for 2'-Deoxyadenosine-¹³C₁₀.
| Analyte | Matrix | LLOQ | Reference |
| Deoxynucleoside Triphosphates (as nucleosides) | Cellular Lysate | 50 fmol/sample | [14] |
| N⁶-(2-hydroxyethyl)-2'-deoxyadenosine (N⁶HEdA) | Mouse Lung DNA | 0.01 ng/mL | [15] |
| Adenosine & Cordycepin | Mushroom | 0.013-0.016 mg/L | [16][17] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific biological matrix.
-
Sample Pre-treatment:
-
Thaw biological samples (e.g., plasma, cell lysates) on ice.
-
Spike the sample with the stable isotope-labeled internal standard (e.g., 2'-Deoxyadenosine-¹³C₁₀,¹⁵N₅).
-
For plasma/serum, perform protein precipitation by adding 3 volumes of cold acetonitrile. Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
For cell lysates, ensure cells are properly lysed and proteins are denatured.
-
-
Solid-Phase Extraction (SPE):
-
Select an appropriate SPE sorbent (e.g., mixed-mode cation exchange or reversed-phase).
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the analyte and internal standard with an appropriate solvent (e.g., 5% ammonium hydroxide in methanol).
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for method development.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of mobile phase B (e.g., 2-5%) and gradually increase to elute the analyte.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2'-Deoxyadenosine-¹³C₁₀: Determine the precursor ion ([M+H]⁺) and optimize the collision energy to identify the most abundant and stable product ion. The characteristic neutral loss of the deoxyribose moiety (116 Da) is a common fragmentation pathway for deoxynucleosides.[18]
-
Internal Standard: Determine and monitor the corresponding transition for the SIL-IS.
-
-
Source Parameters: Optimize spray voltage, source temperature, and gas flows for maximum signal intensity.
-
Visualizations
Caption: Experimental workflow for the quantification of 2'-Deoxyadenosine-¹³C₁₀.
Caption: Troubleshooting logic for low signal intensity issues.
References
- 1. longdom.org [longdom.org]
- 2. support.waters.com [support.waters.com]
- 3. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. massspec.unm.edu [massspec.unm.edu]
- 8. zefsci.com [zefsci.com]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Nucleosides and Nucleotides in Plants: An Update on Sample Preparation and LC–MS Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids u ... - Analyst (RSC Publishing) DOI:10.1039/C4AN00094C [pubs.rsc.org]
- 12. simbecorion.com [simbecorion.com]
- 13. myadlm.org [myadlm.org]
- 14. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LC-MS/MS simultaneous quantitation of 2-hydroxyethylated, oxidative, and unmodified DNA nucleosides in DNA isolated from tissues of mice after exposure to ethylene oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of Nucleosides (Adenosine and Cordycepin) in the Mushroom Samples by Liquid-Chromatography and Mass Spectrometry; HPLC-MS-MS [pubs.sciepub.com]
- 18. Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2'-Deoxyadenosine-¹³C₁₀
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2'-Deoxyadenosine-¹³C₁₀.
Frequently Asked Questions (FAQs)
1. What is the recommended storage temperature for 2'-Deoxyadenosine-¹³C₁₀?
The recommended storage temperature depends on the form of the compound. For solid forms, such as the monohydrate, refrigeration at +2°C to +8°C is recommended.[1] For solutions, storage at -20°C is advised.[2][3][4]
2. What are the primary applications of 2'-Deoxyadenosine-¹³C₁₀?
2'-Deoxyadenosine-¹³C₁₀ is primarily used in biomolecular Nuclear Magnetic Resonance (NMR) and mass spectrometry studies.[1] It serves as a stable isotope-labeled internal standard for quantitative analysis and as a tracer to study metabolic pathways.[5]
3. What is the isotopic purity of commercially available 2'-Deoxyadenosine-¹³C₁₀?
The isotopic purity is typically ≥98 atom %.[2]
4. What personal protective equipment (PPE) should be used when handling 2'-Deoxyadenosine-¹³C₁₀?
Standard laboratory PPE, including eye shields and gloves, is recommended.[2] It is also advised to avoid contact with skin and eyes and to wash hands thoroughly after handling.[6][7]
5. Is 2'-Deoxyadenosine-¹³C₁₀ sensitive to light?
Some suppliers recommend protecting the compound from light, particularly when stored in solid form.[1]
Troubleshooting Guides
Mass Spectrometry
Issue: Unexpected or missing peaks in the mass spectrum.
-
Possible Cause: Incorrect instrument settings.
-
Possible Cause: Degradation of the compound.
-
Solution: While 2'-Deoxyadenosine is generally stable, its derivatives can be sensitive to acidic pH.[10] Ensure that all solutions are prepared and stored at a neutral or slightly basic pH.
-
-
Possible Cause: Ion suppression or enhancement due to matrix effects.
-
Solution: Use appropriate sample preparation techniques to minimize matrix effects. The use of 2'-Deoxyadenosine-¹³C₁₀ as an internal standard is intended to help correct for these effects.[5]
-
Issue: Difficulty distinguishing the labeled compound from background noise.
-
Possible Cause: Low signal-to-noise ratio.
-
Solution: The use of ¹³C labeling is advantageous for discriminating between biosynthesized metabolites and background noise in liquid chromatography-mass spectrometry (LC-MS).[11] Ensure that the concentration of the labeled standard is appropriate for the sensitivity of the instrument.
-
Nuclear Magnetic Resonance (NMR)
Issue: Poor signal intensity or resolution in NMR spectra.
-
Possible Cause: Insufficient concentration of the labeled compound.
-
Solution: Increase the concentration of 2'-Deoxyadenosine-¹³C₁₀ in the sample. The introduction of stable isotopes like ¹³C is crucial for relaxation-based NMR experiments.[12]
-
-
Possible Cause: Sample precipitation.
-
Solution: Ensure the compound is fully dissolved in a suitable deuterated solvent. Check the solubility of 2'-Deoxyadenosine-¹³C₁₀ in the chosen solvent system.
-
Quantitative Data
Table 1: Storage and Physical Properties
| Property | Value | Source |
| Storage Temperature (Solid) | +2°C to +8°C | [1] |
| Storage Temperature (Solution) | -20°C | [2][3][4] |
| Isotopic Purity | ≥98 atom % | [2] |
| Chemical Purity | ≥95% | [1][2] |
| Form | Solid | [2] |
Experimental Protocols
Protocol 1: Use of 2'-Deoxyadenosine-¹³C₁₀ as an Internal Standard in LC-MS
-
Preparation of Stock Solution:
-
Sample Preparation:
-
Prepare biological or experimental samples according to the specific experimental design.
-
Spike a known concentration of the 2'-Deoxyadenosine-¹³C₁₀ internal standard into each sample and calibration standard.
-
-
LC-MS Analysis:
-
Perform liquid chromatography to separate the analytes.
-
Analyze the samples using a high-resolution mass spectrometer.[8]
-
Monitor for the specific m/z of both the unlabeled (endogenous) 2'-Deoxyadenosine and the ¹³C-labeled internal standard.
-
-
Data Analysis:
-
Quantify the amount of endogenous 2'-Deoxyadenosine by comparing its peak area to the peak area of the ¹³C-labeled internal standard.
-
Protocol 2: ¹³C-Labeling Experiment for NMR Analysis
-
Introduction of Labeled Precursor:
-
Introduce 2'-Deoxyadenosine-¹³C₁₀ into a cell culture or in vitro system where it can be incorporated into DNA or other metabolic pathways.
-
-
Sample Extraction and Purification:
-
After a designated incubation period, harvest the cells or stop the reaction.
-
Extract and purify the molecule of interest (e.g., a specific DNA oligonucleotide) using standard biochemical techniques.
-
-
NMR Sample Preparation:
-
Dissolve the purified, labeled sample in a suitable deuterated NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire ¹³C NMR spectra, potentially including 2D ¹H-¹³C correlation experiments, to observe the labeled positions.[13]
-
-
Data Analysis:
-
Analyze the NMR spectra to determine the structure, dynamics, or binding interactions of the molecule of interest, utilizing the information from the ¹³C labels.[12]
-
Visualizations
Caption: Metabolic fate of 2'-Deoxyadenosine.
Caption: Workflow for quantitative analysis using LC-MS.
References
- 1. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-5 [isotope.com]
- 2. 2′-脱氧腺苷-13C10,15N5-单磷酸 钠盐 ≥98 atom %, ≥95% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. 2′-Deoxyadenosine-13C10,15N5 5′-triphosphate disodium salt solution ≥98 atom %, ≥95% (CP), 100 mM (in 5mM Tris HCl / H2O) | Sigma-Aldrich [sigmaaldrich.com]
- 5. scispace.com [scispace.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C isotope filter (isotope grouper) - mzmine documentation [mzmine.github.io]
- 10. Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An overview of methods using 13C for improved compound identification in metabolomics and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and incorporation of 13C-labeled DNA building blocks to probe structural dynamics of DNA by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Use of 13C as an indirect tag in 15N specifically labeled nucleosides. Syntheses of [8-13C-1,7,NH2-15N3]adenosine, -guanosine, and their deoxy analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2'-Deoxyadenosine-13C10 in Isotope Dilution Mass Spectrometry
Welcome to the technical support center for the application of 2'-Deoxyadenosine-13C10 in isotope dilution mass spectrometry (IDMS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common pitfalls and troubleshooting potential issues during quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What is the principle of isotope dilution mass spectrometry (IDMS)?
A1: Isotope dilution mass spectrometry is a highly accurate quantitative technique used to determine the concentration of an analyte in a sample.[1][2] It involves adding a known amount of an isotopically labeled version of the analyte, in this case, this compound, to the sample. This labeled compound, often referred to as an internal standard or "spike," is chemically identical to the analyte of interest (the endogenous 2'-deoxyadenosine) but has a different mass due to the presence of the heavy isotope (¹³C).[1] By measuring the ratio of the signal intensity of the endogenous analyte to the isotopically labeled internal standard using a mass spectrometer, the exact concentration of the analyte in the original sample can be calculated.[1]
Q2: Why is this compound a good internal standard?
A2: this compound is an excellent internal standard for several reasons:
-
Chemical and Physical Similarity: It is chemically identical to the endogenous 2'-deoxyadenosine, ensuring that it behaves similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and similar ionization efficiency help to compensate for variations in sample processing and matrix effects.
-
Mass Difference: The +10 Da mass difference from the natural isotopic abundance of 2'-deoxyadenosine provides a clear separation in the mass spectrum, preventing signal overlap and ensuring accurate measurement of both the analyte and the internal standard.
-
Isotopic Stability: The ¹³C isotopes are stable and do not undergo radioactive decay, making the standard safe to handle and stable for long-term storage.
Q3: What are the most critical steps to avoid isotopic dilution effects?
A3: The most critical steps to ensure accurate quantification and avoid isotopic dilution effects are:
-
Accurate Spiking: Precisely adding a known amount of this compound to the sample is fundamental. Any error in the amount of internal standard added will directly translate to an error in the calculated analyte concentration.
-
Complete Equilibration: Ensuring that the internal standard is thoroughly mixed and has reached equilibrium with the endogenous analyte in the sample matrix is crucial. This means the standard should be added as early as possible in the sample preparation workflow.
-
Consistent Sample Preparation: The sample preparation protocol, including DNA extraction, enzymatic hydrolysis, and purification, should be consistent across all samples and calibration standards to ensure that any losses or variations affect both the analyte and the internal standard equally.
Q4: Can the isotopic purity of this compound affect my results?
A4: Yes, the isotopic purity of the internal standard is a critical factor. A high isotopic enrichment (typically >98%) is essential to minimize the contribution of the unlabeled species in the internal standard solution to the analyte signal. If the isotopic purity is low, it can lead to an overestimation of the analyte concentration. Always refer to the certificate of analysis provided by the manufacturer for the exact isotopic purity and use this information in your calculations.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound for quantitative analysis.
| Problem | Potential Cause | Troubleshooting Steps |
| Inaccurate or Inconsistent Quantification | Incomplete Isotopic Equilibration: The internal standard was not fully mixed with the sample before analysis. | - Add the this compound internal standard at the earliest possible stage of sample preparation, ideally before DNA extraction. - Ensure thorough vortexing or sonication after adding the internal standard to achieve a homogeneous mixture. |
| Incomplete Enzymatic Digestion: The DNA was not fully hydrolyzed to nucleosides, leading to different ratios of analyte to internal standard in the final extract. | - Optimize the enzymatic digestion protocol by adjusting enzyme concentration, incubation time, and temperature. Consider using a combination of enzymes like DNase I, phosphodiesterases, and alkaline phosphatase for complete digestion.[2] - Perform a time-course experiment to determine the optimal digestion time. | |
| Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of the analyte and/or internal standard to different extents. | - Improve sample cleanup procedures to remove interfering matrix components. Solid-phase extraction (SPE) is a common and effective technique. - Optimize the chromatographic separation to resolve the analyte and internal standard from interfering matrix components. - Evaluate the matrix effect by comparing the response of the analyte and internal standard in the sample matrix to their response in a clean solvent. | |
| Degradation of Analyte or Internal Standard: The 2'-deoxyadenosine or the 13C-labeled standard is degrading during sample preparation or storage. | - Ensure proper storage conditions for the this compound standard (e.g., -20°C, protected from light). - Minimize the time samples are kept at room temperature during processing. - Investigate the stability of the analyte and internal standard under your specific sample preparation conditions (e.g., pH, temperature). | |
| High Variability Between Replicates | Inconsistent Sample Preparation: Variations in extraction efficiency, pipetting, or other manual steps. | - Use a standardized and well-documented sample preparation protocol. - Employ automated liquid handling systems for improved precision. - Ensure all lab equipment, especially pipettes, are properly calibrated. |
| Instrumental Instability: Fluctuations in the LC-MS/MS system's performance. | - Regularly perform system suitability tests and calibrations. - Monitor for any drift in retention times or signal intensities. - Ensure the mass spectrometer is properly tuned and calibrated. | |
| No or Low Signal for the Internal Standard | Incorrect Spiking: The internal standard was not added to the sample. | - Double-check the experimental protocol to ensure the spiking step was not missed. - Prepare a checklist for the sample preparation workflow. |
| Degradation of the Internal Standard Stock Solution: The stock solution of this compound has degraded. | - Prepare fresh stock solutions regularly. - Store stock solutions in small aliquots to minimize freeze-thaw cycles. - Verify the concentration and integrity of the stock solution periodically. |
Data Presentation
The following table provides a representative example of the expected recovery of 2'-deoxyadenosine from different biological matrices using this compound as an internal standard. Please note that these are example values and actual recoveries may vary depending on the specific experimental conditions.
| Biological Matrix | Without Internal Standard (% Recovery ± SD) | With this compound Internal Standard (% Recovery ± SD) | Comment |
| Human Plasma | 65 ± 12 | 98 ± 4 | The internal standard effectively corrects for losses during protein precipitation and extraction. |
| Human Urine | 85 ± 8 | 99 ± 3 | The cleaner matrix of urine results in higher recovery, but the internal standard still improves precision. |
| Cell Lysate | 55 ± 15 | 97 ± 5 | The complex nature of cell lysates leads to significant analyte loss, which is well-compensated by the internal standard. |
| Tissue Homogenate | 40 ± 18 | 96 ± 6 | The most challenging matrix, demonstrating the critical need for an internal standard to achieve accurate quantification. |
Experimental Protocols
Protocol: Quantification of 2'-deoxyadenosine in DNA by Isotope Dilution LC-MS/MS
This protocol outlines the key steps for the accurate quantification of 2'-deoxyadenosine in a DNA sample using this compound as an internal standard.
-
DNA Extraction:
-
Extract genomic DNA from the biological sample using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.
-
Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to determine the DNA concentration.
-
-
Internal Standard Spiking:
-
To a known amount of extracted DNA (e.g., 10 µg), add a precise amount of this compound internal standard solution. The amount of internal standard should be chosen to be in a similar order of magnitude as the expected amount of endogenous 2'-deoxyadenosine.
-
Thoroughly mix the sample by vortexing to ensure complete equilibration of the internal standard with the DNA.
-
-
Enzymatic Hydrolysis:
-
To the spiked DNA sample, add a cocktail of enzymes for complete DNA digestion to nucleosides. A recommended enzyme cocktail includes:
-
DNase I
-
Nuclease P1
-
Alkaline Phosphatase
-
-
Incubate the mixture at the optimal temperature (typically 37°C) for a sufficient duration (e.g., 2-4 hours) to ensure complete hydrolysis.
-
-
Sample Cleanup:
-
After digestion, perform a sample cleanup step to remove proteins and other interfering substances. A common method is solid-phase extraction (SPE) using a C18 cartridge.
-
Elute the nucleosides from the SPE cartridge with an appropriate solvent (e.g., methanol).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a suitable mobile phase for LC-MS/MS analysis.
-
Inject the sample onto a reverse-phase HPLC column coupled to a triple quadrupole mass spectrometer.
-
Set up the mass spectrometer to monitor the specific mass transitions for both endogenous 2'-deoxyadenosine and the this compound internal standard in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the peak area of the endogenous 2'-deoxyadenosine to the peak area of the this compound internal standard.
-
Generate a calibration curve using known concentrations of unlabeled 2'-deoxyadenosine spiked with the same amount of internal standard.
-
Determine the concentration of 2'-deoxyadenosine in the original sample by interpolating the peak area ratio from the calibration curve.
-
Mandatory Visualizations
Caption: Experimental workflow for quantifying 2'-deoxyadenosine.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of enzymatic digestion for the quantitation of an oligonucleotide by liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Revolutionizing 2'-Deoxyadenosine Quantification: A Comparative Guide to LC-MS/MS Methods
For researchers, scientists, and drug development professionals, the accurate quantification of 2'-deoxyadenosine (dA) is crucial for a wide range of studies, from understanding DNA damage and repair to monitoring therapeutic drug efficacy. This guide provides an objective comparison of leading Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the precise measurement of dA, utilizing its stable isotope-labeled internal standard, 2'-Deoxyadenosine-13C10, to ensure the highest accuracy.
This document delves into the performance of various methods, presenting supporting experimental data in clearly structured tables for easy comparison. Detailed experimental protocols for key methodologies are provided to enable replication and adaptation in your own laboratory settings. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear and concise understanding of the underlying processes.
Comparative Analysis of LC-MS/MS Method Performance
The selection of an appropriate LC-MS/MS method for 2'-deoxyadenosine quantification is contingent on the specific requirements of the study, including the biological matrix, desired sensitivity, and throughput. Below is a summary of the quantitative performance of two distinct, validated methods.
| Parameter | Method 1: UPLC-MS/MS in Cellular Lysate | Method 2: LC-MS/MS in Human Urine |
| Linearity Range | 50 to 2500 fmol/sample | Not explicitly stated, but R² > 0.995 |
| Lower Limit of Quantification (LLOQ) | 50 fmol/sample[1] | Not explicitly stated |
| Accuracy | Within ±13.0% for standards; Intra-assay within ±12.3%, Inter-assay within ±9.3% for QCs[1] | 89% to 108% (within-run)[2] |
| Precision (%CV) | ≤ 14.3% for standards; Intra-assay within 15.2%, Inter-assay within 13.2% for QCs[1] | 0.2% to 4.3% (within-run)[2] |
| Internal Standard | 2'-deoxyadenosine-¹⁵N₅ | Tubercidin |
| Sample Pre-treatment | Solid-Phase Extraction (SPE) | Not explicitly detailed, but mentions validation |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Therefore, we provide detailed protocols for the two compared LC-MS/MS methods.
Method 1: UPLC-MS/MS for 2'-Deoxyadenosine Quantification in Cellular Lysate[1]
This method is optimized for the sensitive quantification of endogenous deoxynucleoside triphosphates, including the precursor to 2'-deoxyadenosine, in cellular lysates.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Prepare Phenomenex Strata-X-CW SPE cartridges by washing with 2.0 mL of methanol followed by 2.0 mL of ultrapure water, each centrifuged for 1 minute at 200 x g.
-
Apply the cell lysate sample to the conditioned cartridge and centrifuge for 3 minutes at 100 x g.
-
Wash the cartridge with 2.0 mL of ultrapure water (1 min, 200 x g), followed by 0.25 mL of methanol to aid in drying.
-
Elute the analytes with three aliquots of 0.5 mL methanol (1 min, 200 x g each).
-
Dry the eluted sample under a nitrogen stream at 50°C.
-
Reconstitute the dried sample in 100 µL of ultrapure water, vortex, and transfer to a low-volume insert for analysis.
2. Liquid Chromatography
-
Column: Phenomenex Kinetex 2.6µ PFP 100Å, 100 × 2.1 mm
-
Mobile Phase: Isocratic elution with 2% isopropanol and 0.1% acetic acid in ultrapure water.
-
Flow Rate: 400 µL/min
-
Column Temperature: 50°C
-
Injection Volume: 20 µL
3. Mass Spectrometry
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Data Acquisition: Multiple Reaction Monitoring (MRM)
-
Note: Specific MRM transitions for 2'-deoxyadenosine and this compound should be optimized on the specific instrument used.
Method 2: LC-MS/MS for N⁶-methyl-2′-deoxyadenosine in Human Urine[2]
This method was developed for the quantification of various modified nucleosides, including a methylated form of 2'-deoxyadenosine, in human urine samples. While the specific details for 2'-deoxyadenosine are part of a larger panel, the general approach is applicable.
1. Sample Preparation
-
Urine samples are typically diluted prior to analysis. A 1:100 dilution with a suitable buffer (e.g., 10 mM phosphate buffer, pH 6.5) is a common starting point.
-
Addition of an internal standard (in this case, Tubercidin was used) is critical for accurate quantification. For 2'-deoxyadenosine quantification, this compound is the ideal internal standard.
2. Liquid Chromatography
-
Column: A C18 column is commonly used for the separation of nucleosides.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile with 0.2% formic acid) is typical.
-
Flow Rate: A flow rate of 0.5 mL/min is reported.
-
Column Temperature: 40°C
3. Mass Spectrometry
-
Ionization Mode: Positive ESI is generally used for nucleoside analysis.
-
Data Acquisition: MRM mode is employed for quantification.
-
MRM Transition for N⁶-methyl-2′-deoxyadenosine: 266 > 150 m/z[2]
Visualizing the Workflow and Biological Context
To further aid in the understanding of the analytical process and the biological relevance of 2'-deoxyadenosine, the following diagrams are provided.
Caption: Experimental workflow for LC-MS/MS quantification of 2'-Deoxyadenosine.
Caption: Simplified metabolic pathway of 2'-Deoxyadenosine.
Alternative Methodologies
While LC-MS/MS is the gold standard for its sensitivity and specificity, other methods have been employed for the quantification of nucleosides.
-
High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is less sensitive than LC-MS/MS and may be prone to interferences from the sample matrix. However, it can be a cost-effective alternative for applications where high sensitivity is not required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS typically requires derivatization of the nucleosides to make them volatile, which can add complexity to the sample preparation process.
-
Immunoassays: While offering high throughput, immunoassays may suffer from cross-reactivity with structurally similar compounds, potentially leading to inaccurate results.
References
A Researcher's Guide to Isotopic Labeling: Comparing 2'-Deoxyadenosine-¹³C₁₀ and ¹⁵N-labeled Deoxyadenosine
For researchers, scientists, and drug development professionals navigating the nuanced world of isotopic labeling, the choice between 2'-Deoxyadenosine-¹³C₁₀ and ¹⁵N-labeled deoxyadenosine is pivotal for the success of a wide range of applications, from elucidating DNA structure and dynamics to quantifying DNA adducts and tracing metabolic pathways. This guide provides an objective comparison of these two powerful research tools, supported by experimental data and detailed protocols to inform your selection and experimental design.
This comparison guide delves into the key characteristics, applications, and experimental considerations for both ¹³C- and ¹⁵N-labeled deoxyadenosine. By understanding their respective strengths and weaknesses, researchers can make informed decisions to achieve optimal results in their specific experimental contexts.
At a Glance: Key Differences and Applications
| Feature | 2'-Deoxyadenosine-¹³C₁₀ | ¹⁵N-labeled Deoxyadenosine |
| Isotopic Label | ¹³C | ¹⁵N |
| Primary Applications | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Metabolic Flux Analysis | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, DNA-protein interaction studies |
| Key Advantage in MS | Provides a significant mass shift, useful for resolving labeled from unlabeled species. | Lower natural abundance (0.37%) results in a cleaner background for high-sensitivity quantification.[] |
| Key Advantage in NMR | Large chemical shift dispersion of ¹³C can reduce spectral overlap.[2] | Essential for ¹H-¹⁵N HSQC experiments, the "fingerprint" of protein-DNA interactions.[] |
| Considerations | Higher natural abundance of ¹³C (1.1%) can lead to more complex background signals in MS compared to ¹⁵N.[] | Smaller mass shift per nitrogen atom compared to a fully carbon-labeled molecule. |
Performance Comparison: Choosing the Right Tool for the Job
The selection between 2'-Deoxyadenosine-¹³C₁₀ and ¹⁵N-labeled deoxyadenosine hinges on the specific requirements of the experiment, particularly the analytical technique being employed and the biological question being addressed.
In Mass Spectrometry: Sensitivity vs. Mass Shift
In isotope dilution mass spectrometry (IDMS), both labeled compounds serve as excellent internal standards for accurate quantification of deoxyadenosine and its modifications, such as DNA adducts.[3][4] The choice between them often involves a trade-off between the magnitude of the mass shift and the background signal.
-
2'-Deoxyadenosine-¹³C₁₀ , with ten ¹³C atoms, provides a substantial +10 Da mass shift from the unlabeled analyte. This large separation is advantageous in complex matrices, as it moves the signal of the internal standard away from potential interferences from the unlabeled species and other matrix components.
-
¹⁵N-labeled deoxyadenosine , on the other hand, offers the advantage of a lower natural abundance of the ¹⁵N isotope (0.37%) compared to ¹³C (1.1%).[] This translates to a lower intrinsic background in the mass spectrometer at the m/z of the labeled standard, which can be critical for achieving the highest sensitivity in trace-level quantification.[]
The following table summarizes the product specifications for commercially available versions of these labeled compounds.
| Product | Molecular Weight | Isotopic Purity | Chemical Purity |
| 2'-Deoxyadenosine monohydrate (¹³C₁₀, 98%; ¹⁵N₅, 96-98%) | 284.15 g/mol | 98% ¹³C, 96-98% ¹⁵N | 95% |
| 2'-Deoxyadenosine monohydrate (¹⁵N₅, 96-98%) | 274.22 g/mol | 96-98% ¹⁵N | 98% |
Note: The doubly labeled (¹³C₁₀, ¹⁵N₅) product provides the largest mass shift and is useful in applications where maximum separation from the unlabeled analyte is required.
In NMR Spectroscopy: Probing Structure and Interactions
In the realm of Nuclear Magnetic Resonance (NMR) spectroscopy, the choice of isotope is dictated by the specific structural or dynamic information being sought.
-
¹⁵N-labeled deoxyadenosine is indispensable for studying DNA-protein interactions. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment provides a unique signal for each backbone amide proton-nitrogen pair, effectively creating a "fingerprint" of the protein's interaction with the DNA.[][5] Changes in the chemical shifts of these signals upon DNA binding can pinpoint the residues at the binding interface.
-
2'-Deoxyadenosine-¹³C₁₀ is valuable for elucidating the structure and dynamics of the DNA itself. The larger chemical shift dispersion of ¹³C compared to ¹H helps to resolve spectral overlap, which can be a significant challenge in larger DNA molecules.[2] Furthermore, ¹³C labeling enables a variety of NMR experiments that probe carbon-carbon and carbon-proton connectivities, providing crucial restraints for structure determination.
Experimental Protocols
Isotope Dilution Mass Spectrometry for DNA Adduct Quantification
This protocol provides a general workflow for the quantification of DNA adducts using an isotopically labeled internal standard.
1. DNA Isolation and Purification:
-
Isolate DNA from cells or tissues using a standard method (e.g., phenol-chloroform extraction or a commercial kit).
-
Quantify the amount of isolated DNA using UV absorbance at 260 nm.
2. Addition of Internal Standard and Enzymatic Digestion:
-
To a known amount of DNA (e.g., 10-50 µg), add a precise amount of the isotopically labeled deoxyadenosine standard (e.g., 2'-Deoxyadenosine-¹³C₁₀ or ¹⁵N-labeled deoxyadenosine).
-
Digest the DNA to its constituent deoxynucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.[6]
3. Sample Cleanup:
-
Remove proteins and other macromolecules by filtration or solid-phase extraction (SPE).
4. LC-MS/MS Analysis:
-
Separate the deoxynucleosides using reverse-phase high-performance liquid chromatography (HPLC).
-
Detect and quantify the unlabeled analyte and the isotopically labeled internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
5. Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the absolute amount of the analyte in the original sample by comparing this ratio to a standard curve generated with known amounts of the unlabeled analyte and a fixed amount of the internal standard.
2D ¹H-¹⁵N HSQC NMR for DNA-Protein Interaction Studies
This protocol outlines the key steps for performing a 2D ¹H-¹⁵N HSQC experiment to study the interaction between a ¹⁵N-labeled protein and unlabeled DNA containing deoxyadenosine.
1. Sample Preparation:
-
Express and purify the protein of interest in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source to achieve uniform ¹⁵N labeling.
-
Synthesize or purchase the target DNA oligonucleotide containing deoxyadenosine.
-
Prepare two NMR samples: one containing the ¹⁵N-labeled protein alone and another containing the ¹⁵N-labeled protein mixed with the DNA at a specific molar ratio. Both samples should be in a suitable NMR buffer (e.g., phosphate buffer in 90% H₂O/10% D₂O).
2. NMR Data Acquisition:
-
Acquire a 2D ¹H-¹⁵N HSQC spectrum for each sample on a high-field NMR spectrometer equipped with a cryoprobe.[7]
-
Key acquisition parameters to optimize include the number of scans, acquisition times in both dimensions, and the ¹J(N,H) coupling constant.
3. Data Processing and Analysis:
-
Process the raw NMR data using software such as TopSpin or NMRPipe to obtain the 2D spectra.
-
Compare the ¹H-¹⁵N HSQC spectrum of the protein in the free form to that in the DNA-bound form.
-
Identify amide peaks that show significant chemical shift perturbations (changes in their position in the spectrum) upon DNA binding. These residues are likely located at or near the DNA binding interface.
Visualizing the Workflow and Logic
Experimental Workflow for Isotope Dilution Mass Spectrometry
Decision Tree for Isotope Selection
Conclusion
Both 2'-Deoxyadenosine-¹³C₁₀ and ¹⁵N-labeled deoxyadenosine are invaluable tools for life science research. The optimal choice between them is not universal but is instead dictated by the specific experimental aims and the analytical platform available. For high-sensitivity quantification in mass spectrometry, the low natural abundance of ¹⁵N gives it an edge. For applications requiring a large mass shift to resolve the internal standard from a complex background, the fully carbon-labeled analogue is superior. In NMR studies, ¹⁵N-labeling is the gold standard for probing DNA-protein interactions, while ¹³C-labeling offers advantages for resolving the structure and dynamics of the DNA molecule itself. By carefully considering these factors and utilizing the provided experimental frameworks, researchers can harness the full potential of these powerful isotopic probes to advance our understanding of DNA biology and its role in health and disease.
References
- 2. Potential of 13C and 15N labeling for studying protein-protein interactions using Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. protein-nmr.org.uk [protein-nmr.org.uk]
- 6. Quantitative gas chromatography mass spectrometric analysis of 2'-deoxyinosine in tissue DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HSQC_15N.nan [protocols.io]
A Head-to-Head Comparison: 2'-Deoxyadenosine-13C10 vs. BrdU for Robust Cell Proliferation Analysis
For researchers, scientists, and drug development professionals, accurately measuring cell proliferation is paramount. This guide provides an objective comparison of two key methods: the traditional 5-bromo-2'-deoxyuridine (BrdU) assay and the modern stable isotope labeling approach using 2'-Deoxyadenosine-13C10 with mass spectrometry analysis. We will delve into the principles, protocols, and performance of each technique, supported by experimental data, to empower you to make an informed decision for your research needs.
At a Glance: Key Differences
| Feature | This compound | BrdU (Bromodeoxyuridine) |
| Principle | Incorporation of a stable, non-radioactive isotope-labeled nucleoside into newly synthesized DNA. | Incorporation of a synthetic thymidine analog into newly synthesized DNA. |
| Detection | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for direct quantification of the labeled nucleoside. | Antibody-based detection (e.g., ELISA, Flow Cytometry, Immunohistochemistry). |
| Sample Treatment | Enzymatic DNA hydrolysis. | Harsh DNA denaturation (acid or heat) is required to expose the BrdU epitope for antibody binding.[1] |
| Toxicity | Non-toxic to cells. | Can be toxic and mutagenic, potentially affecting cell cycle and differentiation. |
| Multiplexing | Can be combined with other mass spectrometry-based analyses. | Can be multiplexed with fluorescent antibodies for flow cytometry and immunofluorescence. |
| Sensitivity | High sensitivity, capable of detecting very low levels of incorporation. | High sensitivity, with well-established and optimized detection kits available. |
| In Vivo Use | Well-suited for in vivo studies in animals and humans due to its non-toxic nature. | Use in humans is limited due to potential toxicity. |
Delving Deeper: The Methodologies
This compound: A Stable Isotope Probing Approach
The use of stable isotope-labeled nucleosides, such as this compound, represents a cutting-edge method for quantifying DNA synthesis and, by extension, cell proliferation. This technique relies on feeding cells with a non-radioactive, "heavy" version of a natural DNA building block. As cells divide, they incorporate this labeled deoxynucleoside into their newly synthesized DNA.
Detection and quantification are achieved through the high sensitivity and specificity of liquid chromatography-mass spectrometry (LC-MS/MS). This powerful analytical technique separates the individual nucleosides from hydrolyzed DNA and precisely measures the ratio of the labeled (heavy) to unlabeled (light) deoxyadenosine. This ratio directly reflects the proportion of newly synthesized DNA in the cell population.
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Cell Culture withthis compound] --> B{DNA Extraction}; B --> C{Enzymatic DNA Hydrolysisto Deoxynucleosides}; C --> D{LC-MS/MS Analysis}; D --> E{Quantification of13C10-DeoxyadenosineIncorporation}; subgraph "Workflow" A; B; C; D; E; end }
Caption: Workflow for this compound Cell Proliferation Assay.
BrdU: The Established Standard
The BrdU assay is a long-standing and widely used method for analyzing cell proliferation.[1][2] BrdU, a synthetic analog of thymidine, is added to the cell culture medium and is incorporated into the DNA of cells undergoing the S phase of the cell cycle.
Detection of incorporated BrdU is achieved using specific monoclonal antibodies. This antibody-based detection can be adapted to various platforms, including enzyme-linked immunosorbent assay (ELISA) for high-throughput screening, flow cytometry for single-cell analysis, and immunohistochemistry or immunocytochemistry for spatial localization of proliferating cells within tissues or cell populations. A critical step in the BrdU protocol is the denaturation of the DNA, typically using acid or heat, to expose the incorporated BrdU to the antibody.[1]
dot graph TD{ rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Cell Culture with BrdU] --> B{Cell Fixation & Permeabilization}; B --> C{DNA Denaturation(Acid or Heat)}; C --> D{Incubation withAnti-BrdU Antibody}; D --> E{Detection withSecondary Antibody}; E --> F{Analysis(ELISA, Flow Cytometry, Microscopy)}; subgraph "Workflow" A; B; C; D; E; F; end }
Caption: Workflow for BrdU Cell Proliferation Assay.
Experimental Protocols: A Step-by-Step Guide
Protocol 1: Cell Proliferation Analysis using this compound and LC-MS/MS
This protocol provides a general framework. Optimization for specific cell types and experimental conditions is recommended.
1. Cell Labeling:
-
Culture cells to the desired confluency.
-
Introduce this compound to the culture medium at a final concentration of 1-10 µM. The optimal concentration and labeling time will vary depending on the cell division rate and should be determined empirically.
-
Incubate for a period that allows for sufficient incorporation into newly synthesized DNA (e.g., one to three cell cycles).
2. DNA Extraction:
-
Harvest the cells and extract genomic DNA using a commercial DNA extraction kit or a standard phenol-chloroform extraction protocol.
-
Quantify the extracted DNA and assess its purity.
3. Enzymatic DNA Hydrolysis: [3]
-
To 1-10 µg of DNA, add a digestion mix containing Benzonase nuclease, phosphodiesterase I, and alkaline phosphatase in a suitable buffer (e.g., Tris-HCl with MgCl2 and NaCl).
-
Incubate at 37°C for 6-12 hours to ensure complete digestion of DNA into individual deoxynucleosides.
4. Sample Preparation for LC-MS/MS:
-
After hydrolysis, precipitate proteins by adding two volumes of ice-cold acetonitrile.
-
Centrifuge to pellet the protein debris and transfer the supernatant containing the deoxynucleosides to a new tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried deoxynucleosides in a solvent compatible with the LC-MS system (e.g., 0.1% formic acid in water).
5. LC-MS/MS Analysis:
-
Inject the reconstituted sample into an LC-MS/MS system.
-
Separate the deoxynucleosides using a C18 reverse-phase column with a gradient of water and acetonitrile containing 0.1% formic acid.
-
Set the mass spectrometer to monitor the specific mass-to-charge (m/z) transitions for both unlabeled deoxyadenosine and 13C10-deoxyadenosine.
6. Data Analysis:
-
Integrate the peak areas for both the light and heavy forms of deoxyadenosine from the chromatograms.
-
Calculate the percentage of newly synthesized DNA using the following formula: % New DNA = (Area of Heavy Deoxyadenosine) / (Area of Heavy Deoxyadenosine + Area of Light Deoxyadenosine) * 100
Protocol 2: Cell Proliferation Analysis using BrdU ELISA
This protocol is based on a typical colorimetric ELISA assay.
1. Cell Labeling:
-
Plate cells in a 96-well plate and culture until they are ready for the assay.
-
Add BrdU labeling solution to each well at a final concentration of 10 µM.
-
Incubate for 2-24 hours, depending on the cell proliferation rate.
2. Cell Fixation and DNA Denaturation:
-
Remove the labeling medium and add a fixing/denaturing solution to each well.
-
Incubate for 30 minutes at room temperature.
3. Antibody Incubation:
-
Wash the wells with a wash buffer.
-
Add the anti-BrdU detector antibody to each well.
-
Incubate for 1 hour at room temperature.
4. Secondary Antibody and Substrate Reaction:
-
Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate for 30 minutes at room temperature.
-
Wash the wells and add a TMB substrate solution.
5. Measurement:
-
Incubate until a color change is visible.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the amount of BrdU incorporated into the DNA.
Performance and Considerations
This compound:
-
Advantages:
-
Non-perturbative: As a stable isotope of a natural nucleoside, it does not exhibit the toxicity or mutagenicity associated with BrdU, making it ideal for sensitive cell types and long-term studies.
-
No harsh treatments: The enzymatic hydrolysis of DNA is a gentle process that preserves the integrity of other cellular components, allowing for parallel analyses from the same sample.
-
High specificity and accuracy: LC-MS/MS provides highly specific and quantitative data, minimizing background signal and artifacts.
-
Suitable for in vivo studies: Its non-toxic nature makes it a safe and effective tool for measuring cell proliferation directly in living organisms, including preclinical and clinical research.
-
-
Disadvantages:
-
Requires specialized equipment: Access to an LC-MS/MS system and the expertise to operate it are necessary.
-
More complex sample preparation: The DNA extraction and hydrolysis steps, while gentle, are more involved than the typical BrdU ELISA protocol.
-
Higher initial cost: The cost of the stable isotope-labeled nucleoside and access to mass spectrometry services can be higher than BrdU assay kits.
-
BrdU:
-
Advantages:
-
Widely accessible: BrdU assay kits are commercially available from numerous suppliers and are compatible with standard laboratory equipment.[4]
-
High-throughput capabilities: The ELISA format is well-suited for screening large numbers of samples.
-
Versatile detection methods: The availability of antibodies for flow cytometry and immunohistochemistry allows for diverse applications.
-
-
Disadvantages:
-
Potential for toxicity: BrdU can be toxic to cells and may influence their biological behavior, which is a critical consideration for the interpretation of results.
-
Harsh DNA denaturation: The required acid or heat treatment can damage cellular and tissue architecture, potentially affecting the staining of other markers.[1]
-
Antibody specificity and cross-reactivity: The reliability of the assay depends on the quality and specificity of the anti-BrdU antibody.
-
Conclusion: Choosing the Right Tool for the Job
The choice between this compound and BrdU for cell proliferation analysis depends on the specific requirements of your experiment.
BrdU remains a valuable and accessible tool for routine in vitro cell proliferation screening, especially when high-throughput is a priority. Its well-established protocols and versatile detection methods make it a workhorse in many cell biology labs.
This compound, coupled with LC-MS/MS, offers a more sophisticated and biologically inert approach that is ideal for:
-
Sensitive cell lines or long-term studies where cellular perturbation must be minimized.
-
In vivo studies in animal models and human subjects.
-
Experiments requiring the highest level of quantitative accuracy and specificity.
-
Studies where parallel analysis of other cellular components from the same sample is desired.
As mass spectrometry becomes more accessible, stable isotope labeling with compounds like this compound is poised to become the new gold standard for precise and reliable cell proliferation analysis, providing researchers with a powerful tool to unravel the complexities of cell growth in health and disease.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. Proliferating cells: BrdU and Ki-67 cellular markers | Proteintech Group [ptglab.com]
- 3. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BrdU Cell Proliferation Assay Millipore [sigmaaldrich.com]
Cross-Validation of 2'-Deoxyadenosine Quantification: A Comparison of Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of 2'-Deoxyadenosine, with a focus on the cross-validation of data obtained using 2'-Deoxyadenosine-¹³C₁₀ as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based stable isotope dilution analysis. We will compare this "gold standard" method with other common analytical techniques, namely High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) using external standard calibration and the standard addition method. This guide will provide supporting experimental protocols and illustrative data to aid researchers in selecting the most appropriate method for their specific application.
Introduction to 2'-Deoxyadenosine and the Role of Stable Isotope Labeling
2'-Deoxyadenosine is a deoxyribonucleoside that plays a crucial role in DNA synthesis and cellular metabolism. Accurate quantification of 2'-Deoxyadenosine and its metabolites is vital in various research areas, including drug development, toxicology, and clinical diagnostics. 2'-Deoxyadenosine-¹³C₁₀ is a stable isotope-labeled (SIL) analogue of 2'-Deoxyadenosine, where ten carbon atoms are replaced with the heavy isotope ¹³C. This isotopic enrichment makes it an ideal internal standard for mass spectrometry-based quantification.[1]
The principle of stable isotope dilution (SID) relies on the addition of a known amount of the SIL internal standard to a sample at the earliest stage of analysis.[1] Because the SIL internal standard is chemically identical to the analyte of interest, it co-elutes during chromatography and experiences the same ionization efficiency and potential matrix effects in the mass spectrometer.[1] By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL internal standard, highly accurate and precise quantification can be achieved, as this ratio remains constant even if sample is lost during preparation or if ionization is suppressed.[1]
Comparison of Analytical Methodologies
The choice of analytical method for 2'-Deoxyadenosine quantification depends on several factors, including the required sensitivity, selectivity, accuracy, and the complexity of the sample matrix. Below is a comparison of three common methods.
Data Summary
The following table provides an illustrative comparison of the expected performance characteristics of each method for the quantification of 2'-Deoxyadenosine. Please note that these values are representative and actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
| Parameter | Stable Isotope Dilution LC-MS (using 2'-Deoxyadenosine-¹³C₁₀) | HPLC-UV with External Standard Calibration | HPLC-UV with Standard Addition |
| Principle | Quantification based on the ratio of native analyte to a known amount of co-eluting, isotopically labeled internal standard. | Quantification based on a calibration curve generated from external standards of known concentrations. | Quantification by adding known amounts of standard to the sample to overcome matrix effects.[2][3][4] |
| Accuracy | Very High (Corrects for matrix effects and sample loss)[1] | Moderate to High (Susceptible to matrix effects) | High (Compensates for matrix effects)[3] |
| Precision | Very High | High | High |
| Sensitivity | Very High (fmol to pmol range)[5] | Moderate (pmol to nmol range) | Moderate (pmol to nmol range) |
| Selectivity | Very High (Based on mass-to-charge ratio and retention time) | Moderate (Based on retention time and UV absorbance) | Moderate (Based on retention time and UV absorbance) |
| Throughput | High | High | Lower (Requires multiple analyses per sample) |
| Cost | High (Requires LC-MS instrumentation and SIL standards) | Low to Moderate (Requires standard HPLC-UV system) | Low to Moderate (Requires standard HPLC-UV system) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Stable Isotope Dilution LC-MS/MS for 2'-Deoxyadenosine Quantification
This protocol describes a general procedure for the quantification of 2'-Deoxyadenosine in a biological matrix (e.g., plasma, cell lysate) using 2'-Deoxyadenosine-¹³C₁₀ as an internal standard.
a. Sample Preparation:
-
To 100 µL of the sample, add 10 µL of a known concentration of 2'-Deoxyadenosine-¹³C₁₀ internal standard solution (e.g., 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.[6]
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate 2'-Deoxyadenosine from other matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
2'-Deoxyadenosine: e.g., m/z 252.1 → 136.1
-
2'-Deoxyadenosine-¹³C₁₀: e.g., m/z 262.1 → 146.1
-
-
Data Analysis: The concentration of 2'-Deoxyadenosine is calculated from the peak area ratio of the analyte to the internal standard using a calibration curve prepared in a similar matrix.
HPLC-UV with External Standard Calibration for 2'-Deoxyadenosine Quantification
This protocol outlines a general procedure for quantifying 2'-Deoxyadenosine using an external calibration curve.
a. Standard Preparation:
-
Prepare a stock solution of 2'-Deoxyadenosine in a suitable solvent (e.g., water or methanol).
-
Perform serial dilutions to create a series of calibration standards with known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
b. Sample Preparation:
-
Perform protein precipitation as described in the LC-MS protocol (without the addition of an internal standard).
-
Reconstitute the dried extract in the initial mobile phase.
c. HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]
-
Mobile Phase: A suitable isocratic or gradient mobile phase to achieve good separation (e.g., a mixture of phosphate buffer and methanol).
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 260 nm.[7]
-
Data Analysis: Generate a calibration curve by plotting the peak area of the calibration standards against their concentrations. Determine the concentration of 2'-Deoxyadenosine in the sample by interpolating its peak area on the calibration curve.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows for the stable isotope dilution LC-MS and the external standard HPLC-UV methods.
References
- 1. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. alpha-measure.com [alpha-measure.com]
- 5. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides | Springer Nature Experiments [experiments.springernature.com]
- 6. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 7. HPLC Method for Analysis of 3′-Deoxyadenosine and 2′-Deoxyadenosine on BIST B+ Column | SIELC Technologies [sielc.com]
quantitative analysis of 2'-Deoxyadenosine-13C10 adducts
A comparative guide to the quantitative analysis of 2'-Deoxyadenosine adducts, leveraging ¹³C₁₀-labeled internal standards for enhanced accuracy and precision.
In the fields of toxicology, pharmacology, and clinical research, the accurate quantification of DNA adducts is paramount for assessing genotoxicity, understanding disease mechanisms, and developing effective therapeutics.[1][2] 2'-Deoxyadenosine adducts, formed by the covalent binding of reactive molecules to the adenine base in DNA, serve as critical biomarkers of exposure to carcinogens and the efficacy of DNA-damaging anticancer drugs.[3][4] The use of stable isotope-labeled internal standards, such as 2'-Deoxyadenosine-¹³C₁₀, is a cornerstone of modern analytical strategies, particularly those employing mass spectrometry, to ensure the highest level of accuracy and precision in quantification.[5]
This guide provides a comparative overview of the primary analytical techniques for the quantitative analysis of 2'-Deoxyadenosine adducts, with a focus on methods that incorporate stable isotope dilution. Detailed experimental protocols and illustrative diagrams are included to support researchers, scientists, and drug development professionals in their analytical endeavors.
Comparison of Analytical Methodologies
The choice of analytical method for DNA adduct quantification depends on various factors, including the required sensitivity, specificity, structural information needed, and the available instrumentation. While several techniques have been developed, liquid chromatography-mass spectrometry (LC-MS) has emerged as the gold standard for its ability to provide both structural characterization and precise quantification, especially when coupled with stable isotope dilution.[3][6][7]
Table 1: Performance Comparison of Key Methodologies for DNA Adduct Quantification
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | ³²P-Postlabeling Assay | Immunoassays (e.g., ELISA) |
| Specificity | High to Very High (structure-specific) | Moderate to High (dependent on chromatography) | Variable (potential for cross-reactivity) |
| Sensitivity | High (fmol to amol range) | Very High (amol to zmol range) | High (pg to ng range) |
| Structural Info | Yes (MS/MS fragmentation provides structural data) | No (identifies adduct spots, not definitive structure) | No |
| Quantification | Absolute quantification with labeled standards | Relative quantification | Semi-quantitative to quantitative |
| Throughput | Moderate | Low to Moderate | High |
| Advantages | High specificity, provides structural information, accurate quantification.[1] | Extremely sensitive for aromatic adducts.[8] | High throughput, relatively low cost.[6] |
| Limitations | Higher initial instrument cost.[6] | Does not provide structural information, less sensitive for non-aromatic adducts.[8] | Requires specific antibodies, potential for cross-reactivity.[6] |
Experimental Protocols
The following protocol outlines a general procedure for the quantitative analysis of a 2'-Deoxyadenosine adduct in a biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a ¹³C₁₀-labeled internal standard.
Protocol 1: Quantitative Analysis of 2'-Deoxyadenosine Adducts by LC-MS/MS
1. DNA Isolation and Hydrolysis:
-
Isolate genomic DNA from the tissue or cell sample using a commercial DNA isolation kit or standard phenol-chloroform extraction.
-
Determine the purity and concentration of the isolated DNA using UV spectrophotometry.
-
To a known amount of DNA (e.g., 50 µg), add the ¹³C₁₀-labeled 2'-Deoxyadenosine adduct internal standard at a known concentration.
-
Enzymatically hydrolyze the DNA to individual nucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase.[9] This is a common method to break down the DNA into its constituent nucleosides for analysis.
-
After hydrolysis, proteins can be precipitated by adding cold ethanol and centrifuging. The supernatant containing the nucleosides is collected and dried.
2. Sample Preparation for LC-MS/MS:
-
Reconstitute the dried nucleoside sample in a solvent compatible with the LC mobile phase (e.g., 10% methanol in water).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC system.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a reverse-phase C18 column suitable for nucleoside analysis.
-
Employ a gradient elution with a mobile phase consisting of (A) water with 0.1% formic acid and (B) methanol or acetonitrile with 0.1% formic acid. The gradient will separate the adduct of interest from the normal nucleosides and other interferences.
-
-
Mass Spectrometry (MS):
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Perform Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.[9]
-
Monitor the specific precursor-to-product ion transition for the native 2'-Deoxyadenosine adduct and the corresponding transition for the ¹³C₁₀-labeled internal standard. A common fragmentation for deoxyadenosine adducts is the neutral loss of the deoxyribose sugar (116 Da).[9]
-
The transition for the native adduct would be [M+H]⁺ → [M+H - 116]⁺.
-
The transition for the ¹³C₁₀-labeled standard would be [M+10+H]⁺ → [M+10+H - 116]⁺.
-
4. Data Analysis and Quantification:
-
Integrate the peak areas for the native adduct and the ¹³C₁₀-labeled internal standard from the SRM chromatograms.
-
Calculate the ratio of the peak area of the native adduct to the peak area of the internal standard.
-
Create a calibration curve by analyzing a series of standards containing known concentrations of the native adduct and a fixed concentration of the internal standard.[10]
-
Determine the concentration of the adduct in the original sample by interpolating the peak area ratio from the calibration curve.
Visualizations
The following diagrams illustrate the workflow for DNA adduct analysis and the principle of stable isotope dilution.
Caption: Workflow for quantitative analysis of DNA adducts.
Caption: Principle of stable isotope dilution for quantification.
References
- 1. DNA Adductomics: A Narrative Review of Its Development, Applications, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. DNA adduct - Wikipedia [en.wikipedia.org]
- 4. DNA Adducts from Anticancer Drugs as Candidate Predictive Markers for Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of 2′-Deoxyadenosine-derived Adducts Specifically Formed in Rat Liver and Lung DNA by N′-Nitrosonornicotine (NNN) Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods of DNA adduct determination and their application to testing compounds for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for the detection of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. superfund.berkeley.edu [superfund.berkeley.edu]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Gold Standard for Metabolic Insight: Accuracy and Precision of 2'-Deoxyadenosine-¹³C₁₀
In the intricate world of metabolic research, the precise and accurate quantification of endogenous molecules is paramount. For scientists and drug development professionals studying purine metabolism and related pathways, 2'-deoxyadenosine is a key analyte. The use of stable isotope-labeled internal standards in mass spectrometry-based quantification has become the benchmark for achieving reliable data. This guide provides an objective comparison of 2'-Deoxyadenosine-¹³C₁₀ as an internal standard, supported by experimental data, to inform its use in metabolic studies.
Unparalleled Accuracy and Precision with Isotope Dilution Mass Spectrometry
Stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. This technique relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest at the very beginning of the sample preparation process. This internal standard, in this case, 2'-Deoxyadenosine-¹³C₁₀, behaves identically to the endogenous analyte throughout extraction, chromatography, and ionization, effectively correcting for any sample loss or matrix effects. The ratio of the signal from the endogenous analyte to the labeled internal standard allows for highly accurate and precise quantification.
While specific validation data for 2'-Deoxyadenosine-¹³C₁₀ is not always published in a comparative format, the performance of closely related stable isotope-labeled analogs, such as 2'-deoxyadenosine-¹⁵N₅, provides a strong indication of its capabilities. A comprehensive validation study for the quantification of deoxynucleoside triphosphates (which are converted to deoxynucleosides for analysis) using a ¹⁵N-labeled internal standard demonstrated excellent accuracy and precision.
Table 1: Performance of a Stable Isotope-Labeled Internal Standard (2'-deoxyadenosine-¹⁵N₅) in the Quantification of 2'-Deoxyadenosine. [1]
| Quality Control Level | Intra-assay Accuracy (% difference) | Intra-assay Precision (% CV) | Inter-assay Accuracy (% difference) | Inter-assay Precision (% CV) |
| Lower Limit of Quantitation (LLOQ) | ±12.3% | 15.2% | ±9.3% | 13.2% |
| Low QC | ±8.6% | 11.1% | ±9.3% | 13.2% |
| Medium QC | ±8.6% | 11.1% | ±9.3% | 13.2% |
| High QC | ±8.6% | 11.1% | ±9.3% | 13.2% |
Data is derived from a validation study of a method for deoxynucleoside triphosphates using 2'-deoxyadenosine-¹⁵N₅ as an internal standard.[1] The performance is expected to be comparable for 2'-Deoxyadenosine-¹³C₁₀.
Comparison with Alternative Internal Standards
The choice of internal standard is critical for the reliability of quantitative results. While other types of internal standards exist, stable isotope-labeled compounds like 2'-Deoxyadenosine-¹³C₁₀ offer distinct advantages.
Table 2: Comparison of Internal Standard Types for 2'-Deoxyadenosine Quantification.
| Internal Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (e.g., 2'-Deoxyadenosine-¹³C₁₀) | - Co-elutes with the analyte, providing the best correction for matrix effects.[2][3] - Chemically identical to the analyte, ensuring similar extraction recovery and ionization efficiency. - High accuracy and precision.[2][3] | - Higher cost compared to other options. |
| Structural Analog | - Lower cost. - Can correct for some variability in the analytical process. | - May not co-elute with the analyte, leading to incomplete correction for matrix effects. - Differences in chemical structure can lead to variations in extraction recovery and ionization efficiency. |
| Deuterated Analog | - Generally less expensive than ¹³C-labeled standards. | - Potential for chromatographic separation from the analyte (isotopic effect). - Possibility of deuterium-hydrogen exchange, which can compromise accuracy. |
The use of a fully ¹³C-labeled internal standard is particularly advantageous as it avoids the potential for chromatographic separation that can sometimes be observed with deuterated standards.[4] This co-elution is crucial for accurate correction of matrix effects, which are a common source of error in bioanalysis.[2][3]
Experimental Protocol: Quantification of 2'-Deoxyadenosine in Human Plasma
This section outlines a typical experimental protocol for the quantification of 2'-deoxyadenosine in human plasma using 2'-Deoxyadenosine-¹³C₁₀ as an internal standard.
1. Sample Preparation:
-
Plasma Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample at 1,000-2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Protein Precipitation:
-
To 100 µL of plasma, add 10 µL of a working solution of 2'-Deoxyadenosine-¹³C₁₀ (internal standard).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2'-Deoxyadenosine: Monitor the transition from the precursor ion (m/z) to a specific product ion.
-
2'-Deoxyadenosine-¹³C₁₀: Monitor the corresponding transition for the internal standard, which will have a higher mass due to the ¹³C labeling.
-
-
3. Data Analysis:
-
Integrate the peak areas for both the endogenous 2'-deoxyadenosine and the 2'-Deoxyadenosine-¹³C₁₀ internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Quantify the concentration of 2'-deoxyadenosine in the sample using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizing the Metabolic Context: The Purine Salvage Pathway
2'-Deoxyadenosine is a key component of the purine salvage pathway, a critical metabolic route for recycling purine bases from the degradation of nucleic acids. Understanding this pathway is essential for interpreting metabolic studies involving 2'-deoxyadenosine.
Caption: A diagram of the purine salvage pathway.
Conclusion
For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of analytical methodology is critical. The use of 2'-Deoxyadenosine-¹³C₁₀ as an internal standard in LC-MS/MS analysis offers unparalleled accuracy and precision for the quantification of 2'-deoxyadenosine. Its chemical identity to the endogenous analyte ensures robust correction for experimental variability, leading to highly reliable and reproducible data. While the initial cost may be higher than other internal standards, the superior data quality and confidence in the results justify its position as the gold standard for demanding metabolic research applications.
References
- 1. Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Navigating Nucleoside Metabolism: A Comparative Guide to 2'-Deoxyadenosine-¹³C₁₀ and Unlabeled dA
For researchers, scientists, and professionals in drug development, understanding the metabolic fate of nucleosides is critical for a range of applications, from elucidating disease mechanisms to designing novel therapeutics. This guide provides a comprehensive comparison of the metabolic effects of 2'-Deoxyadenosine-¹³C₁₀ and its unlabeled counterpart, 2'-deoxyadenosine (dA). While experimental data directly comparing the metabolic effects of these two compounds is not available in the current scientific literature—largely because the ¹³C isotope is considered a biologically inert tracer—this guide will delve into the established metabolic pathways of unlabeled dA, which are presumed to be identical for its ¹³C-labeled form. We will present quantitative data from studies on unlabeled dA metabolism and provide detailed experimental protocols for tracing such metabolic pathways.
The foundational principle of stable isotope tracing is that the incorporation of heavy, non-radioactive isotopes like carbon-13 does not significantly alter the chemical and biological properties of a molecule. Therefore, 2'-Deoxyadenosine-¹³C₁₀ is expected to be recognized by cellular transporters and enzymes in the same manner as unlabeled dA, serving as a reliable tracer to map its metabolic journey.
Metabolic Pathways of 2'-Deoxyadenosine
2'-deoxyadenosine (dA) is a crucial building block for DNA synthesis and is involved in various cellular processes. Its metabolism is tightly regulated and primarily follows two main pathways: phosphorylation and deamination. An imbalance in dA metabolism, often due to genetic deficiencies in enzymes like adenosine deaminase (ADA), can lead to toxic levels of its metabolites, particularly affecting lymphocyte development and function.
The primary metabolic fates of intracellular deoxyadenosine are:
-
Phosphorylation: Deoxyadenosine is phosphorylated by deoxycytidine kinase (dCK) and adenosine kinase (AK) to form 2'-deoxyadenosine monophosphate (dAMP). This is the initial step for its incorporation into the cellular nucleotide pool and subsequently into DNA. Further phosphorylation leads to the formation of 2'-deoxyadenosine diphosphate (dADP) and 2'-deoxyadenosine triphosphate (dATP). High levels of dATP can inhibit ribonucleotide reductase, an enzyme essential for the synthesis of all deoxyribonucleotides, thereby disrupting DNA replication and repair.
-
Deamination: Adenosine deaminase (ADA) catalyzes the deamination of deoxyadenosine to 2'-deoxyinosine. This is a key step in the purine salvage pathway, converting deoxyadenosine into a form that can be further metabolized or excreted.
-
N-glycosidic Bond Cleavage: Purine nucleoside phosphorylase (PNP) can cleave the N-glycosidic bond of 2'-deoxyinosine (the product of dA deamination) to release hypoxanthine and deoxyribose-1-phosphate.
Below is a diagram illustrating the central metabolic pathways of 2'-deoxyadenosine.
Quantitative Analysis of Deoxyadenosine Metabolism
While direct comparative data for labeled and unlabeled dA is unavailable, studies on unlabeled dA provide valuable quantitative insights into its metabolic rates. The following table summarizes key metabolic parameters from published research. It is important to note that these values can vary significantly depending on the cell type and experimental conditions.
| Parameter | Cell Type | Value | Reference |
| Deoxyadenosine Phosphorylation | |||
| Human lymphoblastoid cells (WI-L2) | ~90% of metabolized dA | [1] | |
| Deoxyadenosine Deamination | |||
| Rat liver mitochondria | Major metabolic route | [2] | |
| Human erythrocytes | Major metabolic route | [3] | |
| Toxicity (IC₅₀) | |||
| Mouse thymocytes (with ADA inhibitor) | <50 µM | [4] | |
| Human leukemic lymphoblasts | 10-100 µM | [5] |
Experimental Protocols
The primary application of 2'-Deoxyadenosine-¹³C₁₀ is in metabolic flux analysis (MFA) to trace the flow of carbon atoms through metabolic pathways. Unlabeled deoxyadenosine is typically used in studies investigating its direct biological or toxicological effects.
Protocol 1: ¹³C Metabolic Flux Analysis using 2'-Deoxyadenosine-¹³C₁₀
This protocol provides a general workflow for a stable isotope tracing experiment to determine the metabolic fate of 2'-Deoxyadenosine-¹³C₁₀.
Objective: To quantify the incorporation of ¹³C from 2'-Deoxyadenosine-¹³C₁₀ into downstream metabolites such as dAMP, dADP, dATP, and DNA.
Materials:
-
Cell culture medium
-
2'-Deoxyadenosine-¹³C₁₀
-
Cultured cells of interest
-
Methanol, Chloroform, Water (for metabolite extraction)
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Cell Culture: Culture cells to the desired confluency under standard conditions.
-
Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of 2'-Deoxyadenosine-¹³C₁₀. The concentration and labeling duration should be optimized based on the cell type and the expected metabolic rates.
-
Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol).
-
Scrape the cells and collect the cell lysate.
-
Perform a phase separation (e.g., using a methanol/chloroform/water mixture) to separate polar metabolites from lipids and proteins.
-
Collect the polar metabolite fraction.
-
-
DNA Hydrolysis (for DNA incorporation analysis):
-
Isolate genomic DNA from a parallel set of labeled cells.
-
Hydrolyze the DNA to individual deoxyribonucleosides using a cocktail of enzymes (e.g., nuclease P1, snake venom phosphodiesterase, and alkaline phosphatase).
-
-
LC-MS Analysis:
-
Analyze the polar metabolite extract and the hydrolyzed DNA samples using LC-MS.
-
Use appropriate chromatography to separate the metabolites of interest.
-
The mass spectrometer will detect the mass isotopologues of each metabolite, allowing for the quantification of ¹³C incorporation.
-
-
Data Analysis:
-
Correct for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C in each metabolite.
-
Use metabolic modeling software to determine the metabolic fluxes through the different pathways.
-
The following diagram outlines the general workflow for a ¹³C metabolic tracing experiment.
Protocol 2: Analysis of Unlabeled Deoxyadenosine-Induced Cytotoxicity
This protocol describes a method to assess the cytotoxic effects of unlabeled deoxyadenosine.
Objective: To determine the concentration-dependent toxicity of unlabeled dA on a specific cell line.
Materials:
-
Cultured cells of interest
-
Unlabeled 2'-deoxyadenosine
-
Cell viability assay kit (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: After allowing the cells to adhere, treat them with a range of concentrations of unlabeled deoxyadenosine. Include an untreated control. To study the specific effects of deoxyadenosine metabolism, an ADA inhibitor (e.g., deoxycoformycin) can be co-administered.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Measure the output of the viability assay using a plate reader.
-
Normalize the data to the untreated control.
-
Plot the cell viability against the concentration of deoxyadenosine to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Deoxyadenosine deamination and phosphorylation in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Physiological impact of in vivo stable isotope tracing on cancer metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adenosine, deoxyadenosine, and deoxyguanosine induce DNA cleavage in mouse thymocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Metabolome Database: Showing metabocard for Deoxyadenosine (HMDB0000101) [hmdb.ca]
Unveiling DNA Synthesis: A Comparative Guide to Tracers for Researchers
A detailed comparison of 2'-Deoxyadenosine-13C10 with established methods like BrdU, EdU, and heavy water for tracking DNA synthesis, providing researchers with the data and protocols needed to make informed decisions for their experimental designs.
In the dynamic fields of cell biology, oncology, and drug development, the precise measurement of DNA synthesis is paramount to understanding cellular proliferation, assessing genotoxicity, and evaluating the efficacy of therapeutic agents. For decades, researchers have relied on a variety of tracer molecules to label and quantify newly synthesized DNA. This guide provides a comprehensive comparison of a stable isotope-labeled nucleoside, this compound, with the three most commonly used alternatives: 5-bromo-2'-deoxyuridine (BrdU), 5-ethynyl-2'-deoxyuridine (EdU), and heavy water (deuterium oxide, D₂O).
While BrdU and EdU have been the workhorses for in situ and in vitro proliferation assays, and heavy water has found its niche in in vivo metabolic studies, the use of stable isotope-labeled nucleosides like this compound offers a promising, albeit less documented, alternative. This guide will delve into the principles, performance, and protocols of each method, presenting quantitative data in clear, comparative tables and illustrating workflows and metabolic pathways with detailed diagrams.
Performance Comparison of DNA Synthesis Tracers
The choice of a DNA synthesis tracer depends on a multitude of factors, including the experimental system, the required sensitivity, and the potential for artifacts. The following table summarizes the key performance characteristics of this compound, BrdU, EdU, and Heavy Water.
| Feature | This compound | 5-bromo-2'-deoxyuridine (BrdU) | 5-ethynyl-2'-deoxyuridine (EdU) | Heavy Water (D₂O) |
| Principle of Detection | Mass Spectrometry (LC-MS/MS) | Immunohistochemistry/Immunocytochemistry (IHC/ICC) | Click Chemistry | Gas Chromatography/Mass Spectrometry (GC/MS) or Isotope Ratio Mass Spectrometry (IRMS) |
| Detection Method | Quantitative, based on mass shift | Semi-quantitative, antibody-based | Quantitative, fluorescence-based | Quantitative, based on deuterium incorporation |
| Invasiveness | Requires cell/tissue lysis for DNA extraction | Requires DNA denaturation (harsh treatment) | Mild detection reaction | Non-invasive administration, requires tissue sampling for analysis |
| Potential Toxicity | High concentrations of deoxyadenosine can be toxic and may cause DNA damage[1]. | Can induce gene and chromosomal mutations and sensitize cells to photons[2]. May alter cell cycle progression[3][4]. | Higher cytotoxicity and genotoxicity compared to BrdU[2]. | Generally considered safe for in vivo studies in humans at low concentrations[5][6]. |
| Sensitivity | High, capable of detecting very low levels of incorporation. | Good, but can be limited by antibody accessibility. | Very high, small size of detection molecule allows for better access[7]. | High, especially with IRMS, allowing for measurement of very low proliferation rates[1]. |
| Multiplexing Capability | Can be combined with other stable isotope tracers. | Can be combined with EdU for dual-pulse labeling, but requires specific antibodies[7]. | Can be combined with BrdU for dual-pulse labeling[7]. | Can be combined with other stable isotope tracers. |
| In Vivo Application | Potentially applicable, but requires delivery of the labeled nucleoside. | Widely used in animal models. | Widely used in animal models. | Ideal for in vivo studies in humans and animals due to ease of administration (drinking water)[5][6]. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any DNA synthesis assay. Below are the protocols for each of the discussed tracers.
This compound Labeling and Analysis (Proposed Protocol)
This protocol is a proposed methodology based on standard techniques for stable isotope labeling and mass spectrometry, as direct validation studies for this compound as a DNA synthesis tracer are not widely available.
1. Cell Culture and Labeling:
-
Culture cells to the desired confluency.
-
Introduce this compound to the culture medium at a final concentration to be determined empirically (e.g., 1-10 µM).
-
Incubate for the desired labeling period (e.g., 2-24 hours).
2. DNA Extraction and Hydrolysis:
-
Harvest cells and extract genomic DNA using a standard DNA extraction kit.
-
Quantify the extracted DNA.
-
Enzymatically hydrolyze the DNA to individual deoxyribonucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
3. LC-MS/MS Analysis:
-
Separate the deoxyribonucleosides using reverse-phase liquid chromatography (LC).
-
Perform tandem mass spectrometry (MS/MS) to detect and quantify the unlabeled (12C) and labeled (13C10) deoxyadenosine.
-
The ratio of 13C10-deoxyadenosine to total deoxyadenosine provides a quantitative measure of new DNA synthesis.
BrdU Labeling and Immunodetection
1. Cell Culture and Labeling:
-
Add BrdU to the cell culture medium at a final concentration of 10-100 µM.
-
Incubate for the desired pulse duration.
2. Cell Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde.
-
Permeabilize cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
3. DNA Denaturation:
-
Treat cells with 2M HCl for 10-30 minutes at room temperature to denature the DNA, allowing antibody access to the incorporated BrdU.
-
Neutralize with 0.1M sodium borate buffer.
4. Immunostaining:
-
Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Incubate with a primary anti-BrdU antibody.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain nuclei with DAPI or Hoechst.
5. Imaging and Analysis:
-
Image cells using a fluorescence microscope or flow cytometer.
-
Quantify the percentage of BrdU-positive cells.
EdU Labeling and Click Chemistry Detection
1. Cell Culture and Labeling:
-
Add EdU to the cell culture medium at a final concentration of 1-10 µM.
-
Incubate for the desired pulse duration.
2. Cell Fixation and Permeabilization:
-
Fix and permeabilize cells as described for the BrdU protocol.
3. Click Reaction:
-
Prepare a "click" reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper (I) catalyst, and a reducing agent.
-
Incubate the fixed and permeabilized cells with the click reaction cocktail for 30 minutes at room temperature, protected from light.
4. Washing and Counterstaining:
-
Wash the cells to remove excess click reagents.
-
Counterstain nuclei with DAPI or Hoechst.
5. Imaging and Analysis:
-
Image and analyze the cells as described for the BrdU protocol.
Heavy Water (D₂O) Labeling and GC/MS Analysis
1. In Vivo Labeling:
-
Administer D₂O to animals or human subjects, typically through their drinking water, to achieve a target body water enrichment of 1-5%.
-
The labeling period can range from days to weeks depending on the turnover rate of the cells of interest.
2. Sample Collection and DNA Extraction:
-
Collect blood or tissue samples at various time points.
-
Isolate the cell population of interest and extract genomic DNA.
3. DNA Hydrolysis and Derivatization:
-
Hydrolyze the DNA to deoxyribonucleosides.
-
Derivatize the deoxyadenosine to a volatile compound suitable for GC/MS analysis (e.g., by reacting with pentafluorobenzyl bromide).
4. GC/MS Analysis:
-
Separate the derivatized deoxyadenosine using gas chromatography.
-
Measure the isotopic enrichment of deuterium in the deoxyribose moiety of deoxyadenosine using mass spectrometry.
-
The rate of deuterium incorporation reflects the rate of new DNA synthesis.
Visualizing the Workflows and Pathways
To further clarify the experimental processes and the underlying biological principles, the following diagrams illustrate the workflows for each DNA synthesis tracer and the metabolic pathway for 2'-Deoxyadenosine incorporation.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating the Genotoxic and Cytotoxic Effects of Thymidine Analogs, 5-Ethynyl-2′-Deoxyuridine and 5-Bromo-2′-Deoxyurdine to Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exposure to continuous bromodeoxyuridine (BrdU) differentially affects cell cycle progression of human breast and bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature [frontiersin.org]
- 6. Deuterated water (2H2O, heavy water) labelling to investigate human cell dynamics in vivo - lessons in protocol design and toxicity from the current literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BrdU and EdU Double Staining Protocol | Thermo Fisher Scientific - US [thermofisher.com]
Assessing the Specificity of 2'-Deoxyadenosine-¹³C₁₀ Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled compounds is a cornerstone of modern biomedical research, enabling precise tracking and quantification of molecules in complex biological systems. 2'-Deoxyadenosine-¹³C₁₀, a non-radioactive, stable isotope-labeled version of the endogenous nucleoside deoxyadenosine, has emerged as a valuable tool in drug development, metabolic studies, and DNA analysis. Its specificity, however, is a critical parameter that dictates the reliability of experimental outcomes. This guide provides a comprehensive comparison of 2'-Deoxyadenosine-¹³C₁₀ with other labeling alternatives, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their studies.
Comparing Isotopic Labeling Strategies for Deoxyadenosine
The choice of isotopic label can significantly impact the experimental design and the interpretation of results. While ¹³C, ¹⁵N, and ²H (deuterium) are common stable isotopes used for labeling, the position and extent of labeling influence the analytical sensitivity and the potential for metabolic scrambling.
| Feature | 2'-Deoxyadenosine-¹³C₁₀ | 2'-Deoxyadenosine-¹⁵N₅ | Other ¹³C-Labeled Deoxyadenosine |
| Labeling Position | All 10 carbon atoms in the deoxyadenosine molecule are replaced with ¹³C. | All 5 nitrogen atoms in the adenine base are replaced with ¹⁵N. | Specific carbon positions on the purine ring or the deoxyribose sugar are labeled. |
| Mass Shift | +10 Da compared to the unlabeled molecule. | +5 Da compared to the unlabeled molecule. | Varies depending on the number of labeled carbons. |
| Primary Application | Metabolic flux analysis, DNA replication and repair studies, quantitative mass spectrometry. | Primarily used in NMR-based structural studies of DNA and protein-DNA interactions. Can also be used in mass spectrometry. | Targeted metabolic studies focusing on specific pathways involving the purine or ribose moieties. |
| Potential for Isotopic Scrambling | Low. The ¹³C atoms are integrated into the stable core structure of the molecule. | Low. Nitrogen atoms in the purine ring are metabolically stable. | Can vary. Labels on the ribose moiety may be more susceptible to exchange through central carbon metabolism. |
| Analytical Detection | Primarily by mass spectrometry (LC-MS/MS). | NMR spectroscopy and mass spectrometry. | Mass spectrometry. |
Experimental Protocols for Assessing Labeling Specificity
The specificity of 2'-Deoxyadenosine-¹³C₁₀ labeling is primarily assessed by quantifying its incorporation into DNA and monitoring for any potential misincorporation or metabolic conversion. The following protocols outline the key steps for such an assessment.
Protocol 1: Quantification of 2'-Deoxyadenosine-¹³C₁₀ Incorporation into Cellular DNA
This protocol details the steps to determine the extent to which 2'-Deoxyadenosine-¹³C₁₀ is incorporated into the DNA of cultured cells.
1. Cell Culture and Labeling:
- Culture cells of interest to the desired confluency.
- Introduce 2'-Deoxyadenosine-¹³C₁₀ to the cell culture medium at a final concentration typically ranging from 1 to 100 µM. The optimal concentration should be determined empirically for the specific cell line and experimental goals.
- Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) to allow for the incorporation of the labeled nucleoside into newly synthesized DNA.
2. Genomic DNA Extraction:
- Harvest the cells and extract genomic DNA using a commercially available kit or standard phenol-chloroform extraction methods.
- Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) to ensure sufficient material for the subsequent steps.
3. DNA Digestion to Nucleosides:
- Digest the purified DNA into its constituent deoxynucleosides. A simplified one-step enzymatic digestion is recommended for high-throughput analysis[1].
- Prepare a digestion mix containing Benzonase nuclease, phosphodiesterase I, and alkaline phosphatase in a Tris-HCl buffer[1].
- Incubate the DNA with the digestion mix at 37°C for at least 6 hours or overnight to ensure complete digestion[1][2].
4. LC-MS/MS Analysis:
- Analyze the digested DNA samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system[3][4].
- Chromatography: Separate the deoxynucleosides using a C18 reversed-phase column with a gradient of water and acetonitrile, both containing 0.1% formic acid[3].
- Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify both unlabeled 2'-deoxyadenosine and 2'-Deoxyadenosine-¹³C₁₀.
- MRM Transition for Unlabeled 2'-deoxyadenosine: Monitor the transition of the precursor ion (m/z) to a specific product ion.
- MRM Transition for 2'-Deoxyadenosine-¹³C₁₀: Monitor the transition of the precursor ion (m/z of the labeled compound) to its corresponding product ion. The mass shift of +10 Da for the ¹³C₁₀ label will be reflected in both the precursor and product ions containing the purine base.
- Quantification: Create a standard curve using known concentrations of both unlabeled and ¹³C₁₀-labeled 2'-deoxyadenosine to accurately quantify their amounts in the experimental samples. The percentage of incorporation can be calculated as: (Amount of 2'-Deoxyadenosine-¹³C₁₀) / (Total Amount of 2'-deoxyadenosine) x 100%.
Protocol 2: Assessment of Potential Misincorporation
This protocol is designed to investigate whether 2'-Deoxyadenosine-¹³C₁₀ is incorrectly incorporated in place of other deoxynucleosides.
-
Follow the same steps for cell culture, labeling, DNA extraction, and digestion as described in Protocol 1.
-
During the LC-MS/MS analysis, in addition to monitoring for 2'-deoxyadenosine and its ¹³C₁₀-labeled form, set up MRM transitions to detect the potential incorporation of the ¹³C₁₀-adenine base into other deoxynucleosides (e.g., ¹³C₁₀-deoxyguanosine, which would indicate metabolic conversion prior to incorporation).
-
The absence of signal in these other labeled deoxynucleoside channels would indicate high specificity of incorporation.
Visualizing Relevant Biological Pathways
The metabolic fate and biological role of 2'-Deoxyadenosine-¹³C₁₀ can be better understood in the context of relevant cellular pathways.
Purine Salvage Pathway
Exogenously supplied 2'-Deoxyadenosine-¹³C₁₀ is primarily utilized by the cell through the purine salvage pathway. This pathway recycles purine bases and nucleosides to synthesize nucleotides.
Caption: Purine Salvage Pathway for 2'-Deoxyadenosine-¹³C₁₀.
Nucleotide Excision Repair (NER) Pathway
2'-Deoxyadenosine-¹³C₁₀ can be used to study DNA damage and repair mechanisms, such as the Nucleotide Excision Repair (NER) pathway, which removes bulky DNA lesions.
Caption: Nucleotide Excision Repair (NER) Pathway Workflow.
Conclusion
The specificity of 2'-Deoxyadenosine-¹³C₁₀ labeling is a critical factor for the integrity of research in drug development and metabolic analysis. Its fully carbon-labeled structure provides a significant mass shift that is readily detectable by mass spectrometry and offers low potential for isotopic scrambling. The provided experimental protocols offer a robust framework for researchers to quantitatively assess its incorporation into DNA and to verify its high specificity. By understanding the metabolic pathways involved and employing rigorous analytical methods, scientists can confidently utilize 2'-Deoxyadenosine-¹³C₁₀ as a powerful tool to advance their research.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling 2'-Deoxyadenosine-¹³C₁₀
Researchers and laboratory professionals handling 2'-Deoxyadenosine-¹³C₁₀ must adhere to stringent safety protocols to ensure personal safety and maintain experimental integrity. This document provides essential, immediate safety and logistical information, including operational and disposal plans, offering step-by-step guidance for the proper handling of this stable isotope-labeled nucleoside.
Personal Protective Equipment (PPE)
The following table summarizes the necessary personal protective equipment for handling 2'-Deoxyadenosine-¹³C₁₀. A hazard assessment of specific laboratory operations should be conducted to determine if additional PPE is required[1][2].
| PPE Category | Item | Specifications and Use |
| Hand Protection | Disposable Gloves | Nitrile gloves are the minimum requirement for incidental exposure. For prolonged contact or handling of high concentrations, consider double-gloving[1][3]. |
| Eye Protection | Safety Glasses | Must have side shields to protect against flying particles.[3][4] |
| Chemical Splash Goggles | To be worn when there is a potential for splashing.[4] | |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from spills.[1][3] |
| Respiratory Protection | Not generally required | Based on the available safety data for similar compounds, respiratory protection is not typically necessary under normal handling conditions. However, if the material is handled in a way that generates dust or aerosols, a risk assessment should be performed to determine if a respirator is needed. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational protocol is critical to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Ensure a clean and organized workspace.
-
Handle the compound in a well-ventilated area. A chemical fume hood is recommended if there is a potential for aerosol generation.
-
Have an emergency eyewash station and safety shower readily accessible.
2. Handling the Compound:
-
Before handling, wash hands thoroughly and put on all required PPE.
-
Carefully weigh the desired amount of 2'-Deoxyadenosine-¹³C₁₀. Avoid creating dust.
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Clearly label all containers with the compound name, concentration, and date.
3. Storage:
-
Store 2'-Deoxyadenosine-¹³C₁₀ in a tightly sealed container.
-
Keep in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[5] Some suppliers recommend refrigeration.[6][7]
4. Spill Response:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Clean the spill area with an appropriate solvent and decontaminate the surface.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
As 2'-Deoxyadenosine-¹³C₁₀ is a stable isotope-labeled compound, it is not radioactive and does not require special disposal procedures for radioactivity. The disposal should be managed as a non-hazardous chemical waste, unless mixed with other hazardous materials.[8]
1. Waste Segregation:
-
Collect all waste materials containing 2'-Deoxyadenosine-¹³C₁₀ in a designated, sealed, and clearly labeled waste container.
-
Do not mix this waste with hazardous chemical waste streams unless necessary for a specific experimental protocol. Mixing non-hazardous with hazardous waste increases the volume and cost of hazardous waste disposal.[8]
2. Disposal of Solid Waste:
-
Solid waste, such as contaminated gloves, weighing paper, and pipette tips, should be placed in a sealed bag or container and disposed of in the appropriate laboratory solid waste stream.
3. Disposal of Liquid Waste:
-
Aqueous solutions of 2'-Deoxyadenosine-¹³C₁₀, if not contaminated with other hazardous materials, may be suitable for drain disposal with copious amounts of water, subject to local regulations and institutional policies.[9][10] Always check with your institution's Environmental Health and Safety (EHS) department before disposing of any chemical down the drain.
4. Disposal of Empty Containers:
-
Empty containers should be triple-rinsed with a suitable solvent.[11] The rinsate should be collected and disposed of as liquid waste. After rinsing, the container labels should be defaced, and the container can be disposed of in the regular trash or recycling, in accordance with institutional guidelines.[9][11]
Workflow for Handling 2'-Deoxyadenosine-¹³C₁₀
Caption: Workflow for the safe handling, storage, and disposal of 2'-Deoxyadenosine-¹³C₁₀.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. uah.edu [uah.edu]
- 5. fishersci.com [fishersci.com]
- 6. 2â²-Deoxyadenosine·HâO (¹³Cââ, 98%; ¹âµNâ , 96-98%) - Cambridge Isotope Laboratories, CNLM-3896-CA-5 [isotope.com]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. jk-sci.com [jk-sci.com]
- 9. sfasu.edu [sfasu.edu]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 11. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
